Plesmet
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
754914-43-7 |
|---|---|
Molecular Formula |
C2H5FeNO6S |
Molecular Weight |
226.98 g/mol |
IUPAC Name |
2-aminoacetic acid;iron(2+);sulfate |
InChI |
InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |
InChI Key |
ZITFTYGHYGPDAV-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)N.[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(C(=O)O)N.[O-]S(=O)(=O)[O-].[Fe+2] |
Synonyms |
Eisenkapseln Intermuti ferro sanol Ferrocontin Ferrocontin Continus ferroglycine sulfate ferrous sulfate glycine complex Glutaferro Gotas glycine-ferrous sulfate complex Plesmet |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Pemetrexed: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pemetrexed is a multitargeted antifolate agent that has become a critical component in the therapeutic arsenal against non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its efficacy stems from the potent and simultaneous inhibition of multiple key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, essential precursors for DNA and RNA synthesis.[3][4][5][6] This guide provides an in-depth exploration of the biochemical and cellular pharmacology of pemetrexed, its metabolic activation, enzymatic targets, and the downstream consequences of target engagement.
Cellular Uptake and Metabolic Activation
The journey of pemetrexed from administration to cellular target is a multi-step process, critical to its cytotoxic effects.
1.1. Transport into the Cell As a folate analog, pemetrexed gains entry into cells primarily through the reduced folate carrier (RFC) , also known as solute carrier family 19 member 1 (SLC19A1), and to a lesser extent, the proton-coupled folate transporter and membrane folate binding protein transport systems.[7][8][9] The expression levels of these transporters can significantly influence intracellular drug concentrations and, consequently, cellular sensitivity.[7][10]
1.2. Polyglutamylation: The Key to Retention and Potency Once inside the cell, pemetrexed is rapidly and efficiently converted into its active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS) .[8][11][12][13] This process involves the sequential addition of glutamate residues to the pemetrexed molecule.[9]
Polyglutamylation is a pivotal activation step for two main reasons:
-
Cellular Retention: The addition of negatively charged glutamate moieties traps the drug intracellularly, as the polyglutamated forms are poor substrates for efflux transporters. This leads to a prolonged intracellular half-life and sustained target inhibition.[8][14]
-
Enhanced Potency: The polyglutamated metabolites of pemetrexed are significantly more potent inhibitors of its primary enzyme targets, particularly thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), compared to the monoglutamate form.[8][9][14]
Pemetrexed is an exceptionally good substrate for FPGS, which contributes to its rapid conversion and accumulation in tumor cells.[9][14]
References
- 1. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]
- 5. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]
- 12. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
pemetrexed molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed is a multi-targeted antifolate antineoplastic agent pivotal in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. Its therapeutic efficacy is derived from the inhibition of critical enzymes within the folate metabolism pathway, leading to the disruption of nucleotide synthesis and subsequent apoptosis in rapidly dividing cancer cells. This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and clinical pharmacology of pemetrexed, supported by detailed experimental methodologies and visual representations of its core biological pathways.
Molecular Structure and Physicochemical Properties
Pemetrexed, with the IUPAC name (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid, is a synthetic pyrrolopyrimidine-based antifolate.[] Its structure is characterized by a core that mimics folic acid, enabling its transport into cells via folate receptors and the reduced folate carrier.
Chemical Structure
The molecular structure of pemetrexed is presented below:
(Image of Pemetrexed Molecular Structure)
A 2D chemical structure image of pemetrexed would be ideally placed here. For the purpose of this text-based generation, a placeholder is noted.
Physicochemical Data
A summary of the key physicochemical properties of pemetrexed is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid | [] |
| CAS Number | 137281-23-3 | [] |
| Chemical Formula | C₂₀H₂₁N₅O₆ | [2] |
| Molecular Weight | 427.41 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| pKa | 3.6, 4.4 | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [4] |
| LogP (Octanol-Water) | Not readily available in literature. The pKa values suggest the molecule is predominantly ionized and hydrophilic at physiological pH. | N/A |
Mechanism of Action and Signaling Pathways
Pemetrexed functions as a multi-targeted antifolate by inhibiting three key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[5] By disrupting these pathways, pemetrexed prevents the formation of DNA and RNA, which are necessary for the growth and survival of cancer cells.[5]
Upon entering the cell, pemetrexed is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation not only traps the drug intracellularly but also significantly enhances its inhibitory potency against its target enzymes.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of pemetrexed, highlighting the inhibition of key enzymes in the folate metabolism pathway.
Caption: Mechanism of action of pemetrexed in cancer cells.
Enzyme Inhibition Kinetics
The inhibitory potency of the pentaglutamate form of pemetrexed against its target enzymes is summarized in the table below.
| Target Enzyme | Ki (Pentaglutamate form) | Source(s) |
| Thymidylate Synthase (TS) | 1.3 nM | |
| Dihydrofolate Reductase (DHFR) | 7.2 nM | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM |
Experimental Protocols
This section details methodologies for key experiments cited in the characterization of pemetrexed's activity.
Cell Viability Assay (IC50 Determination)
This protocol is adapted from a standard method to determine the half-maximal inhibitory concentration (IC50) of pemetrexed in cancer cell lines.
Objective: To quantify the concentration of pemetrexed required to inhibit 50% of cancer cell viability in vitro.
Materials:
-
Cancer cell line of interest (e.g., MSTO-211H for mesothelioma)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Pemetrexed stock solution (in DMSO or water)
-
96-well cell culture plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of pemetrexed in the culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Replace the existing medium with the pemetrexed-containing medium and incubate for 72 hours.
-
Viability Assessment: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the percentage of surviving cells against the pemetrexed concentration. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 of pemetrexed.
Caption: Workflow for IC50 determination of pemetrexed.
Clinical Pharmacology (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of pemetrexed are crucial for its clinical application.
| ADME Parameter | Description | Source(s) |
| Absorption | Administered via intravenous infusion, bypassing oral absorption. | |
| Distribution | Steady-state volume of distribution is approximately 16.1 L. Protein binding is approximately 81%. | |
| Metabolism | Not significantly metabolized. | |
| Excretion | Primarily eliminated through renal excretion, with 70-90% of the drug excreted unchanged in the urine. The elimination half-life is approximately 3.5 hours. | [5] |
Drug Interactions: Co-administration with nephrotoxic drugs, such as NSAIDs, should be avoided as it can decrease the renal clearance of pemetrexed and increase its toxicity.
Conclusion
Pemetrexed remains a cornerstone in the treatment of specific solid tumors due to its multi-targeted inhibition of folate-dependent enzymes. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is essential for its effective use in clinical practice and for the development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this important chemotherapeutic agent.
References
Pemetrexed's Precision Strike: A Technical Guide to its Targets in Purine and Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, has emerged as a critical tool in the treatment of various solid tumors, most notably non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] Its efficacy lies in its ability to simultaneously disrupt both purine and pyrimidine biosynthesis, essential pathways for DNA and RNA replication in rapidly proliferating cancer cells. This guide provides an in-depth technical overview of pemetrexed's mechanism of action, focusing on its specific molecular targets, the quantitative aspects of its inhibitory activity, and detailed experimental protocols for its study.
Pemetrexed is intracellularly metabolized to its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] These polyglutamated derivatives are potent inhibitors of at least three key enzymes in the folate pathway: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).[1][2][6] Some evidence also points to the inhibition of Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT).[7][8] By targeting these enzymes, pemetrexed effectively shuts down the production of essential precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[6] The polyglutamation is crucial, as it not only enhances the inhibitory potency against TS and GARFT but also increases the intracellular retention of the drug.[4][9]
This document will delve into the specifics of these interactions, present comparative quantitative data on enzyme inhibition, and provide detailed methodologies for key experimental assays used to characterize the activity of pemetrexed.
Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis
Pemetrexed's unique therapeutic profile stems from its ability to inhibit multiple key enzymes involved in the de novo synthesis of purines and pyrimidines. This multi-targeted approach is a significant advantage, potentially overcoming resistance mechanisms that might arise from the inhibition of a single target.
Intracellular Activation: The Role of Polyglutamation
Upon entering the cell, primarily through the reduced folate carrier (RFC) and folate receptors, pemetrexed is a superior substrate for folylpolyglutamate synthetase (FPGS) compared to the natural folates.[4][10] FPGS sequentially adds glutamate residues to the pemetrexed molecule, forming polyglutamated derivatives. This process is critical for two main reasons:
-
Enhanced Inhibitory Potency: The polyglutamated forms of pemetrexed exhibit significantly increased inhibitory activity against TS and GARFT compared to the monoglutamate form.[4][6]
-
Increased Intracellular Retention: The addition of negatively charged glutamate residues traps the drug inside the cell, prolonging its duration of action.[9]
The efficiency of polyglutamation is a key determinant of pemetrexed's cytotoxicity.
Key Enzymatic Targets
The primary targets of polyglutamated pemetrexed are central to the folate-dependent one-carbon transfer reactions necessary for nucleotide biosynthesis.
-
Thymidylate Synthase (TS): As the primary target, TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA synthesis.[9][11][12] Inhibition of TS leads to a "thymineless death" of cancer cells.
-
Dihydrofolate Reductase (DHFR): DHFR is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the TS reaction. THF is the essential cofactor for one-carbon transfer reactions in both purine and pyrimidine synthesis.[1][13] While pemetrexed inhibits DHFR, this is considered a secondary and less critical mechanism compared to its potent TS inhibition.[4][10]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[1][6] Inhibition of GARFT disrupts the production of purine precursors for both DNA and RNA.
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): AICARFT is another enzyme in the purine synthesis pathway that is inhibited by pemetrexed, further contributing to the depletion of purine nucleotides.[7][8]
The simultaneous inhibition of these key enzymes creates a comprehensive blockade of nucleotide synthesis, leading to potent antitumor activity.
Quantitative Data: Enzyme Inhibition
The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes has been quantified through determination of inhibition constants (Ki). The following table summarizes these key values, highlighting the enhanced activity of the pentaglutamate form.
| Enzyme Target | Pemetrexed (monoglutamate) Ki (nmol/L) | Pemetrexed (pentaglutamate) Ki (nmol/L) |
| Thymidylate Synthase (TS) | 109 ± 9 | 1.3 ± 0.3 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 ± 690 | 65 ± 16 |
| Dihydrofolate Reductase (DHFR) | 7.0 ± 1.9 | 7.2 ± 0.4 |
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | 3,580 | 265 |
Data compiled from reference[6].
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a comprehensive understanding of pemetrexed's mechanism and its evaluation.
Caption: Pemetrexed's targets in purine and pyrimidine synthesis.
Caption: Experimental workflow for evaluating pemetrexed activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pemetrexed.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of pemetrexed on cancer cell lines.
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[1][2][8]
Materials:
-
96-well microtiter plates
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Pemetrexed stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of pemetrexed. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][9][14]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pemetrexed stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of pemetrexed and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability and IC50 values.
Enzyme Inhibition Assays
These assays directly measure the inhibitory effect of pemetrexed on its target enzymes.
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[5][15][16][17][18]
Materials:
-
Purified DHFR enzyme or cell lysate
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Pemetrexed
-
UV/Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette or 96-well plate, prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the DHFR enzyme source.
-
Inhibitor Addition: Add varying concentrations of pemetrexed to the reaction mixtures. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DHF.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction velocities and determine the Ki value for pemetrexed.
This assay measures TS activity by spectrophotometrically monitoring the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.[13][19][20]
Materials:
-
Purified TS enzyme or cell lysate
-
TS Assay Buffer (e.g., Tris-HCl buffer with DTT and EDTA)
-
dUMP, substrate
-
5,10-methylenetetrahydrofolate (CH2THF), cofactor
-
Pemetrexed
-
UV/Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing TS Assay Buffer, dUMP, and the TS enzyme source.
-
Inhibitor Addition: Add various concentrations of pemetrexed and pre-incubate.
-
Reaction Initiation: Start the reaction by adding the cofactor, CH2THF.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of DHF formation to determine TS activity and calculate the Ki for pemetrexed.
This spectrophotometric assay determines GARFT activity by measuring the rate of production of a folate product.[21]
Materials:
-
Purified GARFT enzyme or cell lysate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
α,β-glycinamide ribonucleotide (GAR), substrate
-
10-formyl-5,8-dideazafolate (10-CHO-DDF), cofactor analog
-
Pemetrexed
-
UV-transparent 96-well plate and plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing GAR, 10-CHO-DDF, and varying concentrations of pemetrexed in the assay buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the GARFT enzyme.
-
Absorbance Measurement: Monitor the change in absorbance at the appropriate wavelength for the folate product over time.
-
Data Analysis: Calculate the initial velocities and determine the inhibitory constants for pemetrexed.
Quantification of Intracellular Metabolites
This method allows for the sensitive and specific quantification of changes in intracellular nucleotide pools following pemetrexed treatment.[3][10][11][22]
Materials:
-
Treated and untreated cell pellets
-
Extraction solvent (e.g., cold methanol/water)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Internal standards for each nucleotide
Procedure:
-
Cell Harvesting and Extraction: Harvest cells and rapidly quench metabolism. Extract the nucleotides using a cold extraction solvent.
-
Sample Preparation: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use an appropriate gradient elution to separate the nucleotides.
-
Detection and Quantification: Use multiple reaction monitoring (MRM) in the mass spectrometer for specific detection and quantification of each nucleotide.
-
Data Analysis: Normalize the nucleotide levels to an internal standard and cell number or protein content.
Quantifying the intracellular concentrations of pemetrexed and its polyglutamated forms is crucial for understanding its pharmacodynamics.
Materials:
-
Treated cell pellets
-
Lysis buffer
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with UV or MS detector
-
Pemetrexed and polyglutamate standards
Procedure:
-
Cell Lysis and Extraction: Lyse the cells and extract the drug and its metabolites.
-
Sample Cleanup: Use SPE to clean up the sample and concentrate the analytes.
-
HPLC Separation: Separate pemetrexed and its polyglutamates using a suitable HPLC column and mobile phase gradient.
-
Detection and Quantification: Detect the compounds using a UV or mass spectrometer detector and quantify them against a standard curve.
-
Data Analysis: Determine the intracellular concentrations of pemetrexed and each polyglutamate species.
Conclusion
Pemetrexed's efficacy as an anticancer agent is firmly rooted in its multi-targeted inhibition of key enzymes in both purine and pyrimidine synthesis. The intracellular conversion to its polyglutamated forms is a critical step that enhances its inhibitory potency and prolongs its cellular retention. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of antifolate therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of pemetrexed's activity and to develop next-generation cancer therapeutics.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. The Dihydrofolate Reductase Protein-Fragment Complementation Assay: A Survival-Selection Assay for Large-Scale Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed: A Multitargeted Antifolate in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed is a potent, multitargeted antifolate agent that has become a cornerstone in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] Its efficacy stems from the simultaneous inhibition of several key enzymes within the folate metabolism pathway, leading to the disruption of de novo purine and pyrimidine synthesis, which are essential for DNA and RNA replication in rapidly proliferating cancer cells.[1][4][5] This technical guide provides a comprehensive overview of the core pharmacology of pemetrexed, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a review of its clinical efficacy.
Mechanism of Action
Pemetrexed is transported into cells primarily via the reduced folate carrier (RFC) and, to a lesser extent, by the proton-coupled folate transporter (PCFT) and folate receptors.[6][7] Once inside the cell, it undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for its cytotoxic activity, as the polyglutamated forms of pemetrexed are more potent inhibitors of its target enzymes and are retained within the cell for longer periods.[4][5][8]
The primary enzymatic targets of the polyglutamated forms of pemetrexed are:
-
Thymidylate Synthase (TS): The most clinically relevant target, TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[5][9]
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), leading to a depletion of folate cofactors required for nucleotide synthesis.[1][5]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine synthesis pathway. Its inhibition by pemetrexed disrupts the production of purine nucleotides.[1][5][7]
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): A fourth target in the purine synthesis pathway, its inhibition further contributes to the antiproliferative effects of pemetrexed.[5][9]
By inhibiting these key enzymes, pemetrexed effectively induces a state of "thymineless death" and disrupts purine synthesis, leading to S-phase cell cycle arrest and apoptosis in cancer cells.[10]
Quantitative Data
The inhibitory potency of pemetrexed against its target enzymes is significantly enhanced by polyglutamylation. The following tables summarize the key quantitative data for both the monoglutamate and the more active pentaglutamate forms of pemetrexed, as well as its cytotoxic activity in various cancer cell lines.
Table 1: Inhibitory Constants (Ki) of Pemetrexed and its Pentaglutamate Form
| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nM) | Pemetrexed (Pentaglutamate) Ki (nM) |
| Thymidylate Synthase (TS) | 109 | 1.3 |
| Dihydrofolate Reductase (DHFR) | 7 | Not Reported |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 | 65 |
Data sourced from:[8]
Table 2: In Vitro Cytotoxicity (IC50) of Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 |
| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 |
| Gastric Cancer Cell Lines (Range) | Gastric Cancer | 0.017 - 0.310 |
Table 3: Clinical Efficacy of Pemetrexed-Based Regimens
| Indication | Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | 41% | ~12 months |
| Non-Small Cell Lung Cancer (First-Line) | Pemetrexed + Cisplatin | 39% - 45% | 8.9 months |
| Non-Small Cell Lung Cancer (Second-Line) | Pemetrexed Monotherapy | 9% | 6.7 months |
Data sourced from:[13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pemetrexed's activity.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of pemetrexed on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pemetrexed disodium
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Drug Preparation and Treatment: Prepare a stock solution of pemetrexed in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM). Remove the medium from the wells and add 100 µL of the pemetrexed dilutions. Include vehicle-only controls.[4]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[4]
Thymidylate Synthase (TS) Activity Assay (Tritiated 5-fluoro-dUMP Binding Assay)
This assay quantifies the activity of TS in cell lysates.
Materials:
-
Cell lysate
-
0.2 M Tris-HCl (pH 7.4) containing 20 mM 2-mercaptoethanol, 15 mM CMP, and 100 mM NaF
-
[5-³H]dUMP (tritiated 5-fluoro-dUMP)
-
5,10-methylenetetrahydrofolate
-
Charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Harvest cells and resuspend them in the Tris-HCl buffer. Disrupt the cells by sonication and centrifuge to obtain a clear supernatant (cell lysate).[12]
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate.[17]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[17]
-
Reaction Termination and Separation: Stop the reaction by adding a charcoal suspension, which binds to the unreacted [5-³H]dUMP. Centrifuge to pellet the charcoal.[17]
-
Quantification: Transfer the supernatant, which contains the tritiated water released during the enzymatic reaction, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of tritium released is proportional to the TS activity.[17]
In Vivo Xenograft Tumor Study
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of pemetrexed.
Materials:
-
Human cancer cell line
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Matrigel
-
Pemetrexed
-
Caliper
Procedure:
-
Tumor Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[18]
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer pemetrexed (e.g., 100 mg/kg intraperitoneally) and vehicle control according to the desired schedule.[4][11]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by pemetrexed and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of pemetrexed.
Caption: Typical experimental workflow for pemetrexed.
Conclusion
Pemetrexed's role as a multitargeted antifolate has established it as a critical therapeutic agent in oncology. Its ability to simultaneously inhibit multiple key enzymes in nucleotide synthesis pathways provides a robust mechanism for its antitumor activity. A thorough understanding of its pharmacology, supported by quantitative data and detailed experimental evaluation, is essential for its continued effective use and for the development of novel combination therapies. This guide provides a foundational resource for researchers and clinicians working with this important chemotherapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. a graphvis `dot` script example · GitHub [gist.github.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. sketchviz.com [sketchviz.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. r - Dotplot chart for enrichment analysis - Stack Overflow [stackoverflow.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. ap24534.com [ap24534.com]
- 12. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ap24534.com [ap24534.com]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Intracellular Polyglutamylation of Pemetrexed: A Core Determinant of Therapeutic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its clinical efficacy is critically dependent on its intracellular metabolic activation through polyglutamylation. This process, catalyzed by folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the pemetrexed molecule. The resulting polyglutamated congeners exhibit significantly enhanced intracellular retention and increased inhibitory potency against key enzymes in the folate pathway, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This guide provides a comprehensive overview of the intracellular polyglutamylation of pemetrexed, detailing the underlying biochemical mechanisms, the enzymes involved, and its profound impact on drug activity and resistance. We present available quantitative data on the inhibitory constants of pemetrexed and its polyglutamated forms, as well as kinetic parameters of the key enzymes. Furthermore, this document outlines detailed experimental protocols for the quantification of intracellular pemetrexed polyglutamates and the assessment of relevant enzyme activities, providing a valuable resource for researchers in oncology and drug development.
Introduction
Pemetrexed is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.[1][2] It is transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[3][4] Once inside the cell, pemetrexed undergoes a crucial activation step known as polyglutamylation. This process, mediated by the enzyme folylpolyglutamate synthetase (FPGS), adds multiple glutamate residues to the parent compound.[5][6]
The addition of these negatively charged glutamate moieties has two major consequences:
-
Enhanced Intracellular Retention: The polyglutamated forms of pemetrexed are less able to efflux from the cell, leading to their accumulation and a prolonged intracellular half-life.[6]
-
Increased Inhibitory Potency: Polyglutamylation significantly increases the binding affinity of pemetrexed for its target enzymes, making it a much more potent inhibitor.[7]
The balance between the activity of FPGS and its catabolic counterpart, gamma-glutamyl hydrolase (GGH), which removes glutamate residues, is a critical determinant of the extent of pemetrexed polyglutamylation and, consequently, its antitumor activity.[3][4] Alterations in the expression or activity of these enzymes are recognized as key mechanisms of both intrinsic and acquired resistance to pemetrexed.[3][8]
This technical guide will delve into the core aspects of pemetrexed polyglutamylation, providing researchers with the necessary background, data, and methodologies to investigate this critical process.
The Biochemical Pathway of Pemetrexed Polyglutamylation
The intracellular metabolism of pemetrexed is centered around the enzymatic activities of FPGS and GGH. The following diagram illustrates this pathway and the subsequent inhibition of target enzymes.
Quantitative Data
The degree of polyglutamylation has a dramatic effect on the inhibitory activity of pemetrexed. The following tables summarize the available quantitative data regarding the enzymatic constants and inhibitory activities.
Inhibitory Constants (Ki) of Pemetrexed and Its Polyglutamated Forms
The inhibitory constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition.[9] A lower Ki value indicates a more potent inhibitor.
| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nM) | Pemetrexed-Glu5 (Pentaglutamate) Ki (nM) |
| Thymidylate Synthase (TS) | 109 | 1.3 |
| Dihydrofolate Reductase (DHFR) | 7 | Not Reported |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 | 65 |
Table 1: Inhibitory constants (Ki) of pemetrexed monoglutamate and pentaglutamate against key target enzymes. Data compiled from published literature.
Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS)
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.
| Substrate | Km (µM) |
| Pemetrexed | ~1.3 |
| Methotrexate | ~114 |
Table 2: Comparison of FPGS Km values for pemetrexed and methotrexate. Data from in vitro studies with recombinant human FPGS.
Note: Specific intracellular concentrations of pemetrexed and its various polyglutamated forms (e.g., in pmol/10^6 cells) are highly dependent on the cell line, drug concentration, and incubation time. While a comprehensive table is not available, studies have shown that in sensitive cell lines, pemetrexed is efficiently converted to longer-chain polyglutamates (Glu3-Glu5), which can accumulate to levels sufficient to inhibit target enzymes. In resistant cell lines, the formation of these longer-chain polyglutamates is often impaired.
Experimental Protocols
The following sections provide an overview of the methodologies used to study the intracellular polyglutamylation of pemetrexed.
Quantification of Intracellular Pemetrexed Polyglutamates by HPLC
The analysis of intracellular pemetrexed and its polyglutamated forms is typically performed using High-Performance Liquid Chromatography (HPLC).
This protocol is a composite of methodologies described in the literature and should be optimized for specific experimental conditions.
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluence in appropriate media.
-
Treat cells with varying concentrations of pemetrexed for different time points.
-
-
Sample Preparation:
-
Cell Harvesting: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and detach the cells (e.g., using trypsin).
-
Cell Counting: Determine the cell number for normalization of the results.
-
Cell Lysis and Extraction:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a specific volume of boiling extraction buffer (e.g., Tris-HCl buffer containing dithiothreitol).
-
Boil the samples for 5-10 minutes to lyse the cells and inactivate enzymes.
-
Cool the samples on ice and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the intracellular pemetrexed and its polyglutamates.
-
-
-
HPLC Analysis:
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.[1]
-
Mobile Phase: A gradient of two mobile phases is typically employed. For example:
-
Mobile Phase A: An aqueous buffer such as ammonium phosphate or sodium acetate, with the pH adjusted.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the different polyglutamated forms.
-
Detection: Pemetrexed and its metabolites can be detected by UV absorbance (e.g., at 227 nm) or more sensitively and specifically by tandem mass spectrometry (LC-MS/MS).[1][10][11]
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to pemetrexed and its polyglutamated forms by comparing their retention times and/or mass-to-charge ratios with those of known standards.
-
Normalize the quantified amounts to the cell number (e.g., pmol/10^6 cells).
-
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the ability of cell lysates to convert a folate substrate (like pemetrexed) into its polyglutamated forms.
The FPGS activity is determined by incubating a cell lysate with the substrate (pemetrexed), radiolabeled glutamate, and necessary co-factors (ATP, MgCl2). The incorporation of radiolabeled glutamate into the polyglutamated product is then quantified.
-
Preparation of Cell Lysate:
-
Homogenize cultured cells in a suitable buffer to release the intracellular enzymes.
-
Centrifuge to remove cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate for normalization.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate
-
Pemetrexed
-
[3H]-L-glutamic acid
-
ATP
-
MgCl2
-
A buffer to maintain the optimal pH (around 8.5).
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Separation and Quantification:
-
Terminate the reaction (e.g., by adding acid).
-
Separate the radiolabeled polyglutamated product from the unreacted [3H]-glutamate using methods like ion-exchange chromatography.
-
Quantify the radioactivity in the product fraction using liquid scintillation counting.
-
-
Calculation of Enzyme Activity:
-
Express the FPGS activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/h/mg protein).
-
Gamma-Glutamyl Hydrolase (GGH) Activity Assay
GGH activity is measured by determining the rate of cleavage of a polyglutamated substrate.
A common method involves using a synthetic substrate, such as pteroyl-γ-glutamyl-glutamate, and measuring the release of free glutamate over time. Alternatively, commercially available ELISA kits can be used to quantify GGH protein levels, which often correlate with its activity.[12][13][14][15][16]
-
Sample Preparation: Prepare cell lysates or other biological samples according to the kit's instructions.
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-GGH antibody.
-
Incubate to allow GGH to bind to the antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of GGH in the samples by interpolating their absorbance values on the standard curve.
-
Mechanisms of Resistance Related to Polyglutamylation
Resistance to pemetrexed can arise from various mechanisms that ultimately reduce the intracellular concentration of its active polyglutamated forms.
Studies have shown that decreased expression of FPGS and increased expression of GGH are associated with pemetrexed resistance in various cancer cell lines and clinical samples.[3][4][8]
Conclusion
The intracellular polyglutamylation of pemetrexed is a pivotal process that dictates its anticancer activity. The efficiency of this metabolic conversion, governed by the interplay of FPGS and GGH, determines the extent of target enzyme inhibition and, ultimately, the clinical response. A thorough understanding of this pathway is essential for optimizing pemetrexed therapy, overcoming resistance, and developing novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and personalized medicine. Further research is warranted to establish a more complete quantitative understanding of pemetrexed polyglutamylation in different tumor types and to develop standardized, robust assays for clinical application.
References
- 1. ijddr.in [ijddr.in]
- 2. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Factors Associated with Pemetrexed Sensitivity According to Histological Type in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Significance of thymidylate synthase expression for resistance to pemetrexed in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
- 14. afgsci.com [afgsci.com]
- 15. mybiosource.com [mybiosource.com]
- 16. ELISA Kit for Gamma-Glutamyl Hydrolase (gGH) [aspirasci.com]
The Multifaceted Disruption of Folate Metabolism by Pemetrexed: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, a potent multitargeted antifolate agent, has become a cornerstone in the treatment of various malignancies, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its efficacy stems from the simultaneous inhibition of several key enzymes within the folate metabolism pathway, leading to the disruption of de novo purine and pyrimidine synthesis, which are critical for the proliferation of cancer cells.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular pharmacology of pemetrexed, with a focus on its intricate effects on folate metabolism. We present a synthesis of quantitative data on its enzymatic inhibition, detailed methodologies for key experimental assays, and visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction: The Central Role of Folate Metabolism in Cancer and the Advent of Pemetrexed
Folate, a B-vitamin, is essential for a myriad of cellular processes, most notably the synthesis of nucleotides required for DNA and RNA replication and repair. Rapidly proliferating cancer cells have a heightened demand for these building blocks, making the folate metabolic pathway an attractive target for anticancer therapies. Pemetrexed (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, allowing it to be actively transported into cancer cells.[2][4] Once inside the cell, it is converted into its more active polyglutamated forms, which are retained intracellularly and exhibit enhanced inhibitory effects on its target enzymes.[1][5] This multi-targeted approach distinguishes pemetrexed from older antifolates like methotrexate, contributing to its broad spectrum of antitumor activity.[2]
Mechanism of Action: A Multi-pronged Attack on Nucleotide Synthesis
Pemetrexed exerts its cytotoxic effects by inhibiting at least three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS): The primary target of pemetrexed, TS, catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines.[6][7] Inhibition of TS leads to a depletion of dTMP, resulting in "thymine-less death."
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the active cofactor required for one-carbon transfer reactions in both purine and pyrimidine synthesis.[1]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): As a key enzyme in the de novo purine synthesis pathway, GARFT is another important target of pemetrexed.[1][3] Its inhibition disrupts the production of purine nucleotides (adenine and guanine).
Some studies also indicate that pemetrexed can inhibit aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , another enzyme in the purine synthesis pathway.[1] This inhibition leads to the accumulation of the substrate ZMP, which can have further downstream effects on cellular metabolism.[8][9][10][11]
The simultaneous inhibition of these enzymes creates a comprehensive blockade of nucleotide biosynthesis, leading to cell cycle arrest and apoptosis in cancer cells.[12]
Quantitative Data: Enzymatic Inhibition and Cellular Potency
The inhibitory potency of pemetrexed and its more active pentaglutamate form against its primary targets has been quantified through the determination of inhibition constants (Ki). The cellular effects are often quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Enzyme Target | Pemetrexed (monoglutamate) Ki (nmol/L) | Pemetrexed (pentaglutamate) Ki (nmol/L) |
| Thymidylate Synthase (TS) | 109 ± 9 | 1.3 ± 0.3 |
| Dihydrofolate Reductase (DHFR) | 7.0 ± 1.9 | 7.2 ± 0.4 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 ± 690 | 65 ± 16 |
Table 1: Inhibition Constants (Ki) of Pemetrexed and its Pentaglutamate Form for Key Folate Metabolism Enzymes. Data represents the mean Ki concentrations in nmol/L ± SE in cell-free preparations.
| Cell Line | Cancer Type | Pemetrexed IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 1.82 ± 0.17 |
| HCC827 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 1.54 ± 0.30 |
| H1975 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 3.37 ± 0.14 |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 |
| NCI-H3255 | Adenocarcinoma | 0.05 |
| NCI-H441 | Adenocarcinoma | 5.93 |
| MSTO-211H | Malignant Pleural Mesothelioma | 0.0474 |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 0.0943 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Pemetrexed in Various Cancer Cell Lines after 48-72 hours of exposure.[5][13][14]
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the complex interactions of pemetrexed with the folate metabolism pathway and the methodologies used to study these effects, the following diagrams have been generated using the Graphviz DOT language.
Caption: Pemetrexed's multi-targeted inhibition of the folate metabolism pathway.
Caption: A generalized experimental workflow for studying pemetrexed's effects.
Caption: Downstream cellular consequences of pemetrexed's enzymatic inhibition.
Experimental Protocols: Methodologies for Key Assays
This section outlines the methodologies for key experiments used to assess the enzymatic inhibition and cellular effects of pemetrexed.
Thymidylate Synthase (TS) Inhibition Assay
This assay quantifies TS activity by measuring the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP.
-
Principle: The hydrogen at the 5-position of the dUMP pyrimidine ring is released into the aqueous solvent during the enzymatic reaction. By using [5-³H]dUMP as a substrate, the amount of ³H₂O produced is directly proportional to the TS activity.
-
Protocol Outline:
-
Cell Lysate Preparation: Harvest cultured cells and prepare a cytosolic extract through sonication or homogenization, followed by centrifugation to remove cellular debris.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, the cofactor 5,10-methylenetetrahydrofolate, and the cell lysate.
-
Inhibition: For inhibition studies, pre-incubate the cell lysate with varying concentrations of pemetrexed.
-
Initiation: Start the reaction by adding [5-³H]dUMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Measurement: Stop the reaction by adding activated charcoal to adsorb unreacted [5-³H]dUMP. After centrifugation, measure the radioactivity of the supernatant (containing ³H₂O) using a scintillation counter.
-
Data Analysis: Calculate the rate of ³H₂O formation to determine TS activity. For inhibition studies, plot activity against pemetrexed concentration to determine the IC50 and Ki values.[15][16][17]
-
Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][18][19]
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a solution of DHF (substrate), and a solution of NADPH.
-
Reaction Setup: In a cuvette, combine the assay buffer, NADPH, and the enzyme source (cell lysate or purified DHFR).
-
Inhibition: For inhibition studies, pre-incubate the enzyme with various concentrations of pemetrexed.
-
Initiation: Start the reaction by adding DHF.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve to determine DHFR activity. Determine IC50 and Ki values for pemetrexed by analyzing the inhibition data.[6][18][19]
-
Quantification of Intracellular Pemetrexed and its Polyglutamates by HPLC-MS/MS
This method allows for the sensitive and specific quantification of pemetrexed and its various polyglutamated forms from cell extracts.[12][20][21][22][23]
-
Principle: High-performance liquid chromatography (HPLC) separates the different polyglutamated forms of pemetrexed based on their physicochemical properties. Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection and quantification.
-
Protocol Outline:
-
Cell Culture and Drug Treatment: Culture cancer cells to a desired density and expose them to a known concentration of pemetrexed for a specified time.
-
Cell Harvesting and Lysis: Harvest the cells, wash to remove extracellular drug, and lyse the cells to release intracellular contents.
-
Protein Precipitation: Precipitate proteins from the cell lysate, typically using a cold organic solvent like methanol or perchloric acid.
-
HPLC Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) to separate pemetrexed and its polyglutamates.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and each polyglutamated form based on their unique precursor-to-product ion transitions.
-
Quantification: Generate standard curves using known concentrations of pemetrexed and its polyglutamate standards to quantify their amounts in the cell extracts.[12][20][21][22][23]
-
Conclusion
Pemetrexed's clinical success is rooted in its multifaceted disruption of the folate metabolism pathway. By simultaneously inhibiting key enzymes involved in both purine and pyrimidine synthesis, it effectively starves cancer cells of the essential building blocks for proliferation. The intracellular conversion of pemetrexed to its more potent and retained polyglutamated forms further enhances its therapeutic efficacy. The quantitative data on its enzymatic inhibition and cellular potency, combined with a clear understanding of the experimental methodologies used for its evaluation, provide a solid foundation for further research and development in the field of antifolate cancer therapy. The visualization of the intricate pathways and experimental workflows presented in this guide aims to facilitate a deeper and more intuitive understanding of pemetrexed's mechanism of action for researchers, scientists, and drug development professionals. Continued investigation into the nuances of pemetrexed's interaction with cellular metabolism will undoubtedly pave the way for the development of even more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutics by cytotoxic metabolite accumulation: pemetrexed causes ZMP accumulation, AMPK activation, and mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Schedule-dependent increased efficiency of pemetrexed-ionizing radiation combination therapy elicits a differential DNA damage response in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for thymidylate synthase pharmacodynamics: serial biopsy, free and total TS, FdUMP and dUMP, and H4PteGlu and CH2-H4PteGlu assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed's Targeted Inhibition of Key Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer. Its efficacy lies in the simultaneous inhibition of several key enzymes within the folic acid metabolism, purine, and pyrimidine biosynthesis pathways. This disruption of nucleotide synthesis ultimately leads to the arrest of DNA and RNA replication and cell death. This technical guide provides an in-depth exploration of the biochemical pathways inhibited by pemetrexed, presenting quantitative data on enzyme inhibition, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling cascades.
Introduction
Pemetrexed (brand name Alimta) is a pyrrolopyrimidine-based antifolate that is structurally similar to folic acid.[1] It is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[2] Once inside the cell, pemetrexed is rapidly converted to its more potent polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2] These polyglutamated metabolites are retained within the cell for longer periods, leading to sustained inhibition of its target enzymes.[2]
The primary targets of pemetrexed and its polyglutamated forms are:
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of pyrimidines.
-
Dihydrofolate Reductase (DHFR): Essential for the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines.
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in the purine synthesis pathway, considered a secondary target of pemetrexed.[3]
By inhibiting these enzymes, pemetrexed effectively shuts down the production of the necessary building blocks for DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[1]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of pemetrexed and its more active pentaglutamate form against its primary enzyme targets has been quantified through the determination of inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Pemetrexed (monoglutamate) | Thymidylate Synthase (TS) | 109 nM[4][5] |
| Dihydrofolate Reductase (DHFR) | 7 nM[4][5] | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9.3 µM[4][5] | |
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | 3.5 µM[5] | |
| Pemetrexed pentaglutamate | Thymidylate Synthase (TS) | 1.3 nM[4][6] |
| Dihydrofolate Reductase (DHFR) | 7.2 nM[6] | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM[4][6] |
Biochemical Pathways Inhibited by Pemetrexed
The following diagrams, generated using the DOT language, illustrate the key pathways affected by pemetrexed and pinpoint the specific enzymes it inhibits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. abcam.com [abcam.com]
Initial In Vitro Efficacy of Pemetrexed: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies that established the foundational efficacy of pemetrexed, a multi-targeted antifolate agent. Pemetrexed has demonstrated significant antiproliferative activity across a range of cancer cell lines, and this document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
Pemetrexed exerts its cytotoxic effects by primarily inhibiting several key enzymes involved in the folate metabolism pathway, which is crucial for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][2][3] Its primary targets include:
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis.[1][4][5][6]
-
Dihydrofolate Reductase (DHFR): An enzyme responsible for regenerating tetrahydrofolate, a necessary cofactor for nucleotide synthesis.[1][4][6][7]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.[1][4][6][7]
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in the purine synthesis pathway.[1][2][7]
By inhibiting these enzymes, pemetrexed effectively disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5][8]
Quantitative Analysis of In Vitro Efficacy
The in vitro potency of pemetrexed has been evaluated across numerous cancer cell lines, with results typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
Pemetrexed IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 | MTS Assay | 72 | [9] |
| NCI-H3255 | Adenocarcinoma | 0.05 | MTS Assay | 72 | [9] |
| NCI-H441 | Adenocarcinoma | 5.93 | MTS Assay | 72 | [9] |
| H1666 | Bronchioloalveolar Carcinoma | 0.16 | Clonogenic Assay | Not Specified | [9] |
| H441 | Adenocarcinoma | 0.12 | Clonogenic Assay | Not Specified | [9] |
| Gastric Cancer Lines | Gastric Cancer | 0.017 - 0.310 | MTT Assay | Not Specified | [6] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Similar to HCC827 & H1975 | Not Specified | 72 | [10] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Similar to A549 & H1975 | Not Specified | 72 | [10] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | Similar to A549 & HCC827 | Not Specified | 72 | [10] |
| MSTO-211H (Parental) | Malignant Pleural Mesothelioma | 0.0318 | Not Specified | 72 | [11] |
| MSTO-211H (Resistant) | Malignant Pleural Mesothelioma | 0.4136 | Not Specified | 72 | [11] |
| TCC-MESO-2 (Parental) | Malignant Pleural Mesothelioma | 0.0323 | Not Specified | 72 | [11] |
| TCC-MESO-2 (Resistant) | Malignant Pleural Mesothelioma | 0.8692 | Not Specified | 72 | [11] |
Growth Inhibition of Lung Cancer Cell Lines with Pemetrexed
| Cell Line | Cancer Type | Pemetrexed Concentration (µM) | Growth Inhibition (%) | Exposure Time (h) | Reference |
| H358 | Bronchioloalveolar Carcinoma | 10 | 42 | 72 | [9] |
| H1650 | Bronchioloalveolar Carcinoma | 10 | 19 | 72 | [9] |
| H1666 | Bronchioloalveolar Carcinoma | 10 | 67 | 72 | [9] |
| H1781 | Bronchioloalveolar Carcinoma | 10 | 20 | 72 | [9] |
| H23 | Adenocarcinoma | 10 | 24 | 72 | [9] |
| H441 | Adenocarcinoma | 10 | 55 | 72 | [9] |
| H2347 | Adenocarcinoma | 10 | 10 | 72 | [9] |
| H3122 | Adenocarcinoma | 10 | 40 | 72 | [9] |
| H3255 | Adenocarcinoma | 10 | 77 | 72 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. Below are summaries of common experimental protocols used in the in vitro evaluation of pemetrexed.
Cell Proliferation and Cytotoxicity Assays (MTT/MTS)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Pemetrexed is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium.[2] The cells are then treated with these concentrations for a specified duration, typically 72 hours.[2][9][12]
-
MTT/MTS Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well.
-
Incubation: The plates are incubated for a period to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Clonogenic Assay
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with varying concentrations of pemetrexed.
-
Incubation: The plates are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each drug concentration, and the IC50 for colony formation can be determined.[9]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with pemetrexed at a specified concentration (e.g., the IC50 value) for a defined period.[10]
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and a viability dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the level of apoptosis induced by pemetrexed.[10]
Visualizations
Pemetrexed's Multi-Targeted Mechanism of Action
Caption: Pemetrexed inhibits multiple enzymes in the folate pathway.
General Experimental Workflow for In Vitro Pemetrexed Efficacy Testing
References
- 1. ap24534.com [ap24534.com]
- 2. ap24534.com [ap24534.com]
- 3. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 4. In vitro study on the schedule-dependency of the interaction between pemetrexed, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pemetrexed | Thymidylate Synthetase | Tocris Bioscience [tocris.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pemetrexed Enhances Membrane PD-L1 Expression and Potentiates T Cell-Mediated Cytotoxicity by Anti-PD-L1 Antibody Therapy in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Animal Models for Pemetrexed Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical animal models utilized in pemetrexed research. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the experimental frameworks essential for evaluating the efficacy, pharmacokinetics, and mechanisms of action of this critical chemotherapeutic agent. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological and experimental processes.
Introduction to Pemetrexed and Preclinical Models
Pemetrexed is a multi-targeted antifolate drug that plays a pivotal role in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolism pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication in rapidly dividing cancer cells.[1][3] Preclinical animal models are indispensable for the non-clinical evaluation of pemetrexed, enabling the investigation of its antitumor activity, combination therapies, and mechanisms of resistance in a controlled in vivo setting.
The selection of an appropriate animal model is critical and depends on the specific research question. The most commonly employed models in pemetrexed research include:
-
Subcutaneous Xenograft Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice). These models are widely used for initial efficacy screening due to their relative simplicity and reproducibility.
-
Orthotopic Models: Cancer cells are implanted into the corresponding organ of origin in the animal (e.g., lung for NSCLC models). These models more accurately mimic the tumor microenvironment and metastatic progression of human cancer.[4][5]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the immune system and pemetrexed treatment.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered to better represent the heterogeneity of human tumors.
Pemetrexed's Mechanism of Action: A Visualized Pathway
Pemetrexed exerts its cytotoxic effects by targeting key enzymes within the folate metabolism pathway. After transport into the cell, primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), pemetrexed is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[6] This polyglutamation enhances its intracellular retention and inhibitory activity against its primary targets:
-
Thymidylate Synthase (TS): The primary target, TS, is crucial for the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis.[6][7]
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the pool of tetrahydrofolate, a vital cofactor for both purine and pyrimidine synthesis.[3][6]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines.[3][6]
By inhibiting these enzymes, pemetrexed leads to a depletion of nucleotide precursors, resulting in the inhibition of DNA and RNA synthesis and ultimately, cell death.
Quantitative Data Summary: Efficacy in Preclinical Models
The following tables summarize the in vivo efficacy of pemetrexed, both as a single agent and in combination, across various preclinical models.
Table 1: Single-Agent Pemetrexed Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Pemetrexed Dose & Schedule | Outcome | Reference |
| NSCLC | H2122 | Athymic Nude Mice | 100, 200, 300 mg/kg, i.p., daily for 10 days | Tumor growth delay of 12 to 18 days | [8] |
| NSCLC | H2122 | Athymic Nude Rats | 50, 100, 200 mg/kg, i.p., daily for 21 days | Significantly prolonged survival | [8] |
| NSCLC | A549 | Athymic Nude Mice | 100 mg/kg, i.p., once a week | Significant tumor growth inhibition | [9] |
| Malignant Mesothelioma | REN | SCID Mice | 150, 250 mg/kg | Dose-dependent tumor growth inhibition and increased survival | [10] |
Table 2: Combination Therapy Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |
| NSCLC | H2122 | Athymic Nude Mice | Pemetrexed (100 mg/kg) + Gemcitabine (30 mg/kg) | Concurrent: 12-day tumor growth delay; Sequential (Pem -> Gem): ~14-day tumor growth delay without toxicity | [8] |
| NSCLC | A549 | Athymic Nude Mice | Pemetrexed (100 mg/kg) + Simvastatin (20 mg/kg) | Enhanced tumor growth inhibition compared to single agents | [9] |
| NSCLC | A549 | Orthotopic Xenograft | Pemetrexed (150 mg/kg, twice a week) + Metformin (250 mg/kg/day) | Additive inhibitory effects on tumor growth | [11] |
| NSCLC | A549 | BALB/c Nude Mice | Pemetrexed + Cisplatin (Sequential) | Greater tumor inhibition than concurrent administration | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving pemetrexed in preclinical animal models.
Subcutaneous Xenograft Model Protocol
This protocol is a generalized procedure for establishing subcutaneous tumors.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, H2122 for NSCLC) in the recommended complete medium (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase (70-80% confluency).[13]
-
-
Animal Model:
-
Tumor Implantation:
-
Trypsinize and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel at a concentration of approximately 1 x 10^7 cells/mL.[14] Keeping the mixture on ice is crucial to prevent Matrigel from solidifying.[15]
-
Anesthetize the mouse (e.g., with isoflurane).
-
Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[13][14][16]
-
-
Pemetrexed Administration and Vitamin Supplementation:
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[9][13]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice regularly as an indicator of toxicity.
-
Survival Analysis: Monitor mice until a predefined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss, or signs of morbidity).
-
Orthotopic Lung Cancer Model Protocol
This protocol outlines the establishment of an orthotopic NSCLC model.
-
Cell and Animal Preparation:
-
Prepare cancer cells as described for the subcutaneous model. Luciferase-expressing cell lines are often used for non-invasive imaging.
-
Use appropriate mouse strains (e.g., athymic nude or NOD-SCID).
-
-
Orthotopic Implantation (Intrathoracic Injection):
-
Anesthetize the mouse and place it in the right lateral decubitus position.[19]
-
Make a small incision in the left lateral chest wall.
-
Using a Hamilton syringe with a 30-gauge needle, inject 15-25 µL of the cell suspension (e.g., 1 x 10^6 cells) in a 1:1 mixture with Matrigel directly into the lung parenchyma.[5][19]
-
Close the incision with sutures or surgical clips.
-
-
Pemetrexed Administration and Efficacy Evaluation:
-
Follow the pemetrexed and vitamin supplementation schedules as described for the subcutaneous model.
-
Bioluminescence Imaging (BLI): For luciferase-expressing tumors, monitor tumor growth non-invasively. Inject the mouse with D-luciferin and image using an in vivo imaging system. Quantify the bioluminescent signal to assess tumor burden.
-
Survival Analysis: Monitor and record survival as in the subcutaneous model.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for a preclinical pemetrexed study and the signaling pathways implicated in pemetrexed resistance.
References
- 1. Pemetrexed - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]
- 5. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 12. Sequential administration of pemetrexed and cisplatin reprograms tumor immune microenvironment and potentiates PD-1/PD-L1 treatment in a lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pemetrexed in Combination with Cisplatin for Mesothelioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma (MPM). This document includes a summary of key clinical and preclinical data, detailed experimental protocols for in vitro and in vivo studies, and a visualization of the relevant signaling pathways.
I. Introduction and Rationale
Malignant pleural mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with a historically poor prognosis. The combination of the multi-targeted antifolate, pemetrexed, and the platinum-based DNA alkylating agent, cisplatin, was the first chemotherapy regimen to demonstrate a significant survival benefit in patients with unresectable MPM and was granted FDA approval in 2004.[1][2]
Pemetrexed exerts its cytotoxic effects by inhibiting multiple key enzymes in the folate pathway, primarily thymidylate synthase (TS), which is crucial for nucleotide synthesis. Cisplatin forms DNA adducts, leading to DNA damage and the induction of apoptosis. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use, which has been shown to result in synergistic or additive anti-tumor effects.[1]
II. Quantitative Data Summary
The following tables summarize key quantitative data from seminal clinical and preclinical studies on the pemetrexed and cisplatin combination therapy for mesothelioma.
Table 1: Clinical Efficacy from the Pivotal Phase III Trial (EMPHACIS) [1][2][3]
| Endpoint | Pemetrexed + Cisplatin | Cisplatin Alone | P-value |
| Median Overall Survival | 12.1 months | 9.3 months | 0.020 |
| Median Time to Progression | 5.7 months | 3.9 months | 0.001 |
| Overall Response Rate | 41.3% | 16.7% | <0.0001 |
| Hazard Ratio for Death | 0.77 | - | - |
Table 2: Preclinical In Vitro Synergy
| Cell Line | Assay | Drug Combination | Effect | Reference |
| Human Mesothelioma Cell Lines (Multiple) | Clonogenic Assay | Pemetrexed + Cisplatin | Synergistic/Additive | [Link to relevant study] |
| MSTO-211H (Biphasic MPM) | MTT Assay | Pemetrexed + Cisplatin | Synergistic Inhibition | [Link to relevant study] |
| NCI-H226 (Epithelioid MPM) | Apoptosis Assay | Pemetrexed + Cisplatin | Increased Apoptosis | [Link to relevant study] |
III. Signaling Pathways and Mechanisms of Action
The combination of pemetrexed and cisplatin impacts several critical cellular pathways, leading to cell cycle arrest and apoptosis. A key mechanism of resistance involves the activation of the AXL receptor tyrosine kinase.
References
- 1. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andre.sasse.com [andre.sasse.com]
Pemetrexed in Second-Line Non-Small-Cell Lung Cancer: A Comprehensive Guide to Dosage, Protocols, and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pemetrexed in the second-line treatment of non-small-cell lung cancer (NSCLC). It is intended to serve as a comprehensive resource, summarizing key clinical trial data, outlining detailed experimental and administration protocols, and visualizing the underlying molecular mechanisms and procedural workflows.
Introduction
Pemetrexed is a multi-targeted antifolate agent that has become a standard of care in the management of non-squamous NSCLC.[1][2] Its mechanism of action involves the inhibition of several key enzymes in the folate pathway, ultimately disrupting DNA and RNA synthesis in cancer cells.[2][3] This document focuses on its application as a second-line therapy, providing a robust framework for researchers and clinicians working on the development and application of this important chemotherapeutic agent.
Mechanism of Action: Targeting Folate Metabolism
Pemetrexed exerts its cytotoxic effects by inhibiting three crucial enzymes involved in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4] By blocking these enzymes, pemetrexed depletes the cellular pools of nucleotides necessary for DNA and RNA replication, leading to S-phase arrest and apoptosis in rapidly dividing cancer cells.[5]
Caption: Pemetrexed's mechanism of action in NSCLC.
Recommended Dosage and Administration Protocol
The standard dosage for pemetrexed as a single agent in the second-line treatment of non-squamous NSCLC is 500 mg/m² administered as an intravenous infusion over 10 minutes on Day 1 of each 21-day cycle.[5][6][7] Treatment is continued until disease progression or unacceptable toxicity.[5][6][7]
Premedication and Supportive Care
To mitigate toxicities, a strict premedication regimen is mandatory.[8]
-
Folic Acid: 400 to 1000 mcg orally once daily, beginning 7 days prior to the first dose of pemetrexed and continuing until 21 days after the last dose.[8][9]
-
Vitamin B12: 1 mg intramuscularly 1 week prior to the first dose of pemetrexed and every 3 cycles (9 weeks) thereafter.[8][9]
-
Dexamethasone: 4 mg orally twice daily on the day before, the day of, and the day after pemetrexed administration to reduce the incidence and severity of skin reactions.[8]
Administration Workflow
The following diagram outlines the key steps in the administration of pemetrexed.
Caption: Pemetrexed administration workflow for second-line NSCLC.
Clinical Efficacy and Safety Data
Numerous clinical trials have evaluated the efficacy and safety of pemetrexed in the second-line setting for NSCLC. The following tables summarize key findings from pivotal studies.
Efficacy of Pemetrexed in Second-Line NSCLC
| Study (N) | Treatment Arms | Overall Survival (OS) (months) | Progression-Free Survival (PFS) (months) | Overall Response Rate (ORR) (%) |
| Hanna et al. (571) | Pemetrexed 500 mg/m² vs. Docetaxel 75 mg/m² | 8.3 vs. 7.9 | 2.9 vs. 2.9 | 9.1 vs. 8.8 |
| Cullen et al. (588) | Pemetrexed 500 mg/m² vs. Pemetrexed 900 mg/m² | 6.7 vs. 6.9 | 2.6 vs. 2.8 | 7.1 vs. 4.3 |
Data from Hanna et al.[10] and Cullen et al.[11]
Safety Profile of Pemetrexed in Second-Line NSCLC (Grade 3/4 Toxicities)
| Adverse Event | Pemetrexed 500 mg/m² (%) (Hanna et al.) | Docetaxel 75 mg/m² (%) (Hanna et al.) | Pemetrexed 500 mg/m² (%) (Cullen et al.) | Pemetrexed 900 mg/m² (%) (Cullen et al.) |
| Neutropenia | 5.3 | 40.2 | <5 | Numerically Higher |
| Febrile Neutropenia | 1.9 | 12.7 | - | Numerically Higher |
| Anemia | 6.8 | 5.1 | <5 | Numerically Higher |
| Thrombocytopenia | 4.1 | 0.4 | <5 | Numerically Higher |
| Fatigue | 5.3 | 5.5 | <5 | Numerically Higher |
| Nausea | 4.5 | 2.3 | <5 | Numerically Higher |
| Diarrhea | 2.3 | 4.8 | <5 | Numerically Higher |
Data from Hanna et al.[10] and Cullen et al.[11]
Experimental Protocols: Key Clinical Trial Methodologies
Hanna et al. (Pemetrexed vs. Docetaxel)
-
Study Design: A randomized, open-label, phase III non-inferiority trial.[10]
-
Patient Population: Patients with locally advanced or metastatic (Stage IIIB/IV) NSCLC who had previously received one chemotherapy regimen.[10]
-
Inclusion Criteria: ECOG performance status of 0-2, adequate organ function.[10]
-
Treatment Regimen:
-
Primary Endpoint: Overall survival.[10]
-
Secondary Endpoints: Progression-free survival, response rate, and toxicity.[10]
Cullen et al. (Standard vs. High-Dose Pemetrexed)
-
Study Design: A randomized, phase III trial.[11]
-
Patient Population: Patients with locally advanced or metastatic NSCLC previously treated with platinum-based chemotherapy.[11]
-
Treatment Regimen:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, best overall tumor response, and toxicity.[11]
Dose Modifications for Adverse Reactions
Dose adjustments for pemetrexed are critical for managing toxicities. The following guidelines are based on nadir hematologic counts and non-hematologic toxicities observed in the preceding cycle of therapy.
| Toxicity | Dosage Modification |
| Hematologic | |
| ANC < 1500/mm³ or Platelets < 100,000/mm³ | Delay the next cycle until ANC ≥ 1500/mm³ and Platelets ≥ 100,000/mm³. |
| Nadir ANC < 500/mm³ and Nadir Platelets ≥ 50,000/mm³ | 75% of the previous dose in the subsequent cycle. |
| Nadir Platelets < 50,000/mm³ | 75% of the previous dose in the subsequent cycle. |
| Non-Hematologic | |
| Any Grade 3 or 4 toxicity (excluding mucositis) | Withhold therapy until resolution to Grade 0-2, then restart at 75% of the previous dose. |
| Grade 3 or 4 mucositis | 50% of the previous dose in the subsequent cycle. |
Conclusion
Pemetrexed at a dose of 500 mg/m² every 21 days is a well-established and effective second-line treatment for patients with non-squamous NSCLC.[11] Its comparable efficacy to docetaxel, coupled with a more favorable toxicity profile, makes it a valuable therapeutic option.[10] Adherence to premedication protocols and appropriate dose modifications are essential for optimizing treatment outcomes and patient safety. Further research continues to explore pemetrexed in combination with other agents to enhance its therapeutic benefit.
References
- 1. Pemetrexed as second-line therapy for advanced non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Randomized Phase III Trial of Pemetrexed Versus Docetaxel in Patients With Non-Small-Cell Lung Cancer Previously Treated With Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized phase III trial comparing standard and high-dose pemetrexed as second-line treatment in patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Folic Acid and Vitamin B12 Supplementation with Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which are essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[3][4][5][6] The primary targets of pemetrexed include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4][5][6]
While effective, pemetrexed can cause significant toxicities, including myelosuppression, mucositis, and diarrhea, which can be dose-limiting.[3][4][5] Research has shown that these toxicities are more severe in patients with pre-existing folate deficiency.[6][7] Elevated plasma homocysteine levels serve as a sensitive marker for functional folate deficiency.[6][7][8] Supplementation with folic acid and vitamin B12 has been demonstrated to be a crucial strategy to mitigate these severe side effects without compromising the anti-tumor efficacy of pemetrexed.[3][4][5][6][8] In fact, studies have shown that vitamin supplementation can lead to better treatment tolerance, allowing for more cycles of therapy and improved overall survival.[9][10]
These application notes provide a comprehensive overview of the rationale, protocols, and effects of folic acid and vitamin B12 supplementation in conjunction with pemetrexed therapy.
Mechanism of Action and Rationale for Supplementation
Pemetrexed, as a folate analog, competes with natural folates for transport into cells and for the binding sites of folate-dependent enzymes. By inhibiting TS, DHFR, and GARFT, pemetrexed disrupts the synthesis of thymidine and purine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.
The rationale for supplementation stems from the observation that patients with lower folate levels experience more severe pemetrexed-related toxicities.[11] Folic acid is a precursor for the cofactors required by the enzymes that pemetrexed inhibits. Vitamin B12 is essential for the conversion of homocysteine to methionine, a reaction that is also linked to folate metabolism.[7] By providing exogenous folic acid and vitamin B12, the folate pools in normal, healthy cells are replenished, making them less susceptible to the cytotoxic effects of pemetrexed. This selective protection is thought to be less pronounced in cancer cells, which often have a higher demand for folates and may have altered folate metabolism.
The primary goal of supplementation is to reduce the incidence and severity of life-threatening toxicities, thereby improving the safety profile of pemetrexed and allowing patients to receive the intended therapeutic dose.[8]
Quantitative Data on the Effects of Supplementation
Clinical studies have demonstrated a significant reduction in pemetrexed-related toxicities with folic acid and vitamin B12 supplementation. The following tables summarize key findings from these studies.
Table 1: Reduction in Severe (Grade 3/4) Toxicities with Folic Acid and Vitamin B12 Supplementation
| Toxicity | Without Supplementation (%) | With Supplementation (%) | P-value |
| Grade 4 Neutropenia | 32 | 2.6 | 0.001 |
| Grade 4 Thrombocytopenia | 8 | 0 | 0.0053 |
| Toxic Deaths | 5 | 0 | 0.026 |
| Grade 3/4 Mucositis | Significantly Reduced | - | - |
| Grade 3/4 Diarrhea | Significantly Reduced | - | - |
| Grade 3/4 Infections (with Grade 4 Neutropenia) | Significantly Reduced | - | - |
| Grade 3/4 Hematologic and Non-hematologic Toxicities | 37 | 6.4 | < 0.001 |
Data compiled from a study presented at the 37th Annual Meeting of the American Society of Clinical Oncology.[8]
Table 2: Impact of Vitamin Supplementation on Treatment Efficacy in Malignant Pleural Mesothelioma
| Parameter | Without Supplementation (n=21) | With Supplementation (n=43) |
| Median Overall Survival | 8.0 months | 13.0 months |
| Median Cycles of Therapy Completed | 2 | 6 |
| Partial Response Rate | 2/21 (9.5%) | 7/43 (16.3%) |
Data from a Phase II study of pemetrexed in malignant pleural mesothelioma.[9][10]
Experimental and Clinical Protocols
The following protocols are based on established clinical practice and findings from clinical trials.
Clinical Supplementation Protocol
This protocol is intended for clinical research and therapeutic use in patients receiving pemetrexed.
Materials:
-
Folic acid tablets (400 mcg to 1000 mcg)
-
Vitamin B12 for injection (1 mg/mL)
-
Syringes and needles for intramuscular injection
Procedure:
-
Patient Screening: Prior to initiating treatment, assess the patient's renal function and obtain a complete blood count.[12][13]
-
Folic Acid Supplementation:
-
Initiate oral folic acid supplementation at a dose of 400 mcg to 1000 mcg once daily.[12][14]
-
Begin folic acid supplementation at least 7 days before the first dose of pemetrexed.[12][14]
-
Continue daily folic acid supplementation throughout the entire course of pemetrexed therapy and for 21 days after the last dose.[12][14]
-
-
Vitamin B12 Supplementation:
-
Administer 1 mg of vitamin B12 via intramuscular injection one week prior to the first dose of pemetrexed.[12][14]
-
Continue with a 1 mg intramuscular injection of vitamin B12 every three cycles of pemetrexed therapy.[12][14] Subsequent injections can be administered on the same day as the pemetrexed treatment.[12][14]
-
Note: Oral vitamin B12 should not be substituted for intramuscular injections.[12][14]
-
-
Pemetrexed Administration: Administer pemetrexed according to the specific treatment regimen.
-
Monitoring: Monitor complete blood counts at the beginning of each cycle.[12] Pemetrexed should not be administered until the absolute neutrophil count (ANC) is at least 1500 cells/mm³ and the platelet count is at least 100,000 cells/mm³.[12][14]
Preclinical In Vitro Assay for Assessing the Protective Effect of Folates
This protocol provides a framework for investigating the modulatory effects of folic acid on pemetrexed cytotoxicity in cell culture.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Standard cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Pemetrexed
-
Folic acid (or 5-formyltetrahydrofolate as a surrogate)
-
Cell viability assay kit (e.g., MTS, MTT)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Folate Supplementation:
-
Prepare media with varying concentrations of folic acid, bracketing the physiological range.
-
Replace the standard medium with the folate-supplemented media and incubate for a period to allow for cellular uptake (e.g., 24-72 hours).
-
-
Pemetrexed Treatment:
-
Prepare a serial dilution of pemetrexed in the corresponding folate-supplemented media.
-
Add the pemetrexed solutions to the appropriate wells. Include a vehicle control (media with the highest concentration of DMSO used for pemetrexed dilution).
-
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time and the desired drug exposure (e.g., 72 hours).
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each pemetrexed concentration at each folate level.
-
Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for pemetrexed under each folate condition.
-
Visualizations
Signaling Pathway of Pemetrexed Action
Caption: Pemetrexed inhibits key enzymes in folate metabolism.
Experimental Workflow for Clinical Supplementation
Caption: Workflow for vitamin supplementation with pemetrexed.
References
- 1. Effects of Folic Acid and Vitamin B12 Supplementation on the Efficacy and Toxicity of Pemetrexed in the Management of Advanced Stage Non-Squamous Non-Small Cell Lung Cancer | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 2. Effects of Folic Acid and Vitamin B12 Supplementation on the Efficacy and Toxicity of Pemetrexed in the Management of Advanced Stage Non-Squamous Non-Small Cell Lung Cancer | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Phase II study of pemetrexed with and without folic acid and vitamin B12 as front-line therapy in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Measuring Pemetrexed Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of laboratory techniques to measure cellular sensitivity to the multi-targeted antifolate drug, pemetrexed. Detailed protocols for key in vitro assays are provided, along with methods for assessing the expression of the primary drug target, thymidylate synthase (TS).
Introduction
Pemetrexed is a chemotherapy agent that disrupts cellular replication by inhibiting multiple enzymes in the folate pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] This inhibition leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[3] The level of TS expression in tumor cells is a key determinant of pemetrexed sensitivity, with lower expression generally correlating with increased sensitivity.[4] Therefore, robust and reproducible laboratory methods are crucial for evaluating pemetrexed's efficacy and understanding mechanisms of resistance.
Data Presentation: Pemetrexed IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported pemetrexed IC50 values across various cancer cell lines.
| Cell Line | Cancer Type | Assay Method | Pemetrexed IC50 | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | MTT | 1.82 ± 0.17 µM (48h) | [5] |
| A549 | Non-Small Cell Lung Cancer | MTT | 1.861 µM (48h) | [6] |
| A549/D16 (Docetaxel-Resistant) | Non-Small Cell Lung Cancer | MTT | ~0.1 µM (96h) | [7] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [7] |
| HCC827 | Non-Small Cell Lung Cancer | CCK-8 | 1.54 ± 0.30 µM (48h) | [5] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | 3.37 ± 0.14 µmol/L (48h) | [5] |
| SNU-1 | Gastric Cancer | MTT | 36 nM (72h) | [8] |
| SNU-5 | Gastric Cancer | MTT | 10.7 µM (72h) | [8] |
| SNU-16 | Gastric Cancer | MTT | 32 nM (72h) | [8] |
| SNU-484 | Gastric Cancer | MTT | 110 nM (72h) | [8] |
| SNU-601 | Gastric Cancer | MTT | 17 nM (72h) | [8] |
| SNU-620 | Gastric Cancer | MTT | > 50 µM (72h) | [8] |
| SNU-638 | Gastric Cancer | MTT | 220 nM (72h) | [8] |
| SNU-668 | Gastric Cancer | MTT | 310 nM (72h) | [8] |
| MSTO-211H | Mesothelioma | Not Specified | Not Specified | [9][10] |
| NCI-H2052 | Mesothelioma | Not Specified | Not Specified | [9][10] |
| H2373 | Mesothelioma | CCK-8 | Not Specified | [11] |
| H2452 | Mesothelioma | CCK-8 | Not Specified | [11] |
Signaling Pathways and Experimental Workflows
Pemetrexed's Mechanism of Action
Pemetrexed exerts its cytotoxic effects by inhibiting key enzymes in the folate metabolism pathway, leading to the disruption of DNA and RNA synthesis.
Pemetrexed Resistance Pathways
Resistance to pemetrexed can emerge through various mechanisms, including the upregulation of drug targets, alterations in drug transport, and the activation of survival signaling pathways.
Experimental Workflow: MTT Assay
The following diagram illustrates a typical workflow for assessing pemetrexed sensitivity using the MTT assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
Pemetrexed
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Pemetrexed Treatment:
-
Prepare serial dilutions of pemetrexed in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the pemetrexed dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[13]
Materials:
-
Pemetrexed
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.[14]
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[15]
-
Allow the plates to air-dry.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Materials:
-
Pemetrexed
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
Pemetrexed Treatment:
-
Treat the cells with various concentrations of pemetrexed for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of pemetrexed concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Thymidylate Synthase (TS) mRNA Expression
This technique quantifies the amount of TS mRNA in a sample, providing an indication of the level of the target enzyme.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for TS and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cell pellets or tissue samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for TS or the reference gene, and cDNA template.
-
-
Real-Time PCR:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TS and the reference gene.
-
Calculate the relative expression of TS mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.
-
Immunohistochemistry (IHC) for Thymidylate Synthase (TS) Protein Expression
IHC allows for the visualization and semi-quantitative assessment of TS protein expression within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against TS
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
-
Peroxidase Blocking:
-
Incubate the sections in hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate the sections in blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against TS at an optimized dilution and temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the DAB chromogen substrate to visualize the antibody binding (brown precipitate).
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and score the intensity and percentage of TS-positive cells.
-
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Activation of the Hedgehog pathway mediates resistance to epidermal growth factor receptor inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly synthesized anticancer drug HUHS1015 is effective on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
Application Notes: Cell Culture Assays for Testing Pemetrexed Cytotoxicity
Introduction
Pemetrexed is a multi-targeted antifolate drug widely used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and mesothelioma.[1][2][3] Its mechanism of action involves the inhibition of several key enzymes essential for purine and pyrimidine synthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4][5] This disruption of nucleotide synthesis leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][6] Accurate and reproducible assessment of pemetrexed's cytotoxic effects in vitro is crucial for preclinical drug development, understanding mechanisms of resistance, and identifying potential combination therapies.
These application notes provide detailed protocols for commonly used cell culture assays to evaluate the cytotoxicity of pemetrexed, including methods for assessing cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assays
Cell viability assays are fundamental for determining the dose-dependent effects of pemetrexed on cancer cell lines. The MTT and SRB assays are two robust and widely used colorimetric methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
Pemetrexed
-
Target cancer cell line(s)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (optimized for the specific cell line to ensure logarithmic growth throughout the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[5]
-
-
Pemetrexed Treatment:
-
Prepare serial dilutions of pemetrexed in culture medium at 2X the final desired concentrations.
-
Gently aspirate the medium from the wells.
-
Add 100 µL of the pemetrexed dilutions to the respective wells. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve pemetrexed).[5][7]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.[7]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of pemetrexed that inhibits cell growth by 50%).
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[7] The amount of bound dye is proportional to the total cellular protein mass.[8]
Experimental Protocol: SRB Assay
Materials:
-
Pemetrexed
-
Target cancer cell line(s)
-
Complete culture medium
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)[7]
-
Tris base solution (10 mM)[7]
-
1% acetic acid
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Pemetrexed Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold TCA solution to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.[7]
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Quickly remove the SRB solution and wash the plates four times with 1% acetic acid.[7]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Workflow for Cell Viability Assays
Caption: Workflow for in vitro cell viability assays with Pemetrexed.
Data Presentation: Pemetrexed IC50 Values in Various Cancer Cell Lines
The following table summarizes representative IC50 values for pemetrexed in different cancer cell lines determined after a 72-hour exposure.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNU-601 | Gastric Cancer | 17 | [4][5] |
| SNU-16 | Gastric Cancer | 32 | [5] |
| SNU-1 | Gastric Cancer | 36 | [5][7] |
| PC9 | Non-Small Cell Lung Cancer | 50-100 | [6] |
| SNU-484 | Gastric Cancer | 110 | [5] |
| SNU-638 | Gastric Cancer | 220 | [5] |
| SNU-668 | Gastric Cancer | 310 | [5] |
| SNU-5 | Gastric Cancer | 10,700 | [5][7] |
| SNU-620 | Gastric Cancer | >50,000 | [4][5][7] |
Note: IC50 values can vary based on specific assay conditions, cell density, and passage number.
Apoptosis Assays
Pemetrexed induces apoptosis in cancer cells.[2][6][9] Assays to quantify apoptosis are critical for understanding the drug's mechanism of action.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Pemetrexed-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with various concentrations of pemetrexed for the desired time (e.g., 72 hours).
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations can be distinguished:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Data Presentation: Apoptosis Induction in PC9 Cells
After 72 hours of exposure to pemetrexed, the proportion of late apoptotic cells (Annexin V+/PI+) in PC9 cells increased in a concentration-dependent manner.[6]
| Pemetrexed Concentration | % Late Apoptotic Cells |
| Control (DMSO) | 4.48% |
| Pemetrexed | 22.1% |
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]
Experimental Protocol: TUNEL Assay
Materials:
-
Pemetrexed-treated and control cells
-
In situ Direct DNA Fragmentation (TUNEL) Assay Kit[6]
-
Paraformaldehyde (1%)
-
Staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with pemetrexed for the desired duration.
-
Harvest and fix cells with 1% paraformaldehyde in PBS on ice for 15 minutes.[6]
-
-
Staining:
-
Treat the fixed cells with the staining solution according to the manufacturer's guidelines and incubate at 37°C for 60 minutes.[6]
-
-
Analysis:
-
Analyze the cells by flow cytometry or visualize by fluorescence microscopy to detect labeled DNA strand breaks.
-
Cell Cycle Analysis
Pemetrexed can induce cell cycle arrest, typically in the G0/G1 or S phase, depending on the cell type and experimental conditions.[6][10][11] This is often assessed by flow cytometry of propidium iodide-stained cells.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Pemetrexed-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with pemetrexed for a specified time (e.g., 24 or 48 hours).
-
Harvest cells and wash with cold PBS.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Pemetrexed-Induced Cell Cycle Arrest
Pemetrexed has been shown to induce G0/G1 phase arrest in human esophageal squamous cell carcinoma (ESCC) cells and NSCLC cells.[6][11]
| Cell Line | Pemetrexed Concentration (µM) | % Cells in G1 Phase |
| Eca-109 | 0 | 57.63% |
| 10 | 80.34% | |
| EC9706 | 0 | 45.94% |
| 10 | 65.05% |
Pemetrexed Signaling Pathways
Pemetrexed's cytotoxic effects are mediated through complex signaling pathways. Its primary action of inhibiting nucleotide synthesis leads to DNA damage, which activates DNA damage response (DDR) pathways. This can subsequently trigger cell cycle arrest and apoptosis.[6]
Pemetrexed-Induced Cytotoxicity Pathway
Caption: Pemetrexed-induced signaling pathway leading to cytotoxicity.
The assays described provide a comprehensive toolkit for characterizing the cytotoxic effects of pemetrexed in vitro. A multi-assay approach, combining viability, apoptosis, and cell cycle analysis, is recommended for a thorough understanding of the drug's cellular impact. Consistent experimental conditions and appropriate data analysis are essential for obtaining reliable and reproducible results. These protocols and application notes serve as a valuable resource for researchers in oncology and drug development.
References
- 1. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pemetrexed exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Pemetrexed-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate drug integral to the treatment of non-squamous non-small cell lung cancer (NSCLC) and mesothelioma.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[1] Despite its initial efficacy, the development of drug resistance poses a significant clinical challenge, limiting its long-term therapeutic benefits.[1][2] The establishment of pemetrexed-resistant cancer cell line models is a fundamental step for elucidating the molecular underpinnings of resistance and for the preclinical assessment of novel therapeutic strategies designed to overcome it.[1]
Acquired resistance to pemetrexed is a multifactorial process. The most frequently observed mechanism is the overexpression of its primary target, thymidylate synthase (TS).[1] Elevated levels of TS can effectively titrate the drug, thereby diminishing its inhibitory effect.[1] Other significant mechanisms include:
-
Increased expression of Dihydrofolate Reductase (DHFR): Another enzyme in folate metabolism that is targeted by pemetrexed.[3]
-
Altered Folate Transporter Expression: Reduced expression of the reduced folate carrier (RFC), which is responsible for transporting pemetrexed into the cell, can limit drug uptake.
-
Changes in Folylpoly-γ-glutamate Synthetase (FPGS) Activity: FPGS facilitates the polyglutamylation of pemetrexed, a process that traps the drug intracellularly and enhances its inhibitory action. Diminished FPGS activity leads to lower intracellular drug concentrations.
-
Activation of Bypass Signaling Pathways: The activation of pathways such as the Epithelial-to-Mesenchymal Transition (EMT), p38/ERK, and Hedgehog signaling has been associated with pemetrexed resistance.[4] Furthermore, the EGFR/PI3K/AKT pathway has been shown to confer resistance to pemetrexed in NSCLC cells.[5][6]
Data Presentation
Comparative IC50 Values of Pemetrexed in Parental and Resistant NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for pemetrexed in various parental non-small cell lung cancer cell lines and their corresponding pemetrexed-resistant sublines, as reported in the literature. This data is crucial for quantifying the degree of acquired resistance.
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| A549 | 0.328 ± 0.024 (nM) | A549-PEM | Not Specified | ~60% less sensitive | |
| 1.861 (48h) | Not Specified | Not Specified | Not Specified | ||
| 4.653 (24h) | Not Specified | Not Specified | Not Specified | [7] | |
| 0.1245 ± 0.02606 (48h) | Not Specified | Not Specified | Not Specified | [8] | |
| Not Specified | A549/PEM | Not Specified | 7.8, 9.6, 42.3, 42.4 | [3] | |
| PC-9 | 1.30 ± 0.26 | PC9-MTA | >100 | >77 | [9] |
| 0.080 ± 0.0053 | Not Specified | Not Specified | Not Specified | [10] | |
| 0.206 ± 0.0311 (48h) | Not Specified | Not Specified | Not Specified | [8] | |
| Not Specified | PC-9/PEM | Not Specified | 2.2, 2.9, 8.4, 14.3 | [3] | |
| H1993 | 0.05 ± 0.02 | H1993-MTA | 7.30 ± 0.03 | 146 | [9] |
| H1975 | 0.080 ± 0.013 | Not Specified | Not Specified | Not Specified | [10] |
| NCI-H460 | 0.137 ± 0.008 (nM) | NCI-H460-PEM | Not Specified | ~60% less sensitive | [11] |
| NCI-H3122 | 0.077 ± 0.015 (nM) | NCI-H3122-PEM | Not Specified | ~60% less sensitive | [11] |
| NCI-H2228 | 199.697 ± 12.522 (nM) | Not Specified | Not Specified | Not Specified | [11] |
| HCC827 | Not Specified | HCC827-PEM | Not Specified | Not Specified | [12] |
Experimental Protocols
I. Establishment of Pemetrexed-Resistant Cell Lines
This protocol outlines the methodology for generating a resistant cancer cell line through continuous exposure to incrementally increasing concentrations of pemetrexed.
Materials:
-
Parental cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Pemetrexed
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initial IC50 Determination:
-
Culture the parental cell line to approximately 80% confluency.
-
Perform a cell viability assay (e.g., MTT, see Protocol II) with a range of pemetrexed concentrations to determine the IC50 value.
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in complete medium containing an initial low concentration of pemetrexed (e.g., the IC20, which is the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers and stabilizes. This process may take several weeks.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily, passage them and increase the pemetrexed concentration by a factor of 1.5 to 2.0.
-
Continuously monitor the cells. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this stepwise increase in drug concentration. It is highly advisable to cryopreserve cell stocks at each stable concentration step.
-
-
Establishment of the Resistant Line:
-
Continue this process until the cells can proliferate steadily in a high concentration of pemetrexed (e.g., 10- to 40-fold the initial parental IC50). The cell line is now considered resistant.
-
Culture the established resistant cell line in the continuous presence of the final selection concentration of pemetrexed to maintain the resistant phenotype.
-
Note: It is recommended to withdraw the drug from the culture medium for at least one week before conducting experiments to avoid interference from the drug itself.
-
II. Confirmation of Resistance: MTT Cell Viability Assay
This assay is used to determine the IC50 values and confirm the degree of resistance in the newly established cell line compared to the parental line.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
Pemetrexed
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., 5 x 10³ cells/well) in 100 µL of complete medium into 96-well plates and incubate overnight.
-
-
Drug Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of pemetrexed. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
III. Molecular Analysis: Western Blot for Thymidylate Synthase (TS) Expression
This protocol is for determining the protein expression levels of TS, a key biomarker of pemetrexed resistance.
Materials:
-
Parental and resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TS
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD imager)
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control to normalize the results.
-
Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. Mechanisms of resistance to pemetrexed in non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of pemetrexed-resistant non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase confers pemetrexed resistance of non-small cell lung cancer cells by EGFR/PI3K/AKT pathway [techscience.com]
- 6. BIOCELL | Thymidylate synthase confers pemetrexed resistance of non-small cell lung cancer cells by EGFR/PI3K/AKT pathway [techscience.com]
- 7. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for the Quantification of Pemetrexed in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of pemetrexed in biological matrices, primarily human plasma. The protocols are designed to be adaptable for various research and clinical settings, including pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2] Accurate quantification of pemetrexed in biological samples is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.[2] This document outlines validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of pemetrexed concentrations.
Pemetrexed's Mechanism of Action
Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes that are essential for the de novo biosynthesis of purine and thymidine nucleotides, which are critical for cell replication.[2][3] The primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3] By disrupting these pathways, pemetrexed effectively halts DNA and RNA synthesis in rapidly dividing cancer cells.
Analytical Methods Overview
Several analytical techniques have been developed and validated for the quantification of pemetrexed in biological fluids.[4] The most common methods are HPLC with UV detection and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for studies involving low concentrations, such as microdosing studies.[1] HPLC-UV is a robust and more accessible alternative for routine therapeutic drug monitoring.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various validated analytical methods for pemetrexed quantification.
Table 1: HPLC-UV Methods
| Parameter | Method 1[3] | Method 2 | Method 3[5] |
| Linearity Range | 20 - 120 µg/mL | 80 - 120 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999 | 0.99883 | 0.99992 |
| Intra-day Precision (%RSD) | 0.21 - 0.68 | < 2.0 | 0.09 |
| Inter-day Precision (%RSD) | 0.44 - 0.88 | 1.8 | 0.28 |
| Accuracy (% Recovery) | 98.80 - 101.87 | 101.23 - 101.3 | Not Specified |
| Limit of Detection (LOD) | 0.445 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.348 µg/mL | Not Specified | Not Specified |
Table 2: LC-MS/MS Methods
| Parameter | Method 1[1] | Method 2[6] | Method 3[7] |
| Linearity Range | 0.0250 - 25.0 µg/L | 5 - 5000 ng/mL | 0.9 - 60 fmol/µL |
| Correlation Coefficient (r²) | Not Specified | > 0.99 | Not Specified |
| Within-day Precision (%CV) | < 8.8 | < 7.2 | 13.1 |
| Between-day Precision (%CV) | < 8.8 | < 7.2 | Not Specified |
| Accuracy (%) | 96.5 | 97.2 - 102.8 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 2.5 ng/mL | 0.4 fmol/µL |
| Lower Limit of Quantification (LLOQ) | 0.0250 µg/L | 5 ng/mL | 0.9 fmol/µL |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is based on a validated method for the quantification of pemetrexed in human plasma and pharmaceutical formulations.[2][3]
1. Materials and Reagents
-
Pemetrexed disodium reference standard
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid
-
Disodium hydrogen phosphate
-
HPLC grade water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[3] or C8
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM dibasic phosphate buffer and adjust the pH to 6.50 with ortho-phosphoric acid. The mobile phase consists of this buffer and acetonitrile in an 88:12 (v/v) ratio.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pemetrexed disodium reference standard and dissolve it in 100 mL of HPLC grade water.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 20 µg/mL to 120 µg/mL.[3]
4. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue with 200 µL of the mobile phase.[2]
5. Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: 20 mM dibasic phosphate buffer (pH 6.50) and acetonitrile (88:12, v/v)[3]
-
Flow Rate: 1.0 mL/min (Adjust as needed)
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the pemetrexed standards against their corresponding concentrations.
-
Determine the concentration of pemetrexed in the plasma samples by interpolating their peak areas from the calibration curve.
Protocol 2: UPLC-MS/MS for Highly Sensitive Quantification
This protocol is adapted from a method developed for quantifying pemetrexed in human plasma for microdosing studies, requiring high sensitivity.[1]
1. Materials and Reagents
-
Pemetrexed reference standard
-
[¹³C₅]-Pemetrexed (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[8]
2. Instrumentation
-
UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)
-
Analytical column: Reversed-phase column suitable for UPLC
-
Mass spectrometry data acquisition and analysis software
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Pemetrexed Stock Solution (e.g., 1 mg/mL): Dissolve an accurately weighed amount of pemetrexed in water.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Dissolve an accurately weighed amount of [¹³C₅]-pemetrexed in water.
-
Working Standard and QC Samples: Prepare by spiking appropriate amounts of the pemetrexed stock solution into blank human plasma.
-
Internal Standard Working Solution: Dilute the IS stock solution with water to a suitable concentration (e.g., 50 µg/L).[8]
4. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
To 1 mL of plasma sample, standard, or QC, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the pemetrexed and internal standard from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a small volume of the initial mobile phase.
5. UPLC-MS/MS Conditions
-
Column: As per the validated method (e.g., reversed-phase UPLC column)
-
Mobile Phase Gradient: A gradient elution is typically used, starting with a high percentage of aqueous phase (Mobile Phase A) and ramping up the organic phase (Mobile Phase B) to elute pemetrexed. An example gradient starts with 85% A and 15% B.[8]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5-10 µL
-
Autosampler Temperature: 10°C[1]
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both pemetrexed and the internal standard.
6. Data Analysis
-
Integrate the peak areas for both pemetrexed and the internal standard.
-
Calculate the peak area ratio (pemetrexed/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of pemetrexed in the unknown samples from the calibration curve.
Method Validation Considerations
All analytical methods for quantifying drugs in biological samples must be validated according to regulatory guidelines (e.g., ICH, FDA).[2] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
For further details on specific validation results, please refer to the cited literature.
References
- 1. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijddr.in [ijddr.in]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for In Vivo Studies of Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for in vivo studies of pemetrexed, a multi-targeted antifolate chemotherapeutic agent. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Mechanism of Action
Pemetrexed is a chemotherapy agent that works by inhibiting multiple enzymes essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[1][2][3][4][5] Upon entering a cell, pemetrexed is converted into its active polyglutamated form.[1][3][5][6] This active form targets and inhibits three key enzymes:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the synthesis of thymidine monophosphate (dTMP), a necessary component of DNA.[1][5][7]
-
Dihydrofolate Reductase (DHFR): Blocking DHFR depletes the cell of folate cofactors required for the synthesis of purines and thymidylate.[1][3][5]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT disrupts the de novo purine synthesis pathway.[1][3][5]
The collective inhibition of these enzymes leads to the interruption of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[1]
Caption: Pemetrexed's mechanism of action.
Experimental Design and Protocols
A typical in vivo study to evaluate the efficacy of pemetrexed involves several key stages, from animal model selection to data analysis.
Caption: Workflow for in vivo pemetrexed studies.
I. Animal Models
The choice of animal model is critical for the successful evaluation of pemetrexed. Immunocompromised rodents are commonly used for xenograft studies.
-
Recommended Models:
-
Athymic Nude Mice (nu/nu)
-
Athymic Nude Rats (rnu/rnu)
-
NOD-SCID (Non-obese diabetic/severe combined immunodeficient) mice
-
-
Cell Lines: A variety of human cancer cell lines can be used, including but not limited to:
II. Experimental Protocols
A. Tumor Xenograft Implantation
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per injection).
-
Implantation:
B. Dosing and Administration
-
Drug Preparation: Reconstitute pemetrexed powder in sterile saline or another appropriate vehicle.
-
Vitamin Supplementation: To mitigate toxicity, administer folic acid and vitamin B12 to the animals.[2][13] This is a critical step to improve the tolerability of pemetrexed.
-
Administration: Administer pemetrexed via intraperitoneal (i.p.) or intravenous (i.v.) injection.[8][9][10][12]
C. Efficacy Evaluation
-
Tumor Measurement:
-
Survival: Monitor the animals daily and record the date of death or euthanasia due to tumor burden or morbidity.
D. Toxicity Assessment
-
Body Weight: Measure the body weight of each animal 2-3 times per week as a general indicator of health.[14]
-
Clinical Observations: Monitor for signs of toxicity such as lethargy, ruffled fur, and diarrhea.
-
Hematological Analysis: At the end of the study, collect blood for a complete blood count (CBC) to assess for myelosuppression.[15]
-
Histopathology: Collect major organs for histopathological analysis to evaluate for any drug-related toxicities.
E. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Sample Collection: Collect blood samples at various time points after pemetrexed administration to determine the drug concentration in plasma.[7][11][12][16]
-
PD Sample Collection: Collect tumor tissue to measure biomarkers of pemetrexed activity, such as the levels of thymidylate synthase or downstream markers of DNA damage. Plasma levels of deoxyuridine (dUrd) can also be measured as a surrogate marker of TS inhibition.[7]
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Example Pemetrexed Dosing Regimens in Mice
| Cancer Model | Mouse Strain | Route | Pemetrexed Dose | Schedule | Combination Agent | Efficacy Outcome | Reference |
| NSCLC (H2122) | Athymic Nude | i.p. | 100, 200, 300 mg/kg | Daily for 10 days | None | Tumor growth delay of 12-18 days | [8][10] |
| NSCLC (A549) | - | i.p. | 150 mg/kg | Twice a week | Metformin | Additive inhibitory effects on tumor growth | [9] |
| Medulloblastoma | CD1 | i.v. | 200 mg/kg | Days 2 and 9 | Gemcitabine | Increased median survival | [11] |
| General | - | i.p. | 10 mg/kg | Every other day for 2 weeks | Cisplatin | - | [17][18] |
| Breast Cancer | - | i.v. | 10 mg/kg | Single dose | None | Pharmacokinetic analysis | [12] |
Table 2: Common Toxicities of Pemetrexed in In Vivo Models
| Toxicity | Species | Key Findings | Mitigation Strategy | References |
| Myelosuppression | Mice, Dogs | Leukopenia, neutropenia, decreased red blood cell parameters. | Folic acid and vitamin B12 supplementation. | [2][15] |
| Mucositis | Dogs | Inflammation and ulceration of the mucous membranes. | - | [15] |
| Nephrotoxicity | Mice | Increased kidney weight, reduced glomerular filtration rate (in combination with cisplatin). | Monitor renal function. | [17][18] |
| Reduced Fertility | Mice | Testicular atrophy and hypospermia at doses of 0.1 mg/kg/day. | - | [19] |
| General | Mice, Dogs | Decreased food consumption, asthenia. | Supportive care. | [15] |
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. drugs.com [drugs.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy with vinorelbine: implications for further optimisation of pemetrexed schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A low-dose pemetrexed-cisplatin combination regimen induces significant nephrotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A low-dose pemetrexed-cisplatin combination regimen induces significant nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. getwelloncology.com [getwelloncology.com]
Application Notes & Protocols: Pemetrexed in Novel Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pemetrexed is a multi-targeted antifolate agent integral to the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1][2] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which are essential for the synthesis of nucleotide bases and, consequently, cell replication.[3][4] While its efficacy in combination with platinum-based chemotherapy is well-established, ongoing research is continually expanding its application into novel therapeutic strategies.[5][6] These notes provide an overview of recent advancements, focusing on innovative combination therapies, advanced drug delivery systems, and the underlying mechanisms that inform these strategies.
Mechanism of Action: Multi-Targeted Folate Pathway Inhibition
Pemetrexed exerts its cytotoxic effects by simultaneously inhibiting three key enzymes involved in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4][7][8] This multi-targeted approach disrupts the production of DNA and RNA precursors, leading to cell cycle arrest and apoptosis.[9] Vitamin B12 and folic acid supplementation are crucial to mitigate the hematological and gastrointestinal toxicities associated with pemetrexed by reducing its impact on normal cells, without compromising its antitumor efficacy.[4][8]
References
- 1. targetedonc.com [targetedonc.com]
- 2. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Does Pemetrexed Work in Targetable, Nonsquamous Non-Small-Cell Lung Cancer? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pemetrexed With Platinum Combination as a Backbone for Targeted Therapy in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pemetrexed: a review of its use in the management of advanced non-squamous non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pemetrexed Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming pemetrexed resistance in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common experimental problems in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Q1: My cells appear resistant to pemetrexed, even at high concentrations in a cytotoxicity assay (e.g., MTT, SRB). | 1. High Folate in Culture Medium: Standard media like RPMI-1640 contain high levels of folic acid, which competes with pemetrexed for cellular uptake and target binding.[1] 2. Biological Resistance: The cell line may have intrinsic or acquired resistance mechanisms.[1] 3. Improper Drug Storage/Handling: Pemetrexed can degrade if not stored correctly or if subjected to multiple freeze-thaw cycles.[1] 4. Incorrect Incubation Time: The duration of drug exposure may be insufficient to induce cytotoxicity.[1] | 1. Switch to a low-folate or folate-free medium for the duration of the experiment. Alternatively, wash cells with PBS and replace the standard medium with low-folate medium before adding pemetrexed.[1][2][3][4] 2. Characterize the resistance mechanisms: Investigate the expression of key proteins like thymidylate synthase (TS), reduced folate carrier (RFC1), and folylpolyglutamate synthetase (FPGS).[1][5] Also, assess the activation of relevant signaling pathways such as PI3K/Akt.[1][6] 3. Follow proper storage and handling procedures: Aliquot and store pemetrexed at -20°C or below and avoid repeated freeze-thaw cycles. Ensure the final pH of the medium containing pemetrexed is stable.[1] 4. Optimize incubation time: A 72-hour incubation is commonly used for pemetrexed assays.[1][7] |
| Q2: I am observing high background or false positives in my MTT assay with pemetrexed. | 1. Pemetrexed Precipitation: High concentrations of pemetrexed may precipitate, interacting with the MTT reagent.[1] 2. Direct Chemical Interference: Pemetrexed might directly reduce the MTT tetrazolium salt to formazan.[1] 3. Media Components: Phenol red in the culture medium can interfere with absorbance readings.[1][8] | 1. Visually inspect wells for precipitation. Determine the solubility of pemetrexed in your specific culture medium.[1] 2. Run a cell-free control: Test pemetrexed in cell-free medium with the MTT reagent to check for direct chemical reactions.[1][9] 3. Use phenol red-free medium for the assay.[1][8] |
| Q3: My experimental results for pemetrexed cytotoxicity are not reproducible. | 1. Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and growth phase can affect drug sensitivity.[8][10] 2. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation and temperature changes.[8][10] 3. Inconsistent Reagent Preparation and Incubation Times: Variability in these steps can lead to inconsistent results.[10] | 1. Standardize cell culture practices: Use cells within a consistent passage number range and in the exponential growth phase. Ensure consistent cell seeding density.[10] 2. Mitigate edge effects: Fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[10] 3. Prepare fresh reagents and standardize all incubation times for cell seeding, drug treatment, and assay reagent addition.[10] |
Frequently Asked Questions (FAQs)
This section addresses common questions about the mechanisms of pemetrexed resistance and strategies to overcome it.
| Question | Answer |
| Q1: What are the primary mechanisms of acquired resistance to pemetrexed? | Acquired resistance to pemetrexed is multifactorial and can be broadly categorized into two areas: alterations in drug transport and metabolism, and changes in drug targets and downstream signaling pathways.[11][12] Key mechanisms include: - Upregulation of Thymidylate Synthase (TS): Increased levels of the primary target enzyme, TS, can overcome the inhibitory effects of pemetrexed.[5][12][13] - Decreased Drug Uptake: Reduced expression of the reduced folate carrier (RFC, encoded by the SLC19A1 gene) limits the entry of pemetrexed into the cell.[1][12][14] - Impaired Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS) prevents the intracellular trapping of pemetrexed, reducing its efficacy.[1][5] - Activation of Bypass Signaling Pathways: Upregulation of pathways like PI3K/Akt and Hedgehog can promote cell survival despite pemetrexed treatment.[1][6][14][15] - Epithelial-to-Mesenchymal Transition (EMT): Activation of EMT has been associated with pemetrexed resistance.[12][16] |
| Q2: How can I experimentally induce pemetrexed resistance in my cancer cell line? | A common method to establish pemetrexed-resistant cell lines is through continuous exposure to stepwise increasing concentrations of the drug.[5] For example, you can start by treating the parental cell line with a low dose of pemetrexed and gradually increase the concentration as the cells adapt and become resistant.[5][15] |
| Q3: What are some combination therapy strategies to overcome pemetrexed resistance? | Several combination strategies are being explored: - Targeting Resistance Pathways: Combining pemetrexed with inhibitors of pathways associated with resistance, such as EGFR or PI3K/Akt inhibitors, can re-sensitize cells to the drug.[13] For instance, gefitinib has been shown to abrogate pemetrexed resistance.[13] - Inhibiting the Hedgehog Pathway: The HH inhibitor Gant61 has been shown to reduce the proliferation of pemetrexed-resistant cells.[15] - Combination with other Chemotherapeutic Agents: Synergistic combinations with drugs like cisplatin, carboplatin, and gemcitabine are used in clinical practice and can be explored in vitro.[17][18] - Immunotherapy Combinations: Pemetrexed can enhance the expression of immune checkpoints like PD-L1 and HLA-G, suggesting potential synergy with dual immune checkpoint blockade.[19] |
| Q4: Are there specific signaling pathways I should investigate when studying pemetrexed resistance? | Yes, several signaling pathways are implicated in pemetrexed resistance: - EGFR/PI3K/Akt Pathway: Activation of this pathway is a known mechanism of resistance.[6][13][14] Pemetrexed can inhibit this pathway in sensitive cells, while resistant cells often show EGFR-independent Akt activation.[6] - Hedgehog (HH) Pathway: Activation of the HH pathway, indicated by increased expression of genes like GLI1, GLI2, and SHH, has been linked to pemetrexed resistance.[15] - p38 and/or ERK Signaling Pathways: These pathways may regulate the EMT process, which is associated with pemetrexed resistance.[12][16] |
Experimental Protocols
Protocol 1: Establishing Pemetrexed-Resistant Cell Lines
This protocol describes a general method for developing pemetrexed-resistant cancer cell lines.
-
Cell Culture: Culture the parental cancer cell line in its recommended standard medium.
-
Initial Pemetrexed Treatment: Begin by treating the cells with a low concentration of pemetrexed (e.g., the IC20, or 20% inhibitory concentration).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the pemetrexed concentration in a stepwise manner. The increments should be gradual to allow for the selection of resistant clones.
-
Maintenance of Resistant Lines: Once a desired level of resistance is achieved (e.g., a significant increase in the IC50 value compared to the parental line), maintain the resistant cell line in a medium containing a constant concentration of pemetrexed to preserve the resistant phenotype.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell line compared to the parental line using a cytotoxicity assay to confirm the stability of the resistant phenotype.
Protocol 2: Cell Viability Assay (WST-8/CCK-8)
This protocol outlines a common method for assessing cell viability after pemetrexed treatment.[7]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pemetrexed Treatment: Treat the cells with a range of pemetrexed concentrations (e.g., from 1 nM to 100 µM).[7] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.[7]
-
WST-8 Reagent Addition: Add WST-8 (or a similar tetrazolium salt-based reagent) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Pemetrexed Resistance Signaling Pathways
The following diagram illustrates key signaling pathways involved in acquired resistance to pemetrexed. Upregulation of Thymidylate Synthase (TS) is a central mechanism, which can be influenced by upstream pathways like EGFR/PI3K/Akt. Reduced drug influx due to decreased RFC1 expression and enhanced drug efflux also contribute to resistance.
Caption: Key signaling pathways implicated in pemetrexed resistance.
Experimental Workflow for Investigating Pemetrexed Resistance
This workflow outlines the key steps for studying pemetrexed resistance in vitro, from developing resistant cell lines to exploring mechanisms and testing combination therapies.
Caption: A typical experimental workflow for studying pemetrexed resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymidylate synthase confers pemetrexed resistance of non-small cell lung cancer cells by EGFR/PI3K/AKT pathway [techscience.com]
- 14. oncotarget.com [oncotarget.com]
- 15. Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells | Anticancer Research [ar.iiarjournals.org]
- 16. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pemetrexed-Induced Myelosuppression and Mucositis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression and mucositis associated with pemetrexed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of pemetrexed observed in preclinical and clinical studies?
A1: The primary dose-limiting toxicities associated with pemetrexed are myelosuppression (presenting as neutropenia, thrombocytopenia, and anemia) and mucositis.[1][2][3] Severe myelosuppression is often the most critical dose-limiting factor.[4] These toxicities arise from pemetrexed's mechanism of action as a multi-targeted antifolate, inhibiting enzymes crucial for purine and pyrimidine synthesis in rapidly dividing cells, including hematopoietic progenitors and mucosal epithelial cells.[2][5]
Q2: What is the established clinical strategy to mitigate pemetrexed-induced toxicities?
A2: The standard and most effective strategy to reduce pemetrexed-related toxicities is premedication with vitamin B12 and folic acid supplementation.[1][6][7] This approach is based on the observation that pemetrexed's toxicity is exacerbated by pre-existing folate and vitamin B12 deficiencies.[8] Supplementation helps to reduce the incidence of severe hematologic and non-hematologic toxicities without compromising the drug's efficacy.[1][6] Additionally, dexamethasone is often administered to reduce the incidence and severity of skin reactions.[9]
Q3: How does vitamin supplementation reduce pemetrexed toxicity?
A3: Pemetrexed's toxic effects are linked to elevated plasma levels of homocysteine, a marker for folate deficiency.[1][3] Folic acid and vitamin B12 supplementation are thought to replenish folate stores and improve the functional folate status of normal cells.[3] This helps protect rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal mucosa, from the full cytotoxic impact of pemetrexed.[8]
Q4: What are the management options for severe pemetrexed-induced myelosuppression?
A4: For severe myelosuppression, particularly grade 3/4 neutropenia, several interventions can be employed. Granulocyte-colony stimulating factor (G-CSF) can be used to stimulate the proliferation and differentiation of neutrophil progenitors, thereby accelerating neutrophil recovery.[8][10] In cases of severe toxicity, high-dose folinic acid (leucovorin) can be administered as a rescue therapy.[10][11] Folinic acid is a reduced form of folate that can bypass the enzymatic inhibition caused by pemetrexed, rescuing normal cells from toxicity.[9] Other experimental options that have been explored include thymidine rescue and hemodialysis, though these are not standard practice.[10]
Q5: What are the recommended strategies for managing pemetrexed-induced mucositis?
A5: Management of pemetrexed-induced mucositis primarily involves supportive care and symptomatic relief.[12] Key interventions include:
-
Good Oral Hygiene: Regular brushing with a soft toothbrush and rinsing with non-alcoholic mouthwashes (e.g., saline or sodium bicarbonate solutions) are crucial to prevent secondary infections.[12][13]
-
Pain Management: Topical anesthetics such as lidocaine or benzocaine rinses can provide temporary pain relief.[12] For severe pain, systemic analgesics may be necessary.[12]
-
Nutritional Support: A diet of soft, bland, and non-acidic foods is recommended to avoid irritation.[12]
-
Cryotherapy: The use of ice chips before and during chemotherapy infusion (oral cryotherapy) can cause vasoconstriction and may reduce the severity of mucositis.[13][14]
-
Palifermin: This recombinant human keratinocyte growth factor has been shown to reduce the incidence and duration of severe oral mucositis in some chemotherapy settings.[12]
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed in an Animal Model
Problem: Unexpectedly high levels of neutropenia and thrombocytopenia are observed in a mouse model following pemetrexed administration, leading to significant morbidity and mortality in the experimental cohort.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Vitamin Supplementation | Ensure all animals are receiving adequate folic acid and vitamin B12 supplementation prior to and during pemetrexed treatment.[8] |
| Incorrect Pemetrexed Dosage | Verify the dose calculation and administration. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Animal Model Sensitivity | Different strains of mice can exhibit varying sensitivities to chemotherapeutic agents. Review the literature for established pemetrexed protocols in your chosen model. |
| Compounding Drug Effects | If pemetrexed is used in combination with other agents, consider the potential for synergistic myelosuppressive effects and adjust dosages accordingly. |
Preventative Measures:
-
Prophylactic Vitamin Supplementation: Implement a standard protocol of folic acid and vitamin B12 supplementation for all animals receiving pemetrexed.
-
Leucovorin Rescue: For high-dose pemetrexed studies, consider incorporating a leucovorin rescue protocol, typically administered 24 hours after pemetrexed.[8]
-
G-CSF Support: In studies where severe neutropenia is anticipated, prophylactic administration of G-CSF can be considered to maintain adequate neutrophil counts.[10]
Issue 2: Inconsistent or Severe Mucositis in a Preclinical Study
Problem: The incidence and severity of oral mucositis are highly variable between animals, making it difficult to assess the efficacy of therapeutic interventions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Standardized Oral Care | Implement a consistent oral hygiene protocol for all animals in the study. |
| Dehydration | Ensure all animals have ad libitum access to water. Dehydration can exacerbate mucositis. |
| Dietary Irritation | Provide a soft, palatable diet to minimize mechanical irritation of the oral mucosa. |
| Subjective Scoring | Utilize a standardized and validated scoring system for mucositis to ensure consistent and objective assessment. |
Quantitative Data Summary
Table 1: Prophylactic Vitamin Supplementation Regimens for Pemetrexed
| Supplement | Dosage | Administration Schedule | Reference |
| Folic Acid | 350-1000 mcg daily | Orally, starting at least 5-7 days before the first pemetrexed dose and continuing for 21 days after the last dose. | [6][15] |
| Vitamin B12 | 1000 mcg | Intramuscular injection the week before the first pemetrexed dose and then every 3 cycles. | [6] |
Table 2: Management of Pemetrexed-Induced Myelosuppression
| Intervention | Indication | Dosage and Schedule | Reference |
| Dose Reduction | Grade 3/4 myelosuppression | Reduce subsequent pemetrexed dose to 75% of the previous dose. | [16] |
| G-CSF | Severe neutropenia | Standard G-CSF dosing protocols. | [10] |
| Folinic Acid Rescue | Severe pemetrexed toxicity | High-dose folinic acid. A case report described an initial dose of 100 mg/m², then 50 mg/m² every 6 hours for 4 days. | [11] |
Experimental Protocols
Protocol 1: Preclinical Evaluation of Vitamin Supplementation to Mitigate Pemetrexed-Induced Myelosuppression
-
Animal Model: BALB/c mice.
-
Groups:
-
Vehicle Control
-
Pemetrexed alone
-
Pemetrexed + Folic Acid and Vitamin B12
-
-
Methodology:
-
Vitamin Supplementation: For Group 3, provide folic acid in the drinking water and administer a single intramuscular injection of vitamin B12 one week prior to pemetrexed administration.[8]
-
Pemetrexed Administration: Administer a single intraperitoneal injection of pemetrexed at a pre-determined dose (e.g., 100 mg/kg).[17]
-
Monitoring: Monitor body weight and clinical signs daily. Perform serial blood collections (e.g., days 0, 3, 5, 7, 10, 14) for complete blood counts (CBC).
-
Endpoint Analysis: Analyze changes in white blood cell, neutrophil, and platelet counts over time. At the end of the study, bone marrow can be harvested for cellularity analysis.
-
Protocol 2: Leucovorin Rescue in a Tumor-Bearing Mouse Model
-
Animal Model: Nude mice with human non-small cell lung cancer xenografts.
-
Groups:
-
Vehicle Control
-
Pemetrexed alone
-
Pemetrexed + Leucovorin Rescue
-
-
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells and allow tumors to reach a specified volume.
-
Pemetrexed Administration: Administer a therapeutic dose of pemetrexed intravenously or intraperitoneally.
-
Leucovorin Rescue: 24 hours after pemetrexed administration, administer leucovorin intraperitoneally to Group 3.[8]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for signs of toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth delay. Myelosuppression can be monitored via periodic blood sampling.
-
Visualizations
Caption: Pemetrexed inhibits key enzymes in the folate metabolism pathway.
Caption: Workflow for managing pemetrexed-induced myelosuppression.
References
- 1. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting cutaneous adverse reactions to pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. cancernetwork.com [cancernetwork.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium folinate rescue therapy for severe myelosuppression induced by pemetrexed [cadrj.com]
- 12. droracle.ai [droracle.ai]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Interventions for the Prevention of Oral Mucositis in Patients Receiving Cancer Treatment: Evidence from Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hse.ie [hse.ie]
- 16. drugs.com [drugs.com]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Pemetrexed and Vitamin Supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed and vitamin supplementation.
Frequently Asked Questions (FAQs)
Q1: Why is vitamin supplementation with folic acid and vitamin B12 mandatory for pemetrexed treatment?
A1: Vitamin supplementation is crucial to reduce the incidence of severe, life-threatening toxicities associated with the antifolate drug pemetrexed.[1][2][3] Pemetrexed targets several enzymes involved in folate metabolism, which are essential for the synthesis of purines and pyrimidines necessary for DNA and RNA production.[4] By inhibiting these enzymes, pemetrexed disrupts cellular replication in both cancerous and healthy cells, leading to toxicities such as myelosuppression (neutropenia, thrombocytopenia), mucositis, diarrhea, and skin reactions.[1][2][5]
Clinical studies have demonstrated that patients with deficiencies in folic acid and vitamin B12, often indicated by elevated plasma homocysteine levels, are at a significantly higher risk of experiencing severe pemetrexed-related toxicities.[1][6][7] Supplementation with folic acid and vitamin B12 helps to replenish the body's folate stores, thereby mitigating the cytotoxic effects of pemetrexed on healthy tissues without compromising its antitumor efficacy.[4][8][9] This standard practice has been shown to substantially decrease the incidence of hematological and non-hematological toxicities.[2][5]
Q2: What is the standard protocol for vitamin B12 and folic acid supplementation when using pemetrexed in a research setting?
A2: The generally accepted protocol for vitamin supplementation, based on clinical guidelines, is as follows:
-
Folic Acid : Oral administration of 400 to 1000 mcg of folic acid once daily.[10][11] Supplementation should begin at least 7 days before the first dose of pemetrexed and continue until 21 days after the final dose.[10][11]
-
Vitamin B12 : An intramuscular injection of 1000 µg of vitamin B12 should be administered one week prior to the first pemetrexed dose.[10][11] This is followed by subsequent 1000 µg injections every three cycles (approximately every 9 weeks).[3][11][12] Subsequent injections can be given on the same day as the pemetrexed treatment.[10][11]
It is critical to note that oral vitamin B12 should not be substituted for the intramuscular injection.[10]
Q3: We are observing higher-than-expected toxicity in our animal models despite adherence to the standard vitamin supplementation protocol. What could be the issue?
A3: Several factors could contribute to persistent toxicity:
-
Inadequate Lead-In Time for Supplementation : Ensure that the vitamin supplementation was initiated for the full recommended duration before the first pemetrexed dose. A prospective study has explored a shortened lead-in time of 24-48 hours, but the standard remains at least 7 days for folic acid.[13][14]
-
Bioavailability of Supplements : Verify the formulation and bioavailability of the folic acid and vitamin B12 being used. Differences in absorption could lead to suboptimal systemic levels.
-
Underlying Nutritional Status of Animal Models : The baseline nutritional status of the animals, particularly their intrinsic folate and B12 levels, can influence their susceptibility to pemetrexed toxicity.[1]
-
Concurrent Medications : The use of other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), can interfere with pemetrexed clearance and exacerbate toxicity.[3]
-
Renal Function : Pemetrexed is primarily cleared by the kidneys. Impaired renal function in animal models can lead to increased drug exposure and toxicity. It is recommended to monitor creatinine clearance.[3][11]
Q4: Can we adjust the dose of vitamin supplementation to further mitigate toxicity?
A4: While the standard dosing has been established to be effective, some studies have explored different dosing regimens. For instance, a Phase I study evaluated pemetrexed with high-dose folic acid supplementation.[15] However, for standard experimental protocols, it is advisable to adhere to the established guidelines of 400-1000 mcg of folic acid daily and 1000 µg of intramuscular vitamin B12 every three cycles.[10][11] Any deviation from this should be considered a variable in your experimental design and carefully monitored.
Q5: Does vitamin supplementation interfere with the anti-tumor efficacy of pemetrexed?
A5: This is a critical question in the development of this treatment regimen. Current evidence suggests that vitamin supplementation does not adversely affect the efficacy of pemetrexed.[4][8][9] In fact, some studies have shown that patients receiving vitamin supplementation have better treatment tolerance, allowing them to complete more cycles of therapy, which may contribute to improved survival outcomes.[6][8][9][16] The rationale is that supplementation provides enough folate for normal cell function to be rescued from the toxic effects of pemetrexed, while cancer cells, with their higher metabolic and proliferative rates, remain susceptible to the drug's antifolate activity.
Troubleshooting Guides
Issue 1: Unexpectedly High Hematologic Toxicity (Neutropenia, Thrombocytopenia)
| Potential Cause | Troubleshooting Steps |
| Inadequate Vitamin Supplementation | 1. Verify the start date, dose, and compliance with both folic acid and vitamin B12 administration.[10][11] 2. Confirm that intramuscular vitamin B12 was used, not an oral substitute.[10] |
| Pre-existing Nutritional Deficiency | 1. If feasible, analyze baseline plasma homocysteine and methylmalonic acid levels as markers for folate and vitamin B12 status.[1][6] |
| Impaired Renal Function | 1. Assess renal function (e.g., creatinine clearance) as pemetrexed is renally excreted.[3][11] |
| Concurrent Medications | 1. Review all co-administered drugs, particularly NSAIDs, which can affect pemetrexed clearance.[3] |
Issue 2: Severe Non-Hematologic Toxicity (Mucositis, Diarrhea, Skin Rash)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Vitamin Supplementation | 1. As with hematologic toxicity, confirm adherence to the vitamin supplementation protocol.[1][2] |
| Corticosteroid Premedication | 1. Ensure that dexamethasone (or an equivalent corticosteroid) was administered for three consecutive days, starting the day before pemetrexed, to mitigate skin reactions.[3][10] |
| Individual Subject Sensitivity | 1. Monitor for and manage symptoms proactively. Dose adjustments of pemetrexed may be necessary for subsequent cycles based on the grade of toxicity.[10] |
Data Presentation
Table 1: Impact of Vitamin Supplementation on Pemetrexed-Induced Toxicities
| Toxicity (Grade 3/4) | Without Supplementation | With Folic Acid & Vitamin B12 Supplementation | Reference |
| Hematologic and Non-hematologic | 37% | 6.4% | [1] |
| Grade 4 Neutropenia | 32% | 2.6% | [1] |
| Grade 4 Thrombocytopenia | 8% | 0% | [1] |
| Toxic Deaths | 5% | 0% | [1] |
Table 2: Pemetrexed Dose Adjustments Based on Toxicity
| Toxicity Nadir in Previous Cycle | Pemetrexed Dose for Next Cycle (% of previous dose) |
| ANC < 500/mm³ AND Platelets ≥ 50,000/mm³ | 75% |
| Platelets < 50,000/mm³ without bleeding | 75% |
| Platelets < 50,000/mm³ with bleeding | 50% |
| Grade 3 or 4 Mucositis | 50% |
| Any other Grade 3 or 4 non-hematologic toxicity (except neurologic) | 75% |
| Data synthesized from product information.[10] |
Experimental Protocols
Protocol 1: Standard Vitamin Supplementation Regimen for Pre-clinical and Clinical Research
-
Folic Acid Administration :
-
Begin oral folic acid supplementation at a dose of 400-1000 mcg daily, at least 7 days prior to the first dose of pemetrexed.
-
Continue daily oral folic acid throughout the entire course of pemetrexed treatment.
-
Maintain folic acid supplementation for 21 days following the final dose of pemetrexed.[10][11]
-
-
Vitamin B12 Administration :
-
Administer a 1000 µg intramuscular injection of vitamin B12 one week before the first dose of pemetrexed.
-
Administer subsequent 1000 µg intramuscular injections of vitamin B12 every three cycles (e.g., on Day 1 of cycles 4, 7, 10, etc.). These subsequent injections can be administered on the same day as pemetrexed.[10][11][12]
-
-
Monitoring :
-
Before each dose of pemetrexed, perform a complete blood count (CBC) with differential and platelet count.
-
Evaluate renal and hepatic function through blood chemistry tests prior to each administration.
-
Ensure Absolute Neutrophil Count (ANC) is ≥ 1500 cells/mm³ and platelet count is ≥ 100,000 cells/mm³ before starting any cycle of chemotherapy.[11]
-
Mandatory Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Mechanisms, Management and Prevention of Pemetrexed‑Related Toxicity - ProQuest [proquest.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Folic Acid and Vitamin B12 on Pemetrexed Antifolate Chemotherapy in Nutrient Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. Effects of Folic Acid and Vitamin B12 Supplementation on the Efficacy and Toxicity of Pemetrexed in the Management of Advanced Stage Non-Squamous Non-Small Cell Lung Cancer | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. droracle.ai [droracle.ai]
- 13. A prospective study of shortened vitamin supplementation prior to cisplatin-pemetrexed therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Prospective Study of Shortened Vitamin Supplementation Prior to Cisplatin–Pemetrexed Therapy for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase II study of pemetrexed with and without folic acid and vitamin B12 as front-line therapy in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pemetrexed Dosage
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving pemetrexed. The focus is on strategies to minimize side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pemetrexed-induced toxicity?
A1: Pemetrexed is a multi-targeted antifolate agent that primarily inhibits three key enzymes in the folate metabolic pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] By disrupting the synthesis of purines and thymidine, pemetrexed interferes with DNA and RNA synthesis, leading to cell death. This disruption of folate metabolism is not limited to cancer cells and also affects healthy, rapidly dividing cells, which is the primary cause of its associated toxicities.
Q2: What are the most common side effects observed with pemetrexed administration in preclinical and clinical settings?
A2: The most frequently observed dose-limiting toxicities associated with pemetrexed are hematological, including neutropenia, anemia, and thrombocytopenia.[2] Other common side effects include mucositis, skin reactions, fatigue, and gastrointestinal toxicity such as diarrhea.[3] Renal toxicity can also occur, particularly in patients with pre-existing renal impairment.[4]
Q3: How can vitamin supplementation mitigate pemetrexed toxicity?
A3: Supplementation with folic acid and vitamin B12 is a standard and crucial practice to reduce the incidence and severity of pemetrexed-related toxicities, particularly hematological side effects.[5][6] Elevated plasma homocysteine, an indicator of functional folate deficiency, is strongly associated with increased risk of severe toxicity from pemetrexed.[7][8] Vitamin supplementation helps to replete the folate pools in normal tissues, thereby protecting them from the antifolate effects of pemetrexed without compromising its anti-tumor activity.[9]
Troubleshooting Guides
Issue 1: High Incidence of Hematological Toxicity in an Animal Model
Symptoms: Unexpectedly high rates of neutropenia, anemia, or thrombocytopenia observed in experimental animals treated with a standard pemetrexed dose.
Possible Causes and Troubleshooting Steps:
-
Inadequate Vitamin Supplementation: Ensure the vitamin supplementation protocol is correctly implemented.
-
Protocol: Administer folic acid (typically 400-1000 µg/kg orally daily) for at least 5-7 days prior to the first pemetrexed dose and continue for 21 days after the last dose.[6][10] Administer vitamin B12 (typically 1000 µg/kg intramuscularly) one week before the first pemetrexed dose and then every three cycles.[10][11]
-
Verification: Check the formulation, dosage, and administration route of the vitamin supplements. Ensure consistent daily dosing of folic acid.
-
-
Animal Strain Variability: Different animal strains can have variations in folate metabolism and drug clearance.
-
Action: Review the literature for baseline hematological values and known sensitivities of the specific animal strain being used. Consider a pilot study with a lower starting dose of pemetrexed in the chosen strain.
-
-
Drug Formulation or Administration Errors: Incorrect preparation or administration of pemetrexed can lead to overdosing.
-
Verification: Double-check all calculations for dosing based on body surface area or weight. Ensure the drug is properly solubilized and administered via the intended route.
-
Issue 2: Inconsistent Anti-Tumor Efficacy in In Vitro Assays
Symptoms: High variability in the cytotoxic effect of pemetrexed on cancer cell lines in culture.
Possible Causes and Troubleshooting Steps:
-
Folate Content in Culture Media: Standard cell culture media often contain high levels of folic acid, which can interfere with the action of pemetrexed.[9]
-
Solution: Utilize a folate-depleted medium for pemetrexed sensitivity assays. A common approach is to use RPMI-1640 medium, which has a lower folate concentration compared to other media like F-12K. A rinse step with a folate-free buffer before adding the drug can also help.[9]
-
-
Cell Line Specific Biomarkers: The expression levels of TS, the primary target of pemetrexed, can vary significantly between cell lines and correlate with sensitivity.
-
Action: Characterize the baseline expression of TS in your panel of cell lines using methods like qPCR or Western blot. This can help stratify cell lines based on expected sensitivity and interpret results more accurately. While TS has been explored as a predictive biomarker, its clinical utility is still under investigation.[1]
-
Data Presentation
Table 1: Recommended Vitamin Supplementation Protocol
| Vitamin | Dosage | Administration Schedule |
| Folic Acid | 400-1000 mcg orally daily | Start 7 days before the first pemetrexed dose and continue until 21 days after the last dose.[10] |
| Vitamin B12 | 1 mg intramuscularly | Administer 1 week before the first pemetrexed dose and then every 3 cycles.[10] |
Table 2: Pemetrexed Dose Adjustments for Toxicity in Clinical Settings (for reference in experimental design)
| Toxicity Grade (CTC v3.0) | Nadir ANC (cells/mm³) & Platelets (cells/mm³) | Recommended Pemetrexed Dose Modification |
| 3 or 4 | <500 and ≥50,000 | Reduce to 75% of previous dose.[12] |
| 4 | <50,000 without bleeding | Reduce to 75% of previous dose.[12] |
| 4 | <50,000 with bleeding | Reduce to 50% of previous dose.[12] |
| 3 or 4 Non-hematologic (except mucositis) | - | Reduce to 75% of previous dose.[10] |
| 3 or 4 Mucositis | - | Reduce to 50% of previous dose.[10] |
Experimental Protocols
Protocol 1: Assessment of Pemetrexed Chemosensitivity in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) engrafted with human lung tumor tissue.[13]
-
Vitamin Supplementation: Implement the standard folic acid and vitamin B12 supplementation protocol as described in Table 1, scaled to the animal's body weight.
-
Pemetrexed Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into control and treatment groups. Administer pemetrexed (e.g., 100 mg/kg intraperitoneally) on a defined schedule (e.g., once daily for 5 days).[13]
-
Toxicity Monitoring: Monitor animal body weight daily as an indicator of toxicity.[13] Collect blood samples at baseline and regular intervals to perform complete blood counts (CBCs) for hematological toxicity assessment.
-
Efficacy Assessment: Measure tumor volume with calipers twice weekly. At the end of the study, excise tumors for histological and molecular analysis.
-
Gut Microbiota Analysis (Optional): Collect fecal samples at baseline, during treatment, and at the end of the study to analyze changes in the gut microbiota composition via 16S rRNA gene sequencing.[14]
Mandatory Visualizations
Caption: Pemetrexed inhibits key enzymes in the folate metabolic pathway.
Caption: Workflow for assessing pemetrexed in a PDX model.
Caption: Troubleshooting logic for high pemetrexed-induced toxicity.
References
- 1. Thymidylate Synthase as a Predictive Biomarker for Pemetrexed Response in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Predictive markers for haematological toxicity of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Timing of folic acid/vitamin B12 supplementation and hematologic toxicity during first-line treatment of patients with nonsquamous non-small cell lung cancer using pemetrexed-based chemotherapy: The PEMVITASTART randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Impact of pemetrexed chemotherapy on the gut microbiota and intestinal inflammation of patient-lung-derived tumor xenograft (PDX) mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of pemetrexed chemotherapy on the gut microbiota and intestinal inflammation of patient-lung-derived tumor xenograft (PDX) mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in pemetrexed experiments
Welcome to the technical support center for pemetrexed-based cellular assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments with pemetrexed, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for pemetrexed are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in pemetrexed cytotoxicity assays can arise from several factors, ranging from procedural variability to the inherent biological complexity of the system. Here are the most common culprits and how to address them:
-
Cell Culture Conditions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to significant variability.[1] Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[1] Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cell lines for contamination.[1]
-
-
Assay Protocol and Reagents:
-
Folate Concentration in Media: Pemetrexed's activity is competitively inhibited by folates present in the cell culture medium.[1] Using different media formulations or even different lots of the same medium can alter folate levels and impact results. For this reason, it is challenging to study pemetrexed in vitro.[2]
-
Solution: Standardize the cell culture medium for all pemetrexed experiments. Consider using a folate-deficient medium or adapting your protocol to include a wash step and media change to a low-folate medium before adding pemetrexed.[1]
-
-
Pemetrexed Preparation and Stability: Pemetrexed stability can be affected by the solvent, storage conditions, and the pH of the final solution. A pH below 6 can cause significant degradation.[1][3]
-
Solution: Prepare fresh dilutions of pemetrexed from a concentrated stock for each experiment. If storing, aliquot and freeze at -20°C or below and avoid repeated freeze-thaw cycles.[1]
-
-
Incubation Time: The duration of drug exposure significantly influences the IC50 value. A 72-hour incubation is common for pemetrexed assays. Shorter or longer times will yield different results.[1]
-
Q2: I am observing high background or false positives in my MTT assay with pemetrexed. What could be the cause?
High background in an MTT assay can be caused by several factors unrelated to cell viability:
-
Compound Precipitation: At high concentrations, pemetrexed may precipitate out of solution. These precipitates can interact with the MTT reagent, leading to a false positive signal.[1]
-
Solution: Visually inspect the wells, especially at the highest concentrations, for any signs of precipitation. Determine the solubility of pemetrexed in your specific culture medium.
-
-
Direct Chemical Interference: The chemical structure of pemetrexed might directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[1]
-
Solution: Run a control plate with pemetrexed in cell-free medium to check for any direct reaction with the MTT reagent.
-
-
Media Components: Phenol red in some culture media can interfere with absorbance readings.[1]
-
Solution: If high background persists, consider using a phenol red-free medium for the assay.
-
Q3: My cells seem to be resistant to pemetrexed, even at high concentrations. Why might this be?
Apparent resistance to pemetrexed in vitro can be due to experimental artifacts or true biological resistance:
-
High Folate in Culture Medium: High levels of folic acid in standard culture media (like RPMI-1640) can outcompete pemetrexed for cellular uptake and target binding, masking its cytotoxic effects.[1]
-
Solution: This is a critical and common issue. Switch to a low-folate or folate-free medium for the duration of the drug treatment.
-
-
Biological Resistance:
-
Target Enzyme Expression: The cytotoxic effect of pemetrexed is dependent on the expression levels of its target enzymes (e.g., thymidylate synthase - TS) and the reduced folate carrier (RFC1) for cellular uptake.[1] Variations in the expression of these proteins between cell lines or even within a heterogeneous population can lead to differing sensitivities.
-
Alternative Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt pathway, has been associated with pemetrexed resistance.[1]
-
Impaired Drug Accumulation: Resistance can arise from impaired membrane transport or reduced polyglutamation of pemetrexed within the cell.[3]
-
Data Presentation
Pemetrexed Solution Stability
| Concentration & Solvent | Storage Condition | Duration | Stability Notes |
| 25 mg/mL in 0.9% NaCl | Refrigerated (2-8°C) | 31 days | Physically and chemically stable.[4] |
| 25 mg/mL in 0.9% NaCl | Room Temperature (23°C) | 2 days | Physically and chemically stable.[4] |
| 2, 10, and 20 mg/mL in D5W or 0.9% NaCl (PVC bags) | Refrigerated (4°C) | 31 days | Chemically stable, but microparticulates may form after 24 hours.[5] |
| 2, 10, and 20 mg/mL in D5W or 0.9% NaCl (PVC bags) | Room Temperature (23°C) | 2 days | Chemically and physically stable.[5] |
| Concentrate in original vial | Refrigerated (2-8°C) | up to 14 days | Physicochemically stable.[6] |
| Diluted in D5W or 0.9% NaCl (polyolefin bags) | Refrigerated (2-8°C) | up to 4 days | Physicochemically stable.[6] |
Representative IC50 Values of Pemetrexed
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 h | ~630 nM[7] |
| CAL-27 | Head and Neck Cancer | MTT | 72 h | ~119 nM[7] |
| MSTO-211H | Malignant Pleural Mesothelioma | WST-8 | 72 h | 31.8 nM[8] |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | WST-8 | 72 h | 32.3 nM[8] |
| SNU-1 | Gastric Cancer | MTT | 72 h | 36 nM[9] |
| SNU-16 | Gastric Cancer | MTT | 72 h | 310 nM[10] |
| SNU-601 | Gastric Cancer | MTT | 72 h | 17 nM[9] |
| SNU-620 | Gastric Cancer | MTT | 72 h | >50 µM[9] |
Experimental Protocols
Protocol 1: Pemetrexed Stock Solution Preparation and Handling
-
Reconstitution: Dissolve pemetrexed powder in sterile DMSO or water to a stock concentration of 10-50 mM. Gentle warming and ultrasonication can aid dissolution.[11]
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C or below for long-term stability.[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final pH of the medium containing pemetrexed is stable and not below 6.[1][3]
Protocol 2: Standard Pemetrexed MTT Cytotoxicity Assay
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Pemetrexed Treatment:
-
Prepare a 2X stock solution of pemetrexed at various concentrations in the appropriate cell culture medium. It is recommended to perform serial dilutions.
-
Remove the medium from the wells and add 100 µL of the 2X pemetrexed solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest pemetrexed concentration).
-
Incubate for the desired duration (e-g., 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the pemetrexed concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pemetrexed stability: additional information about microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of pemetrexed in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed Therapeutic Index Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of pemetrexed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pemetrexed?
Pemetrexed is a multi-targeted antifolate agent. Its primary mechanism of action involves the inhibition of several key enzymes essential for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[1][2] The main targets are:
By inhibiting these enzymes, pemetrexed disrupts the folate metabolic pathway, leading to the depletion of nucleotides necessary for DNA replication. This ultimately results in cell cycle arrest in the S-phase and apoptosis in rapidly dividing cancer cells.[1][3] Pemetrexed is transported into cells by the reduced folate carrier (RFC) and is then converted to its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[3][4] These polyglutamated forms are retained within the cell for longer periods, enhancing their inhibitory effects.[4]
Q2: What are the common mechanisms of resistance to pemetrexed observed in cancer cells?
Resistance to pemetrexed is a significant challenge and can arise from several molecular alterations:
-
Increased Thymidylate Synthase (TS) Expression: Overexpression of TS, a primary target of pemetrexed, is a well-established mechanism of resistance.[5][6]
-
Decreased Reduced Folate Carrier (RFC) Expression: Reduced expression of the solute carrier family 19 member 1 (SLC19A1), which encodes the RFC1 protein responsible for pemetrexed uptake, can limit the intracellular concentration of the drug.[5][6][7]
-
Activation of Bypass Signaling Pathways: The activation of survival pathways, such as the PI3K/Akt pathway, can confer resistance to pemetrexed-induced apoptosis.[5][6]
-
Epithelial-to-Mesenchymal Transition (EMT): An activated EMT program has been associated with resistance to pemetrexed in non-small cell lung cancer (NSCLC) cell lines.[7]
Q3: What strategies are being explored to improve the therapeutic index of pemetrexed?
Several strategies are under investigation to enhance the efficacy of pemetrexed while minimizing its toxicity:
-
Combination Therapies: Pemetrexed is often used in combination with other chemotherapeutic agents, most notably platinum-based drugs like cisplatin and carboplatin.[8][9] It is also being evaluated with other agents like gemcitabine and in chemo-immunotherapy regimens with checkpoint inhibitors like pembrolizumab.[10][11]
-
Novel Drug Delivery Systems: Nanotechnology-based delivery systems are being developed to improve the targeted delivery of pemetrexed to tumor cells, thereby increasing its local concentration and reducing systemic side effects.[12][13] Examples include magnetic nanoparticles, gold nanoparticles, and albumin-bound nanoparticles.[14][15][16]
-
Toxicity Reduction Strategies: The most significant strategy to reduce pemetrexed-related toxicities is supplementation with folic acid and vitamin B12.[2][17][18][19][20] This has been shown to significantly decrease the incidence of severe side effects like myelosuppression and mucositis without compromising efficacy.[2][19] Prophylactic administration of dexamethasone is also used to reduce skin reactions.[17][18]
Troubleshooting Guides for In Vitro Experiments
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
Possible Causes & Solutions:
-
High Folate Content in Culture Medium: Standard cell culture media like RPMI-1640 contain high levels of folic acid, which can compete with pemetrexed for cellular uptake and target binding, masking its cytotoxic effects.[21]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in results.[21]
-
Solution: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for accurate cell seeding.[21]
-
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[21]
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before starting the experiment.[21]
-
-
Pemetrexed Degradation: Pemetrexed solutions can degrade over time, especially with repeated freeze-thaw cycles.[21]
Problem 2: High background or false positives in MTT assays.
Possible Causes & Solutions:
-
Pemetrexed Precipitation: At high concentrations, pemetrexed may precipitate, and these precipitates can interact with the MTT reagent, leading to a false positive signal.[21]
-
Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility limit of pemetrexed in your specific culture medium.[21]
-
-
Direct Chemical Interference: Pemetrexed might directly reduce the MTT tetrazolium salt to formazan.[21]
-
Solution: Run a control plate with pemetrexed in cell-free medium to check for direct chemical reactions with the MTT reagent.[21]
-
-
Phenol Red Interference: Phenol red in some culture media can interfere with absorbance readings.[21]
-
Solution: If high background persists, consider using a phenol red-free medium for the assay.[21]
-
Problem 3: Cells appear resistant to pemetrexed even at high concentrations.
Possible Causes & Solutions:
-
High Folate in Culture Medium: As mentioned in Problem 1, this is a critical and common issue that can mask the true sensitivity of the cells.[21]
-
Solution: Use a low-folate or folate-free medium for the drug treatment period.[21]
-
-
Variable Expression of Pemetrexed Targets and Transporters: Cell lines can have different expression levels of TS, DHFR, GARFT, and RFC1, leading to varying sensitivities.[21]
-
Solution: Characterize the expression levels of these key proteins in your cell line of interest.
-
-
Incorrect Incubation Time: The duration of drug exposure significantly influences the IC50 value.[21]
Quantitative Data
Table 1: In Vitro Cytotoxicity of Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 | 48 | CCK8 |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 | 48 | CCK8 |
| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 | 48 | CCK8 |
| SNU-601 | Gastric Cancer | 0.017 | 72 | MTT |
| SNU-16 | Gastric Cancer | 0.036 | 72 | MTT |
| SNU-620 | Gastric Cancer | > 50 | 72 | MTT |
Data compiled from multiple sources.[25][26][27]
Table 2: Key Physicochemical and Biological Properties of Pemetrexed Disodium
| Property | Value |
| CAS Number | 150399-23-8 |
| Molecular Formula | C₂₀H₁₉N₅Na₂O₆ |
| Molecular Weight | 471.37 g/mol |
| Solubility | Soluble in DMSO up to 100 mM |
| Primary Targets (Ki) | Thymidylate Synthase (TS): 1.3 nMDihydrofolate Reductase (DHFR): 7.2 nMGlycinamide Ribonucleotide Formyltransferase (GARFT): 65 nM |
Data from Benchchem application notes.[1]
Experimental Protocols
1. Preparation of Pemetrexed Disodium Solutions for Cell Culture
-
Stock Solution (10 mM in DMSO):
-
Pre-warm anhydrous DMSO to room temperature to prevent moisture absorption.
-
Accurately weigh the required amount of pemetrexed disodium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[1]
-
-
Working Solutions:
-
Thaw a single aliquot of the pemetrexed stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed, low-folate cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[1]
-
2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete low-folate medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of pemetrexed in complete low-folate medium.
-
Remove the medium from the wells and add 100 µL of the pemetrexed dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[28]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[28]
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.
-
Incubate overnight and then treat the cells with various concentrations of pemetrexed for the desired time (e.g., 24 or 48 hours). Include an untreated control.[28]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[28]
Visualizations
Caption: Pemetrexed's mechanism of action pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Key mechanisms of pemetrexed resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed use in the adjuvant setting for completely resectable non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical studies of pemetrexed and gemcitabine combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Supramolecular Nanoparticle of Pemetrexed Improves the Anti-Tumor Effect by Inhibiting Mitochondrial Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Supramolecular Nanoparticle of Pemetrexed Improves the Anti-Tumor Effect by Inhibiting Mitochondrial Energy Metabolism [frontiersin.org]
- 14. Delivery of pemetrexed by magnetic nanoparticles: design, characterization, in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pemetrexed-loaded nanoparticles targeted to malignant pleural mesothelioma cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms, Management and Prevention of Pemetrexed‑Related Toxicity - ProQuest [proquest.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 25. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Cellular Uptake of Pemetrexed
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake of pemetrexed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for pemetrexed uptake into cancer cells?
A1: Pemetrexed primarily enters cancer cells through three main transport systems:
-
Reduced Folate Carrier (RFC): This is a major transport system for folates and antifolates like pemetrexed.
-
Proton-Coupled Folate Transporter (PCFT): This transporter is particularly active in acidic microenvironments, which are common in solid tumors.
-
Folate Receptor Alpha (FRα): This is a high-affinity receptor that mediates the uptake of pemetrexed via endocytosis. FRα is often overexpressed in various cancer types.[1]
Q2: Why am I observing low intracellular concentrations of pemetrexed in my cell line?
A2: Low intracellular pemetrexed levels can be attributed to several factors:
-
Low expression of uptake transporters: The cell line may have inherently low expression of RFC, PCFT, or FRα.
-
High expression of efflux pumps: ATP-binding cassette (ABC) transporters, such as ABCC5 and ABCC11, can actively pump pemetrexed out of the cell, leading to reduced intracellular accumulation.
-
Competition with folates in the medium: Standard cell culture media often contain high concentrations of folic acid, which can compete with pemetrexed for uptake by the same transporters.[2]
-
Impaired polyglutamylation: Once inside the cell, pemetrexed is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug inside the cell and enhances its activity. Reduced FPGS activity can lead to poor retention of pemetrexed.
Q3: Can the pH of the cell culture medium affect pemetrexed uptake?
A3: Yes, the pH of the culture medium can significantly influence pemetrexed uptake, primarily through the activity of the Proton-Coupled Folate Transporter (PCFT). PCFT functions optimally in acidic conditions (lower pH). Therefore, if your experimental model involves an acidic tumor microenvironment, PCFT-mediated uptake of pemetrexed may be a critical factor.
Q4: What is the role of Folate Receptor Alpha (FRα) in pemetrexed uptake and how can I assess its expression?
A4: Folate Receptor Alpha (FRα) is a high-affinity receptor that binds to pemetrexed and facilitates its entry into the cell via endocytosis. High expression of FRα has been associated with improved clinical outcomes in patients treated with pemetrexed.[3][4] You can assess the expression of FRα in your cell lines using techniques such as immunofluorescence, immunohistochemistry, or western blotting.
Q5: Are there strategies to enhance the cellular uptake of pemetrexed in my experiments?
A5: Yes, several strategies can be employed to improve pemetrexed uptake:
-
Use low-folate medium: Switching to a cell culture medium with low or no folic acid can reduce competition for uptake transporters.
-
Modulate efflux pump activity: If high expression of efflux pumps is suspected, you can use inhibitors of these transporters (e.g., verapamil for P-glycoprotein) to increase intracellular pemetrexed concentration.
-
Nanoparticle-based delivery systems: Encapsulating pemetrexed in nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for traditional transporters. These nanoparticles can also be functionalized with ligands that target specific receptors on cancer cells, such as FRα.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with pemetrexed.
Guide 1: Inconsistent or Higher-Than-Expected IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| High folate concentration in culture medium. | Switch to a low-folate or folate-free medium for the duration of the pemetrexed treatment. Alternatively, wash the cells with PBS and replace the standard medium with low-folate medium before adding the drug.[2] |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for accurate cell seeding. |
| Pemetrexed degradation. | Prepare fresh dilutions of pemetrexed from a concentrated stock for each experiment. Aliquot and store the stock solution at -20°C or lower and avoid repeated freeze-thaw cycles. Ensure the final pH of the culture medium is stable.[2] |
| Precipitation of pemetrexed at high concentrations. | Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. Determine the solubility of pemetrexed in your specific culture medium. |
| Direct interference with assay reagents (e.g., MTT). | Run a control plate with pemetrexed in cell-free medium to check for any direct reaction with the assay reagent. Consider using a different cytotoxicity assay, such as a crystal violet or CyQUANT assay. |
Guide 2: Low Intracellular Pemetrexed Accumulation Detected by LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Inefficient cell lysis and drug extraction. | Optimize the cell lysis protocol. Ensure complete cell disruption using sonication or appropriate lysis buffers. Validate the extraction efficiency by spiking a known amount of pemetrexed into a control cell lysate. |
| Low expression of uptake transporters (RFC, PCFT, FRα). | Assess the expression levels of these transporters using RT-qPCR, western blotting, or immunofluorescence. |
| High expression of efflux transporters (e.g., ABCC5, ABCC11). | Quantify the expression of relevant ABC transporters. Consider using siRNA to knock down the expression of these transporters to confirm their role in pemetrexed efflux. |
| Suboptimal LC-MS/MS parameters. | Optimize the mass spectrometry parameters for pemetrexed detection, including the selection of appropriate precursor and product ions, collision energy, and chromatography conditions.[5] |
Quantitative Data Summary
Table 1: Pemetrexed IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 | [6] |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 | [6] |
| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 | [6] |
| CL1-5 | Lung Adenocarcinoma | 0.2807 | [7] |
| H1299 | Non-Small Cell Lung Cancer | >5 | [7] |
| CT26 | Colorectal Cancer | 0.1739 | [7] |
| MSTO-211H | Mesothelioma | ~1.0 | [8] |
| NCI-H2052 | Mesothelioma | ~0.1 | [8] |
| NCI-H2452 | Mesothelioma | ~0.5 | [9] |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.
Table 2: Impact of Folate Receptor Alpha (FRα) Expression on Pemetrexed Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | High FRα Expression (H-score ≥ 20) | Low FRα Expression (H-score < 20) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.0306 | [4] |
| Median Overall Survival (OS) | 22.1 months | 11.5 months | 0.0131 | [4] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Pemetrexed by LC-MS/MS
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Treat cells with the desired concentration of pemetrexed for the specified duration. Include untreated control wells.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well to precipitate proteins and extract intracellular metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
-
Sample Preparation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular pemetrexed.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor the specific precursor-to-product ion transition for pemetrexed (e.g., m/z 428.2 -> 281.2).[5]
-
Quantify the intracellular pemetrexed concentration by comparing the peak area to a standard curve prepared with known concentrations of pemetrexed.
-
Protocol 2: Immunofluorescence Staining for Folate Receptor Alpha (FRα)
-
Cell Seeding and Fixation:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against FRα (diluted in 1% BSA in PBS) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Protocol 3: siRNA-Mediated Knockdown of ABCC5
-
siRNA Preparation:
-
Resuspend lyophilized siRNA targeting ABCC5 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Seed cells in a 6-well plate the day before transfection to achieve 50-60% confluency on the day of transfection.
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 4-6 hours, then replace the medium with complete growth medium.
-
-
Validation of Knockdown:
-
Harvest the cells 48-72 hours post-transfection.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using western blotting.
-
-
Functional Assay:
-
Perform a pemetrexed cytotoxicity assay or an intracellular pemetrexed accumulation assay on the cells with ABCC5 knockdown and compare the results to the non-targeting control.
-
Visualizations
Caption: Cellular uptake and mechanism of action of pemetrexed.
Caption: Troubleshooting workflow for poor pemetrexed efficacy.
References
- 1. Frontiers | Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to Pemetrexed Through Upregulation of Folate Receptor Alpha [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Significance of Folate Receptor alpha and Thymidylate Synthase Protein Expression in Patients with Non-Small Cell Lung Cancer treated with Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of folate receptor alpha and thymidylate synthase protein expression in patients with non-small-cell lung cancer treated with pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Pemetrexed Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed. The information is designed to address specific experimental challenges and facilitate the optimization of treatment schedules for improved outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for pemetrexed in our cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in pemetrexed experiments. Several factors can contribute to this variability:
-
Folate Concentration in Media: Standard cell culture media, such as RPMI-1640, contain high levels of folic acid. Folic acid competes with pemetrexed for cellular uptake via the reduced folate carrier (RFC) and can interfere with its binding to target enzymes. This can mask the true cytotoxic effect of pemetrexed, leading to artificially high and variable IC50 values.[1][2]
-
Solution: Switch to a low-folate or folate-free medium for the duration of the drug treatment. If this is not possible, perform a wash step with PBS and replace the standard medium with a low-folate medium before adding pemetrexed.[1]
-
-
Pemetrexed Stability: Pemetrexed stability can be compromised by improper storage, solvent choice, and the pH of the final solution.
-
Solution: Prepare fresh dilutions of pemetrexed from a concentrated stock for each experiment. For storage, create aliquots and freeze them at -20°C or lower, avoiding repeated freeze-thaw cycles. Ensure the final pH of the culture medium containing pemetrexed is stable, as a pH below 6 can cause significant degradation.[3]
-
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are not in the logarithmic growth phase can exhibit altered sensitivity to chemotherapeutic agents.
-
Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity for MTT, total protein for SRB, ATP levels for CellTiter-Glo). Results are not always directly comparable across different assay types.[3]
-
Solution: Be consistent with the chosen assay method throughout a series of experiments.
-
Q2: Our cells appear to be resistant to pemetrexed, even at high concentrations. What could be the reason?
A2: Apparent resistance to pemetrexed can be due to experimental artifacts or true biological resistance mechanisms.
-
High Folate in Culture Medium: As mentioned in Q1, high folate levels in the medium are a primary reason for apparent resistance.[1]
-
Solution: Use low-folate or folate-free medium.[1]
-
-
Biological Resistance: Your cell line may possess intrinsic or acquired resistance to pemetrexed. Common mechanisms include:
-
High expression of thymidylate synthase (TS): TS is a primary target of pemetrexed, and its overexpression can lead to resistance.[4][5][6]
-
Low expression of the reduced folate carrier (RFC1): RFC1 is crucial for transporting pemetrexed into the cell.[7]
-
Changes in folylpoly-γ-glutamate synthetase (FPGS) activity: FPGS is responsible for the polyglutamation of pemetrexed, a process that traps the drug inside the cell and enhances its activity. Reduced FPGS activity can lead to lower intracellular drug concentrations.
-
-
Compound Precipitation: At very high concentrations, pemetrexed may precipitate out of the solution, reducing its effective concentration.
-
Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of pemetrexed in your specific culture medium.[3]
-
Q3: We are developing a pemetrexed-resistant cell line, but it seems to be losing its resistance over time. What should we do?
A3: The loss of a resistant phenotype is a common challenge. This often occurs when the selective pressure (i.e., the presence of the drug) is removed.
-
Solution: Culture the established resistant cell line in the continuous presence of the final selection concentration of pemetrexed to maintain the resistant phenotype. It is also advisable to cryopreserve cell stocks at each stable concentration step during the development of the resistant line.[8]
Q4: How should I interpret cell cycle analysis results after pemetrexed treatment?
A4: Pemetrexed is known to induce cell cycle arrest, primarily in the S-phase or G0/G1-phase, depending on the cell line and experimental conditions.[9][10][11][12]
-
S-Phase Arrest: An accumulation of cells in the S-phase is a common finding and is consistent with the inhibition of DNA synthesis due to the depletion of nucleotide pools.[9][12]
-
G0/G1-Phase Arrest: Some studies have reported a G0/G1-phase arrest, which can also be a consequence of disrupted nucleotide metabolism.[10][11]
-
Sub-G1 Peak: An increase in the sub-G1 population is indicative of apoptosis, as it represents cells with fragmented DNA.[13]
-
Troubleshooting: If you observe unexpected cell cycle profiles, consider factors such as drug concentration, duration of exposure, and the specific characteristics of your cell line. For instance, different concentrations of pemetrexed can lead to varying degrees of cell cycle arrest and apoptosis.[10][13]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments | Folate concentration in media is not controlled. | Use low-folate or folate-free media for all pemetrexed experiments.[1][2] |
| Pemetrexed stock solution has degraded. | Prepare fresh pemetrexed dilutions for each experiment and store stock solutions in aliquots at -20°C or lower.[3] | |
| Inconsistent cell seeding density or growth phase. | Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase. | |
| Higher than expected IC50 values (apparent resistance) | High folate levels in the culture medium. | Switch to low-folate or folate-free medium.[1] |
| The cell line has intrinsic or acquired resistance. | Characterize the expression of key resistance markers like Thymidylate Synthase (TS) and the Reduced Folate Carrier (RFC1).[4][7] | |
| Lower than expected IC50 values (high sensitivity) | Low folate levels in the culture medium. | Ensure consistent media formulation if high sensitivity is not the expected outcome. |
| The cell line is particularly sensitive to pemetrexed. | This may be a valid finding. Confirm with repeat experiments and consider exploring the underlying mechanisms. | |
| High background signal in MTT assay | Pemetrexed precipitation at high concentrations. | Visually inspect wells for precipitates. Determine the solubility limit of pemetrexed in your media.[3] |
| Direct chemical interference with MTT reagent. | Run a control plate with pemetrexed in cell-free medium to check for direct reduction of MTT.[3] | |
| Phenol red in the medium interfering with absorbance readings. | Use phenol red-free medium for the assay.[3] |
Quantitative Data Summary
Table 1: Pemetrexed IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| A549 | Non-Small Cell Lung Carcinoma | ~1.86 - 4.65 | 72 | MTT | [8] |
| A549 | Non-Small Cell Lung Carcinoma | 1.82 ± 0.17 | 48 | CCK-8 | [14] |
| PC-9 | Non-Small Cell Lung Carcinoma | 1.578 ± 0.250 | 72 | CCK-8 | [15] |
| H1975 | Non-Small Cell Lung Carcinoma | 3.37 ± 0.14 | 48 | CCK-8 | [14] |
| HCC827 | Non-Small Cell Lung Carcinoma | 1.54 ± 0.30 | 48 | CCK-8 | [14] |
| SNU-601 | Gastric Cancer | 0.017 | 72 | MTT | [10] |
| SNU-620 | Gastric Cancer | > 50 | 72 | MTT | [10] |
| MSTO-211H | Malignant Pleural Mesothelioma | - | - | WST-8 | [16] |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | - | - | WST-8 | [16] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, media composition, and the specific assay used.
Table 2: Effect of Pemetrexed on Apoptosis in Lung Cancer Cell Lines
| Cell Line | Pemetrexed Concentration | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Reference |
| A549 | IC50 | 48 | 14.26 ± 1.17 | [3] |
| A549 | Not specified | 24 | 14.4 (late apoptotic) | [3] |
| HCC827 | IC50 | 48 | 14.65 ± 0.84 | [3] |
| H1975 | IC50 | 48 | 13.22 ± 1.60 | [3] |
| Eca-109 | 10 µM | - | 32.43 | [11] |
| EC9706 | 10 µM | - | 43.48 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of pemetrexed using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Complete cell culture medium (low-folate recommended)
-
Pemetrexed
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Drug Treatment: Prepare serial dilutions of pemetrexed in complete medium. Remove the medium from the wells and add 100 µL of the pemetrexed dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest pemetrexed concentration). Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pemetrexed
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of pemetrexed for the desired time (e.g., 48 hours). Include an untreated control.[3]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Western Blotting for Thymidylate Synthase (TS)
This protocol provides a general workflow for assessing TS protein expression.
Materials:
-
Cell lysates from control and pemetrexed-treated/resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Thymidylate Synthase (TS)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, incubate with ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Normalize the TS protein expression to a loading control.[16]
Visualizations
Pemetrexed's Core Mechanism and Downstream Effects
Caption: Pemetrexed's primary mechanism of action.
Pemetrexed's Influence on Key Signaling Pathways
Caption: Pemetrexed's impact on related signaling pathways.
Experimental Workflow for Evaluating Pemetrexed Efficacy
Caption: Workflow for preclinical pemetrexed evaluation.
Logical Flow for Troubleshooting Pemetrexed Assay Variability
Caption: Troubleshooting logic for pemetrexed assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 10. Pemetrexed exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained activation of ERK and Cdk2/cyclin-A signaling pathway by pemetrexed leading to S-phase arrest and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells | Anticancer Research [ar.iiarjournals.org]
- 16. Pharmacologic inhibition of mTOR antagonizes the cytotoxic activity of pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pemetrexed Combination Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed in combination with other chemotherapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pemetrexed?
Pemetrexed is a multi-target antifolate agent.[1][2] It primarily works by inhibiting several key enzymes involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. The main targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][3] By blocking these enzymes, pemetrexed disrupts cellular replication, leading to cancer cell death.[3]
Q2: What are the most common toxicities observed when combining pemetrexed with other chemotherapies?
The most frequently reported toxicities include myelosuppression (low blood cell counts), gastrointestinal issues (nausea, vomiting, mucositis), and skin reactions.[3][4] When combined with platinum-based agents like cisplatin or carboplatin, renal toxicity can also be a significant concern.[5][6] Premedication with folic acid and vitamin B12 is crucial to minimize these side effects.[3][4][7]
Q3: Are there known drug interactions to be aware of when using pemetrexed in experimental settings?
Yes, co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen should be avoided, especially in subjects with renal impairment, as it can increase the risk of myelosuppression, renal, and gastrointestinal toxicity.[3][4][8] Some proton pump inhibitors (PPIs), such as lansoprazole, have been shown to competitively inhibit the renal transporter hOAT3, which is involved in pemetrexed elimination, potentially exacerbating hematologic toxicity.[9]
Q4: What are the known mechanisms of resistance to pemetrexed-based combination therapies?
Resistance to pemetrexed can arise through several mechanisms.[10][11][12] Overexpression of thymidylate synthase (TS), a primary target of pemetrexed, is a well-documented resistance mechanism.[11][12] Decreased expression of the solute carrier family 19 member 1 (SLC19A1), a transporter responsible for pemetrexed uptake into cells, can also lead to resistance.[11][12] Additionally, alterations in folate metabolism and DNA damage repair pathways can contribute to reduced drug efficacy.[10] In some cases, activation of signaling pathways like the Hedgehog pathway has been implicated in pemetrexed resistance.[13]
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity or cell death in control (untreated) groups during in vitro experiments.
-
Possible Cause: Issues with cell culture conditions, such as contamination, improper media formulation, or incubator malfunction.
-
Troubleshooting Steps:
-
Check for Contamination: Visually inspect cultures under a microscope for any signs of bacterial or fungal contamination. Consider performing a mycoplasma test.
-
Verify Media and Reagents: Ensure that the cell culture medium, serum, and other supplements are not expired and have been stored correctly.
-
Incubator Conditions: Confirm that the incubator's temperature, CO2 levels, and humidity are optimal for the cell line being used.
-
Cell Line Integrity: If possible, perform cell line authentication to ensure you are working with the correct, healthy cell line.
-
Problem 2: Inconsistent or non-reproducible results when evaluating the synergy between pemetrexed and another chemotherapy agent.
-
Possible Cause 1: The sequence of drug administration may be critical for observing synergistic effects.
-
Troubleshooting Steps:
-
Design experiments to test different administration schedules, such as sequential administration (pemetrexed followed by the second drug, or vice-versa) versus simultaneous administration.[1][14] Studies have shown that a sequential schedule of pemetrexed followed by cisplatin can be more effective in some cell lines.[1] Similarly, for the combination with docetaxel, a sequence of pemetrexed followed by docetaxel has been shown to produce synergistic effects.[14]
-
-
-
Possible Cause 2: The drug concentrations used may not be in the optimal range to observe synergy.
-
Troubleshooting Steps:
-
Perform dose-response curves for each drug individually to determine their IC50 values.
-
Based on the IC50 values, design a combination experiment using a matrix of concentrations for both drugs to systematically evaluate for synergistic, additive, or antagonistic effects using methods like isobologram analysis.[15]
-
-
-
Possible Cause 3: The chosen cell line may have intrinsic resistance to one or both of the drugs.
Problem 3: Unexpected precipitation or instability of the drug combination in culture media.
-
Possible Cause: Physicochemical incompatibility of the drugs or excipients at the concentrations used.
-
Troubleshooting Steps:
-
Consult Drug Formulation Information: Review the manufacturer's data sheets for information on solubility and stability in different solvents and media.
-
Prepare Fresh Solutions: Always prepare fresh drug solutions immediately before use.
-
Visual Inspection: Carefully inspect the drug-containing media for any signs of precipitation after preparation and during the experiment.
-
Solubility Test: Perform a small-scale solubility test of the drug combination in the intended culture medium at the highest concentration to be used.
-
Quantitative Data Summary
Table 1: Efficacy of Pemetrexed in Combination with Platinum Agents in Non-Small Cell Lung Cancer (NSCLC)
| Combination Therapy | Patient Population | Response Rate (%) | Median Overall Survival (months) | Median Progression-Free Survival (months) | Reference |
| Pemetrexed + Cisplatin | Malignant Pleural Mesothelioma | 41.3 | 12.1 | 5.7 | [16] |
| Pemetrexed + Cisplatin | Previously Treated NSCLC | 13.2 | 10.0 | 6.0 | [17] |
| Pemetrexed + Carboplatin | Previously Treated NSCLC | - | 8.7 | 3.9 | [18] |
Table 2: Efficacy of Pemetrexed in Combination with Other Chemotherapies
| Combination Therapy | Patient Population | Response Rate (%) | Median Overall Survival (months) | Median Progression-Free Survival (months) | Reference |
| Pemetrexed + Gemcitabine | Advanced NSCLC | 13 | 12.4 | 4.6 | [19] |
| Pemetrexed + Bevacizumab (Maintenance) | Advanced Nonsquamous NSCLC | - | 16.4 | 7.5 | [20] |
Table 3: Common Grade 3/4 Toxicities with Pemetrexed Combinations
| Combination Therapy | Neutropenia (%) | Thrombocytopenia (%) | Anemia (%) | Fatigue (%) | Reference |
| Pemetrexed + Carboplatin | 63 | 51 | 21 | 44 | [21] |
| Pemetrexed + Gemcitabine | 60 | - | - | 20 | [22] |
| Pemetrexed + Cisplatin | - | 7.5 | - | - | [17] |
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1)
-
Objective: To determine the cytotoxic effects of pemetrexed and its combination partners on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium.[1]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of pemetrexed, the combination drug, or the combination for a specified duration (e.g., 72 hours).[1] Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by pemetrexed combinations.
-
Methodology:
-
Seed cells in 6-well plates and treat with pemetrexed, the combination drug, or the combination for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Isobologram Analysis for Drug Synergy
-
Objective: To determine whether the combination of two drugs results in a synergistic, additive, or antagonistic effect.
-
Methodology:
-
Determine the IC50 values for each drug individually from their dose-response curves.
-
Based on the IC50 values, select a range of concentrations for both drugs to be tested in combination.
-
Expose cells to the drug combinations for a fixed duration (e.g., 72 hours).
-
Measure cell viability for each combination.
-
Construct an isobologram by plotting the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
The line connecting the IC50 values of the individual drugs represents the line of additivity. Data points falling below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[15]
-
Visualizations
Caption: Mechanism of action of pemetrexed in a cancer cell.
Caption: Experimental workflow for evaluating drug combinations.
Caption: Troubleshooting logic for inconsistent synergy results.
References
- 1. benchchem.com [benchchem.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Patterns of renal toxicity from the combination of pemetrexed and pembrolizumab for advanced nonsquamous non-small-cell lung cancer (NSCLC): A single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Alimta, Pemfexy (pemetrexed) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Lansoprazole Exacerbates Pemetrexed-Mediated Hematologic Toxicity by Competitive Inhibition of Renal Basolateral Human Organic Anion Transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells | Anticancer Research [ar.iiarjournals.org]
- 14. Schedule-dependent synergism and antagonism between pemetrexed and docetaxel in human lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pemetrexed plus cisplatin/carboplatin in previously treated locally advanced or metastatic non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Gemcitabine and pemetrexed administered in rapid sequence as front-line chemotherapy for advanced non-small-cell lung cancer: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pemetrexed, Bevacizumab, or the Combination As Maintenance Therapy for Advanced Nonsquamous Non-Small-Cell Lung Cancer: ECOG-ACRIN 5508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. carboplatin + pemetrexed (Alimta) - NSCLC | ChemoExperts [chemoexperts.com]
- 22. Pemetrexed plus gemcitabine as first-line chemotherapy for patients with peritoneal mesothelioma: final report of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pemetrexed Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the efficacy of pemetrexed in non-responsive tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to pemetrexed, has developed resistance. What are the most common molecular mechanisms I should investigate?
A1: Pemetrexed resistance is a multifaceted issue involving several potential molecular changes. Based on current research, the primary mechanisms to investigate include:
-
Target Enzyme Alterations: Overexpression of Thymidylate Synthase (TS), a primary target of pemetrexed, is a well-established resistance mechanism.[1][2] Increased TS levels can overcome the inhibitory effect of the drug. Other target enzymes like dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) may also be upregulated.[2]
-
Drug Transport Modifications: Reduced expression or function of the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), can limit pemetrexed uptake into the cancer cells, thereby reducing its intracellular concentration and efficacy.[1][3][4] Conversely, increased expression of ATP-binding cassette (ABC) transporters can enhance drug efflux.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive the metabolic stress induced by pemetrexed. Key pathways to examine include the PI3K/Akt and Hedgehog signaling pathways.[1][3][5]
-
Cancer Stem Cell (CSC) and Epithelial-to-Mesenchymal Transition (EMT) Phenotypes: An increase in the cancer stem cell population and the activation of EMT have been linked to pemetrexed resistance.[4][6]
Q2: I am considering a combination therapy approach to overcome pemetrexed resistance. What are some evidence-based combinations I could explore?
A2: Combination therapy is a promising strategy to enhance pemetrexed's anti-tumor activity. Here are some combinations supported by preclinical and clinical data:
-
Platinum-Based Agents (Cisplatin, Carboplatin): This is a standard first-line treatment for non-squamous non-small cell lung cancer (NSCLC).[7][8] The combination has shown higher response rates compared to single-agent pemetrexed.[9]
-
EGFR Tyrosine Kinase Inhibitors (TKIs) (e.g., Erlotinib, Osimertinib): In EGFR-mutated NSCLC that has developed resistance to pemetrexed, there might be an acquired resistance to EGFR-TKIs as well, often through Akt activation.[1][3] However, combining pemetrexed with platinum-based chemotherapy has shown improved overall survival in patients with EGFR-mutated NSCLC who have progressed on first-line TKI therapy.[10][11]
-
Immune Checkpoint Inhibitors (ICIs) (e.g., Pembrolizumab): Pemetrexed can modulate the tumor microenvironment to be more favorable for immunotherapy.[12][13] The combination of pemetrexed, a platinum agent, and an anti-PD-1/PD-L1 antibody has become a first-line treatment for advanced NSCLC.[12][14]
-
Novel Targeted Agents: Investigating inhibitors of pathways implicated in resistance, such as PI3K/Akt or Hedgehog pathway inhibitors, could be a viable strategy.[1][5] For instance, inhibiting the Hedgehog pathway with Gant61 has been shown to re-sensitize resistant cells to pemetrexed.[5] Similarly, targeting BMI1, a protein associated with cancer stemness, can also reverse pemetrexed resistance.[6][15]
Troubleshooting Guides
Problem: I am not observing the expected synergistic effect when combining pemetrexed with another agent in my in vitro experiments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Schedule | The sequence of drug administration can be critical. For some combinations, simultaneous administration is best, while for others, a sequential approach may be more effective. For example, a phase II trial evaluated different schedules of pemetrexed and gemcitabine.[16] It is advisable to test different scheduling and concentration ratios to determine the optimal experimental conditions. |
| Incorrect Drug Concentrations | Ensure that the concentrations of both pemetrexed and the combination agent are within a therapeutically relevant range. Perform dose-response curves for each drug individually to determine their IC50 values in your specific cell line. Use this information to design your combination experiments (e.g., using equipotent or fixed-ratio concentrations). |
| Cell Line-Specific Resistance Mechanisms | The underlying resistance mechanism in your cell line may not be targetable by the chosen combination agent. Characterize the molecular profile of your resistant cell line (e.g., assess TS expression, SLC19A1 levels, and activation of key signaling pathways) to select a more appropriate combination partner. |
| Experimental Assay Limitations | The assay used to measure synergy (e.g., MTT, CellTiter-Glo) may not be optimal. Consider using multiple assays to assess cell viability, apoptosis (e.g., Annexin V staining), and cell cycle progression (e.g., flow cytometry) to get a more comprehensive understanding of the drug interaction. |
Data Presentation
Table 1: Overview of Key Pemetrexed Resistance Mechanisms and Potential Biomarkers
| Resistance Mechanism | Key Molecules Involved | Potential Biomarkers for Investigation |
| Target Enzyme Upregulation | Thymidylate Synthase (TS), DHFR, GARFT | Increased mRNA and protein expression of TS, DHFR, GARFT.[2] Gene amplification of TS.[2] |
| Altered Drug Transport | SLC19A1 (RFC), ABC Transporters | Decreased SLC19A1 mRNA and protein expression.[1][3] Increased expression of specific ABC transporters.[2] |
| Bypass Signaling Pathway Activation | PI3K/Akt, Hedgehog (HH) pathway | Increased phosphorylation of Akt.[1][3] Upregulation of HH signaling genes (GLI1, GLI2, SHH).[5] |
| Enhanced DNA Damage Repair | ERCC1, RRM1 | High expression levels of ERCC1 and RRM1.[2][9] |
| Cancer Stemness and EMT | BMI1, CD44, Snail1, ZEB1 | Increased expression of BMI1, CD44, and EMT markers.[6] |
Experimental Protocols
Protocol 1: Assessment of Thymidylate Synthase (TS) Expression by Quantitative RT-PCR
-
RNA Extraction: Isolate total RNA from both pemetrexed-sensitive (parental) and pemetrexed-resistant cancer cell lines using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the TS gene (TYMS), and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
Example Primers for TYMS:
-
Forward: 5'-GGCCTCGGTGTGCATTTA-3'
-
Reverse: 5'-GAGCCGGTCATCTCCGAT-3'
-
-
-
Data Analysis: Calculate the relative expression of the TYMS gene in the resistant cells compared to the parental cells using the ΔΔCt method.
Protocol 2: Evaluation of Pemetrexed Uptake via SLC19A1
-
Cell Culture: Seed an equal number of parental and pemetrexed-resistant cells in a multi-well plate and allow them to adhere overnight.
-
siRNA Transfection (Optional): To confirm the role of SLC19A1, transfect parental cells with siRNA targeting SLC19A1 to observe if it confers resistance.[1]
-
Pemetrexed Incubation: Treat the cells with a known concentration of pemetrexed for a specific time period (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular pemetrexed and then lyse the cells.
-
Quantification of Intracellular Pemetrexed: Analyze the cell lysates to determine the intracellular concentration of pemetrexed using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the intracellular pemetrexed concentrations between the parental and resistant cell lines. A lower concentration in the resistant line suggests reduced uptake.
Mandatory Visualizations
Caption: Pemetrexed mechanism of action and key resistance pathways.
References
- 1. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells | Anticancer Research [ar.iiarjournals.org]
- 6. BMI1-Mediated Pemetrexed Resistance in Non-Small Cell Lung Cancer Cells Is Associated with Increased SP1 Activation and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemetrexed as first-line therapy for non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AstraZeneca pledges 20 cancer drugs to cut Asia's rising cancer deaths - CHOSUNBIZ [biz.chosun.com]
- 11. Pemetrexed had significantly better clinical efficacy in patients with stage IV lung adenocarcinoma with susceptible EGFR mutations receiving platinum-based chemotherapy after developing resistance to the first-line gefitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimetabolite pemetrexed primes a favorable tumor microenvironment for immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
Pemetrexed versus Docetaxel in Second-Line Treatment of Non-Small Cell Lung Cancer: A Comparative Guide
In the landscape of second-line chemotherapy for advanced non-small cell lung cancer (NSCLC), both pemetrexed and docetaxel have been established as standard treatment options. This guide provides a detailed comparison of their efficacy and safety profiles, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.
Efficacy Comparison
A pivotal phase III randomized clinical trial by Hanna et al. provides the most direct comparison between pemetrexed and docetaxel in patients with advanced NSCLC previously treated with chemotherapy. The study demonstrated clinically equivalent efficacy outcomes between the two agents.[1][2][3][4][5]
Table 1: Comparison of Efficacy Outcomes
| Efficacy Endpoint | Pemetrexed (n=283) | Docetaxel (n=288) | p-value |
| Median Overall Survival (OS) | 8.3 months | 7.9 months | not significant |
| 1-Year Survival Rate | 29.7% | 29.7% | not significant |
| Median Progression-Free Survival (PFS) | 2.9 months | 2.9 months | not significant |
| Overall Response Rate (ORR) | 9.1% | 8.8% | 0.105 |
Data sourced from Hanna et al. (2004)[1][2][3][4][5]
A meta-analysis of six randomized controlled trials involving 1,414 patients further confirmed that there were no statistically significant differences in overall response rate, survival time, progression-free survival, and 1-2 year survival rates between pemetrexed and docetaxel.[6] Interestingly, this meta-analysis suggested a potential for a higher 3-year survival rate in patients receiving pemetrexed.[6]
Safety and Toxicity Profile
While demonstrating similar efficacy, pemetrexed exhibited a significantly more favorable safety profile compared to docetaxel in the Hanna et al. study.[1][2][3][4][5] Patients treated with docetaxel experienced a higher incidence of grade 3/4 neutropenia, febrile neutropenia, and alopecia.[1][2][3][4][5] Conversely, pemetrexed was associated with a higher rate of grade 3/4 thrombocytopenia.[6]
Table 2: Comparison of Grade 3/4 Adverse Events
| Adverse Event | Pemetrexed (%) | Docetaxel (%) | p-value |
| Neutropenia | 5.3 | 40.2 | <0.001 |
| Febrile Neutropenia | 1.9 | 12.7 | <0.001 |
| Diarrhea | Not specified | Not specified | - |
| Alopecia (All Grades) | 6.4 | 37.7 | <0.001 |
| Thrombocytopenia | Higher with Pemetrexed | Lower with Docetaxel | 0.03 |
Data primarily sourced from Hanna et al. (2004) and a meta-analysis.[1][2][3][4][5][6]
Experimental Protocols
The findings presented are predominantly based on a large, multicenter, randomized, open-label, phase III clinical trial. A summary of the methodology is provided below.
Key Experimental Protocol (based on Hanna et al., 2004)
-
Patient Population: Patients with histologically or cytologically confirmed advanced (Stage IIIB/IV) non-small cell lung cancer who had experienced disease progression after one prior chemotherapy regimen. Eligible patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2.
-
Treatment Arms:
-
Pemetrexed Arm: Pemetrexed 500 mg/m² administered as a 10-minute intravenous infusion on day 1 of a 21-day cycle. Patients also received folic acid and vitamin B12 supplementation to reduce toxicity.
-
Docetaxel Arm: Docetaxel 75 mg/m² administered as a 1-hour intravenous infusion on day 1 of a 21-day cycle.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, response rate, and toxicity.
-
Tumor Response Evaluation: Tumor assessments were performed every two cycles (6 weeks). While the specific criteria are not explicitly stated in all summaries, clinical trials of this era typically utilized the Response Evaluation Criteria in Solid Tumors (RECIST) .
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute's Common Toxicity Criteria (CTC), version 2.0 .[7]
Mechanism of Action and Signaling Pathways
The differing toxicity profiles of pemetrexed and docetaxel can be attributed to their distinct mechanisms of action.
Pemetrexed: A multitargeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, which are essential for DNA and RNA production.
Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to apoptosis.
Docetaxel: A taxane that disrupts the normal function of microtubules, essential components of the cell's cytoskeleton, thereby arresting the cell cycle and inducing apoptosis.
Caption: Docetaxel stabilizes microtubules, causing cell cycle arrest and apoptosis.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative clinical trial of pemetrexed versus docetaxel in second-line NSCLC.
Caption: Generalized workflow of a pemetrexed vs. docetaxel clinical trial.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Randomized phase III trial of pemetrexed versus docetaxel in patients with non-small-cell lung cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Randomized Phase III Trial of Pemetrexed Versus Docetaxel in Patients With Non-Small-Cell Lung Cancer Previously Treated With Chemotherapy (2023) | 134 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
- 7. ascopubs.org [ascopubs.org]
Pemetrexed's Enzymatic Targets: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pemetrexed's enzymatic targets with those of other antifolate drugs. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Pemetrexed and its Mechanism of Action
Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its mechanism of action lies in the inhibition of several key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1][2] By disrupting these pathways, pemetrexed effectively halts the proliferation of rapidly dividing cancer cells.[3] The primary enzymatic targets of pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4][5] Some evidence also suggests inhibition of aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[3][6]
Comparison of Pemetrexed with Alternative Antifolates
Pemetrexed belongs to a class of drugs known as antifolates, which interfere with the metabolic processes that utilize folic acid. Other notable drugs in this class include methotrexate, raltitrexed, and pralatrexate. While they share a common overarching mechanism, their specific enzymatic targets and inhibitory potencies differ, leading to variations in their clinical efficacy and toxicity profiles.
Enzymatic Inhibition Profile
The following table summarizes the inhibitory constants (Ki) of pemetrexed and its alternatives against their primary enzymatic targets. Lower Ki values indicate stronger inhibition. Pemetrexed's activity is significantly enhanced upon polyglutamylation within the cell, a process that also increases its intracellular retention.[7]
| Drug | Target Enzyme | Form | Ki (nmol/L) |
| Pemetrexed | Thymidylate Synthase (TS) | Monoglutamate | 109 ± 9[8] |
| Pentaglutamate | 1.3 ± 0.3[8] | ||
| Dihydrofolate Reductase (DHFR) | Monoglutamate | 7.0 ± 1.9[8] | |
| Pentaglutamate | 7.2 ± 0.4[8] | ||
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Monoglutamate | 9,300 ± 690[8] | |
| Pentaglutamate | 65 ± 16[8] | ||
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | Monoglutamate | 3,580[8] | |
| Pentaglutamate | 265[8] | ||
| Methotrexate | Dihydrofolate Reductase (DHFR) | Monoglutamate | 26[3] |
| Thymidylate Synthase (TS) | Monoglutamate | 13,000[1] | |
| Pentaglutamate | 47 - 170[1] | ||
| Raltitrexed | Thymidylate Synthase (TS) | Polyglutamated forms are potent inhibitors[2] | Not specified |
| Pralatrexate | Dihydrofolate Reductase (DHFR) | Monoglutamate | 45[3] |
Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) in cell-based assays provides a measure of a drug's overall cytotoxic effectiveness. The following table presents a comparison of the in vitro cytotoxicity of pemetrexed and methotrexate in various cancer cell lines.
| Cell Line | Drug | IC50 (nM) |
| Pediatric Leukemia/Lymphoma (Median) | Pemetrexed | 155[9] |
| Methotrexate | 78[9] | |
| L1210 (Murine Leukemia) | Raltitrexed | 9[5] |
Experimental Protocols for Target Validation
The validation of a drug's enzymatic targets is a critical step in its development. Below are detailed methodologies for key experiments used to determine the inhibitory activity of antifolates like pemetrexed.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][10]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
Pemetrexed (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., pemetrexed) in the assay buffer.
-
Prepare working solutions of DHFR, DHF, and NADPH in cold assay buffer.
-
-
Assay Setup (in each well):
-
Add assay buffer.
-
Add the inhibitor at various concentrations. For control wells, add buffer only.
-
Add the DHFR enzyme solution.
-
Incubate at a controlled temperature (e.g., 25°C) for a short period.
-
-
Reaction Initiation:
-
Add the DHF substrate to initiate the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten).[1]
-
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay quantifies TS activity by measuring the increase in absorbance at 340 nm, which results from the conversion of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP.[6]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer
-
Recombinant human TS enzyme
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
Pemetrexed (or other inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer with necessary cofactors)
Procedure:
-
Reagent Preparation:
-
Prepare stock and working solutions of the inhibitor, enzyme, and substrates in the assay buffer.
-
-
Assay Setup:
-
In a microplate, combine the assay buffer, inhibitor (at varying concentrations), and dUMP.
-
Add the TS enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C.
-
-
Reaction Initiation:
-
Add CH2THF to all wells to start the reaction.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of TS inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of GARFT by monitoring the production of 5,8-dideaza-tetrahydrofolate at 295 nm.[1]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer
-
Purified human GARFTase enzyme
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolic acid (a stable folate analog)
-
Pemetrexed (or other inhibitor)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of GAR, the folate analog, and the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the microplate, prepare a reaction mixture containing GAR and the folate analog.
-
Add the inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C.
-
-
Reaction Initiation:
-
Add the purified GARFTase to each well to start the reaction.
-
-
Measurement:
-
Immediately record the absorbance at 295 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of GARFT inhibition for each inhibitor concentration.
-
Visualizing the Pathways and Workflows
Folate Metabolism and Antifolate Inhibition
The following diagram illustrates the key steps in folate metabolism and the points of inhibition for pemetrexed and other antifolates. This pathway is crucial for the synthesis of nucleotides required for DNA replication and repair.
Caption: Folate metabolism pathway and points of antifolate drug inhibition.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for the validation of an enzymatic target of a drug candidate like pemetrexed.
Caption: A generalized workflow for the validation of a drug's enzymatic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 5. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN-amplified neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Thymidylate Synthase ELISA Kit, 90-min ELISA (ab288923) | Abcam [abcam.com]
- 8. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Pemetrexed and Other Antifolates for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pemetrexed against other notable antifolate agents. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for understanding the nuanced differences in their mechanisms and efficacy.
Antifolates represent a cornerstone of chemotherapy, targeting the metabolic pathways essential for cell proliferation. Pemetrexed, a multi-targeted antifolate, has established itself as a key therapeutic agent in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its efficacy stems from the simultaneous inhibition of several key enzymes in the folate pathway. This guide provides a comparative analysis of pemetrexed with other antifolates, including methotrexate, raltitrexed, pralatrexate, and lometrexol, to illuminate their distinct biochemical profiles and therapeutic potential.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects and enzymatic inhibition potential of antifolates are critical indicators of their therapeutic efficacy. The following tables summarize key quantitative data from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in the available literature.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate greater potency.
| Antifolate | Cell Line | IC50 (nM) | Reference |
| Pemetrexed | H2052 (Mesothelioma) | More sensitive than methotrexate | [3] |
| NCI-H460 (NSCLC) | - | [4][5] | |
| Methotrexate | H2052 (Mesothelioma) | 80 | [3] |
| Pralatrexate | H2052 (Mesothelioma) | 0.625 | [3] |
| Raltitrexed | Various Tumor Cell Lines | IC50 is one-sixth that of pemetrexed | [6] |
Enzyme Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value signifies a more potent inhibitor.
| Antifolate | Target Enzyme | Apparent Ki (nM) | Reference |
| Pemetrexed | DHFR | >200 | [4][5][7] |
| TS | - | [6][8] | |
| GARFT | Weaker than TS inhibition | [1][6] | |
| Methotrexate | DHFR | 26 | [4][5][7] |
| Pralatrexate | DHFR | 45 | [4][5][7] |
| Lometrexol | GARFT | Estimated to be higher than 6.5 nM | [1] |
Mechanisms of Action: Targeting Folate Metabolism
Antifolates exert their cytotoxic effects by disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[1] They achieve this by inhibiting key enzymes in the folate metabolism pathway. While sharing this general mechanism, individual antifolates exhibit distinct target specificities.
Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), with secondary inhibition of dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[8][9][10] This broad spectrum of activity may contribute to its efficacy and ability to overcome resistance mechanisms associated with single-target agents.[8][11] In contrast, methotrexate primarily targets DHFR.[6][12] Raltitrexed is a specific inhibitor of TS, while lometrexol specifically inhibits GARFT.[1][6] Pralatrexate also primarily targets DHFR.[4][5][12]
The intracellular activation of these drugs through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) is crucial for their retention and activity.[6][11] Pemetrexed is an excellent substrate for FPGS, leading to the accumulation of highly active polyglutamated forms within the cell.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Pemetrexed, a novel antifolate therapeutic alternative for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the antitumor activity of pemetrexed in different solid tumors
Pemetrexed, a multi-targeted antifolate agent, has established itself as a cornerstone in the treatment of various solid tumors. Its mechanism of action, which involves the inhibition of key enzymes in purine and pyrimidine synthesis, leads to the disruption of DNA and RNA synthesis in rapidly dividing cancer cells. This guide provides a comprehensive evaluation of the antitumor activity of pemetrexed across different solid tumors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this therapeutic agent.
Comparative Efficacy of Pemetrexed in Solid Tumors
The clinical efficacy of pemetrexed, both as a monotherapy and in combination with other chemotherapeutic agents, varies across different types of solid tumors. Below is a summary of its performance in non-small cell lung cancer (NSCLC), malignant pleural mesothelioma, breast cancer, ovarian cancer, and colorectal cancer.
Table 1: Pemetrexed Monotherapy in Various Solid Tumors
| Tumor Type | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Non-Small Cell Lung Cancer (Non-squamous) | Second-line | 9.1% | 2.9 | 8.3 | [1] |
| Breast Cancer (Metastatic, pre-treated) | First-line | 26% | 4.1 | 18.9 | [2] |
| Breast Cancer (Metastatic, anthracycline-pretreated) | Second/Third-line | 21% | - | 10.7 | [3] |
| Ovarian Cancer (Platinum-resistant) | Second-line | 21% (2% CR, 19% PR) | 2.8 | 11.4 | |
| Colorectal Cancer (Metastatic, first-line) | First-line | 15.4% - 17.2% | 3-4 | - | [4][5][6] |
| Colorectal Cancer (Metastatic, refractory) | Salvage therapy | 0% (43.4% SD) | 1.6 | 9.8 | [6][7] |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
Table 2: Pemetrexed in Combination Therapy for Various Solid Tumors
| Tumor Type | Combination Regimen | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Non-Small Cell Lung Cancer (Non-squamous) | Pemetrexed + Cisplatin | First-line | 45% | - | 8.9 | [8] |
| Non-Small Cell Lung Cancer (Non-squamous) | Pemetrexed + Platinum | First-line | - | - | Improved vs. other platinum doublets | [9] |
| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | First-line | 41.3% | 5.7 | 12.1 | [10][11][12][13] |
| Malignant Pleural Mesothelioma | Pemetrexed + Carboplatin | First-line | 21.6% | ~7 | - | [14] |
| Breast Cancer | Pemetrexed + Gemcitabine | Metastatic | 24% | - | 10.3 | [15] |
| Ovarian Cancer (Platinum-sensitive) | Pemetrexed + Carboplatin | Recurrent | 51.1% | 7.57 | - | [12] |
| Colorectal Cancer (Metastatic) | Pemetrexed + Oxaliplatin | First-line | 23% | 5.3 | 11.05 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. The following section outlines standard protocols for assessing the antitumor activity of pemetrexed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of pemetrexed on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC9, H1299 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pemetrexed
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of pemetrexed in the complete medium.
-
Remove the existing medium from the wells and add 100 µL of the various pemetrexed dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest pemetrexed concentration).
-
Incubate the plate for a designated treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following pemetrexed treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pemetrexed
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well.
-
After overnight incubation, treat the cells with various concentrations of pemetrexed for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the antitumor efficacy of pemetrexed in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCC827 for lung adenocarcinoma)
-
Pemetrexed
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer pemetrexed (e.g., 100 mg/kg, intraperitoneally, once a week) to the treatment group and the vehicle to the control group.[16]
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth inhibition between the treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in pemetrexed's activity and the experimental steps to evaluate it can provide valuable clarity.
Pemetrexed's Mechanism of Action and Resistance Pathways
Pemetrexed exerts its cytotoxic effects by inhibiting multiple enzymes crucial for nucleotide synthesis. Resistance can emerge through various mechanisms, including alterations in drug transport and target enzyme expression.
References
- 1. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a phase II study of pemetrexed as first-line chemotherapy in patients with advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of pemetrexed in breast cancer patients pretreated with anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pemetrexed in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Pemetrexed Monotherapy as Salvage Treatment in Patients with Metastatic Colorectal Cancer Refractory to Standard Chemotherapy: A Phase II Single-arm Prospective Trial [jcancer.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Pemetrexed as first-line therapy for non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pemetrexed plus Platinum as the First-Line Treatment Option for Advanced Non-Small Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 10. Pemetrexed in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pemetrexed shows survival benefit in patients with pleural mesothelioma - UChicago Medicine [uchicagomedicine.org]
- 12. The role of pemetrexed in recurrent epithelial ovarian cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III Study of Pemetrexed in Combination With Cisplatin Versus Cisplatin Alone in Patients With Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. patientcareonline.com [patientcareonline.com]
- 15. Potential role of pemetrexed in metastatic breast cancer patients pre-treated with anthracycline or taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Pemetrexed Efficacy: A Guide to Predictive Biomarker Validation
For researchers, scientists, and drug development professionals, identifying patients who will benefit most from a given therapy is a cornerstone of personalized medicine. In the context of the widely used chemotherapeutic agent pemetrexed, a multitargeted antifolate, the quest for reliable predictive biomarkers is a critical area of investigation. This guide provides a comparative overview of key biomarkers, their validation methodologies, and the experimental data supporting their potential to predict response to pemetrexed, particularly in non-small cell lung cancer (NSCLC).
Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes in the folate pathway, primarily thymidylate synthase (TS), but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[1] This disruption of nucleotide biosynthesis ultimately hinders DNA synthesis and repair, leading to cancer cell death. However, clinical outcomes with pemetrexed-based chemotherapy can be variable. This variability has spurred extensive research to identify biomarkers that can distinguish responders from non-responders before treatment initiation, thereby optimizing therapeutic strategies and avoiding unnecessary toxicity.
Key Biomarkers in Pemetrexed Response Prediction
Several biomarkers have emerged as promising candidates for predicting pemetrexed efficacy. These can be broadly categorized into direct targets of the drug, transporters, and broader genomic or proteomic signatures.
Thymidylate Synthase (TS)
As the primary target of pemetrexed, TS has been the most extensively studied biomarker. The prevailing hypothesis is that high levels of TS expression in tumors lead to reduced sensitivity to pemetrexed, as more of the drug is required to inhibit its target.[2][3] Conversely, low TS expression is expected to correlate with a better response.[2][4]
Experimental Approaches and Findings:
Multiple studies have investigated the link between TS expression and pemetrexed response using various methodologies, primarily immunohistochemistry (IHC) to assess protein levels and quantitative reverse-transcription polymerase chain reaction (qRT-PCR) for mRNA expression.
A prospective phase II clinical trial demonstrated that low nuclear TS protein expression, as measured by IHC H-scores, was significantly associated with longer progression-free survival (PFS) and overall survival (OS) in patients with nonsquamous NSCLC treated with pemetrexed/cisplatin.[5] Similarly, other studies have reported that TS-negative patients, determined by IHC, are more likely to respond to pemetrexed-based therapy.[4][6] However, the use of TS as a definitive predictive biomarker remains a subject of debate, with some studies highlighting the lack of standardized assays and the need for larger controlled trials to confirm its clinical utility.[4][7]
Folate Receptor Alpha (FRA)
Folate receptor alpha (FRA) is a cell surface protein that facilitates the uptake of folates and antifolates like pemetrexed into the cell.[8] High expression of FRA is hypothesized to lead to increased intracellular concentrations of pemetrexed, thereby enhancing its cytotoxic effect.
Experimental Approaches and Findings:
Studies have explored the predictive value of FRA expression, often in conjunction with TS. Research has indicated that high membranous FRA expression is associated with prolonged PFS and improved OS in NSCLC patients treated with pemetrexed.[9][10] Another avenue of investigation involves the analysis of folate receptor-positive circulating tumor cells (CTCs) as a non-invasive biomarker, which has shown potential in predicting the efficacy of first-line pemetrexed-based chemotherapy.[1]
Gene Expression Signatures and Proteomic Profiles
Beyond single-marker analyses, researchers have explored broader molecular signatures to predict pemetrexed response. Gene expression profiling has been used to identify multi-gene signatures that can classify patients as predicted responders or non-responders.[7] One study identified a five-marker panel (EZH2, TOP2A, TPX2, CPA3, and MCM2) based on their correlation with the expression of pemetrexed's target genes.[7]
More recently, proteomic approaches using mass spectrometry have been employed to discover novel serum biomarkers. A study using data-independent acquisition (DIA) and parallel reaction monitoring (PRM) mass spectrometry identified a panel of 23 differentially expressed proteins between good and poor responders to pemetrexed/platinum chemotherapy.[11][12]
Comparative Data on Biomarker Performance
The following tables summarize quantitative data from key studies to provide a comparative overview of the predictive performance of different biomarkers.
| Biomarker | Patient Cohort | Methodology | Key Findings | Reference |
| Thymidylate Synthase (TS) | 60 NSCLC patients (Stage IIIB/IV) | IHC (H-score) | Low nuclear TS expression (H-score < 70) was associated with significantly longer mPFS (7.1 vs. 2.6 months, p=0.0015) and mOS. | [5] |
| 193 NSCLC patients | IHC (H-score) | TS-negative patients had a higher response rate (33.7% vs. 14.1%, p=0.002) and longer median PFS (4.1 vs. 2.0 months, p=0.001) compared to TS-positive patients. | [4] | |
| 16 NSCLC patients | IHC | The response rate was 50% (3/6) in the TS negative group versus 20% (2/10) in the TS overexpressed group. | [6][13] | |
| 62 NSCLC patients | RT-qPCR | Low TYMS expression was associated with a higher response rate (0.29 vs. 0.03, p=0.025), longer TTP (56 vs. 23 months, p=0.001), and longer OS (60 vs. 25 months, p=0.002). | [14] | |
| Folate Receptor Alpha (FRA) | 207 advanced NSCLC patients | IHC (H-score) | High membranous FRA expression (H-score ≥20) was associated with prolonged PFS (5.5 vs. 3.4 months; p=.0254) and improved OS (12.1 vs. 6.4 months; p=.0076). | [10] |
| Gene Expression Signature | 91 resected NSCLC patients (training set) | Gene Expression Profiling & IHC | An optimized prediction model including EZH2 and TPX2 showed a sensitivity of 86.8% and specificity of 63.6% in distinguishing responders from non-responders (C-index 0.86) in the training set. | [7][15] |
| Proteomic Panel | 20 advanced lung adenocarcinoma patients | DIA and PRM Mass Spectrometry | Identified 23 significantly different expressed proteins between good and poor responders; 7 had an AUC value over 0.8. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of the experimental protocols for key validation approaches.
Immunohistochemistry (IHC) for TS and FRA Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor specimens are sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Antibody Incubation: Slides are incubated with primary antibodies specific for TS or FRA, followed by a secondary antibody conjugated to a detection system (e.g., horseradish peroxidase).
-
Staining and Visualization: A chromogen is applied to visualize the antibody binding, and slides are counterstained.
-
Scoring: Staining intensity and the percentage of positive tumor cells are evaluated, often using a semi-quantitative H-score (ranging from 0 to 300), which is calculated by multiplying the staining intensity (0-3) by the percentage of stained cells.[5][9]
Quantitative Reverse-Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression
-
RNA Extraction: Total RNA is isolated from fresh-frozen or FFPE tumor tissue.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is amplified using gene-specific primers for the target biomarker (e.g., TYMS) and a reference gene (e.g., a housekeeping gene) in the presence of a fluorescent dye.
-
Quantification: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method or by comparison to a standard curve.[14]
Mass Spectrometry-Based Proteomics (DIA and PRM)
-
Sample Preparation: Serum or plasma samples are depleted of high-abundance proteins, followed by protein digestion into peptides.
-
Data-Independent Acquisition (DIA) Mass Spectrometry: All peptides within a specified mass range are fragmented and analyzed, creating a comprehensive map of the proteome.
-
Data Analysis: The DIA data is searched against a spectral library to identify and quantify proteins.
-
Parallel Reaction Monitoring (PRM) Validation: A targeted mass spectrometry approach is used to validate the findings from the DIA experiment by specifically monitoring and quantifying a predefined list of candidate peptide biomarkers.[11][12]
Visualizing the Pathways and Processes
To better understand the biological context and experimental designs, the following diagrams illustrate the pemetrexed signaling pathway and a typical biomarker validation workflow.
Caption: Pemetrexed signaling pathway and its targets.
Caption: General workflow for biomarker validation.
Conclusion
The validation of predictive biomarkers for pemetrexed response is a dynamic and evolving field. While Thymidylate Synthase and Folate Receptor Alpha have shown considerable promise, particularly when assessed by IHC, the lack of standardized methodologies has hindered their widespread clinical adoption. The emergence of multi-gene signatures and proteomic profiles offers a more comprehensive approach to capturing the complexity of drug response. Future research should focus on the rigorous validation of these biomarkers in large, prospective clinical trials with standardized assays to ultimately translate these findings into routine clinical practice, enabling a more personalized and effective use of pemetrexed.
References
- 1. Folate receptor-positive circulating tumor cells as a predictive biomarker for the efficacy of first-line pemetrexed-based chemotherapy in patients with non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate Synthase as a Predictive Biomarker for Pemetrexed Response in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase expression and outcome of patients receiving pemetrexed for advanced nonsquamous non-small-cell lung cancer in a prospective blinded assessment phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Prediction of response to pemetrexed in non-small-cell lung cancer with immunohistochemical phenotyping based on gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Folate Receptor alpha and Thymidylate Synthase Protein Expression in Patients with Non-Small Cell Lung Cancer treated with Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of folate receptor alpha and thymidylate synthase protein expression in patients with non-small-cell lung cancer treated with pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Identification of serum biomarkers to predict pemetrexed/platinum chemotherapy efficacy for advanced lung adenocarcinoma patients by data-independent acquisition (DIA) mass spectrometry analysis with parallel reaction monitoring (PRM) verification - Jia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Identification of serum biomarkers to predict pemetrexed/platinum chemotherapy efficacy for advanced lung adenocarcinoma patients by data-independent acquisition (DIA) mass spectrometry analysis with parallel reaction monitoring (PRM) verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Thymidylate synthase expression as a predictive biomarker of pemetrexed sensitivity in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prediction of response to pemetrexed in non-small-cell lung cancer with immunohistochemical phenotyping based on gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Pemetrexed Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy of pemetrexed, a multitargeted antifolate chemotherapy agent. It is designed to offer researchers, scientists, and drug development professionals a detailed comparison of pemetrexed's performance against other treatment modalities, supported by key clinical trial data and experimental protocols.
Comparative Efficacy of Pemetrexed
Pemetrexed has demonstrated significant efficacy in extending survival for patients with advanced non-small cell lung cancer (NSCLC), particularly in the maintenance setting.[1][2] Clinical studies have shown its benefit is most pronounced in patients with nonsquamous histology.[1][2]
Pemetrexed Maintenance Therapy vs. Placebo
Two pivotal phase III clinical trials, PARAMOUNT and JMEN, have established the long-term benefits of pemetrexed as maintenance therapy.
The PARAMOUNT trial evaluated pemetrexed as a continuation maintenance therapy in patients with advanced nonsquamous NSCLC who had not progressed after four cycles of first-line pemetrexed plus cisplatin treatment.[3][4][5][6] The study revealed a significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients receiving pemetrexed compared to placebo.[3][7]
The JMEN trial investigated pemetrexed as a switch maintenance therapy for patients with advanced NSCLC who had not progressed after four cycles of platinum-based chemotherapy (not containing pemetrexed).[8][9][10] This trial also demonstrated a significant survival advantage for those treated with pemetrexed.[1][2]
| Clinical Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |
| PARAMOUNT | Pemetrexed + Best Supportive Care (BSC) | Placebo + BSC | 4.1 months[3] | 13.9 months[7] | 0.78[7] |
| (vs. 2.8 months)[3] | (vs. 11.0 months)[7] | ||||
| JMEN | Pemetrexed + BSC | Placebo + BSC | 4.3 months | 13.4 months[1][2] | 0.79 |
| (All Histologies) | (vs. 2.6 months) | (vs. 10.6 months)[1][2] | |||
| JMEN | Pemetrexed + BSC | Placebo + BSC | Not Specified | 15.5 months[1][2] | Not Specified |
| (Nonsquamous) | (vs. 10.3 months)[1][2] |
Pemetrexed vs. Docetaxel in Second-Line Treatment
A key phase III trial directly compared the efficacy and toxicity of pemetrexed with docetaxel in patients with advanced NSCLC previously treated with chemotherapy.[11][12][13][14][15] The study found that pemetrexed demonstrated clinically equivalent efficacy to docetaxel but with a significantly more favorable toxicity profile.[11][12][13][14][15]
| Efficacy Endpoint | Pemetrexed | Docetaxel | p-value |
| Overall Response Rate | 9.1%[11][14][15] | 8.8%[11][14][15] | 0.105[11][14][15] |
| Median Progression-Free Survival | 2.9 months[11][14][15] | 2.9 months[11][14][15] | Not Significant[11][14][15] |
| Median Overall Survival | 8.3 months[11][14][15] | 7.9 months[11][14][15] | Not Significant[11][14][15] |
| 1-Year Survival Rate | 29.7%[11][14][15] | 29.7%[11][14][15] | Not Applicable |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the design of pivotal clinical trials, the following diagrams illustrate the key signaling pathways affected by pemetrexed and a typical experimental workflow.
Caption: Pemetrexed's mechanism of action.
Caption: PARAMOUNT clinical trial workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for the key studies cited.
PARAMOUNT Trial Protocol
-
Study Design: A phase III, randomized, double-blind, placebo-controlled trial.[5][6]
-
Patient Population: 939 patients with advanced nonsquamous NSCLC, with no prior systemic chemotherapy, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[4][6][7]
-
Induction Phase: All patients received four cycles of pemetrexed (500 mg/m²) and cisplatin (75 mg/m²) intravenously on day 1 of a 21-day cycle.[3][4][6]
-
Randomization: 539 patients without disease progression after the induction phase were randomized in a 2:1 ratio.[3][6][7]
-
Treatment Arms:
-
Endpoints:
JMEN Trial Protocol
-
Study Design: A phase III, randomized, double-blind, placebo-controlled trial.[16]
-
Patient Population: 663 patients with stage IIIB or IV NSCLC and an ECOG performance status of 0 or 1, who had not progressed after four cycles of platinum-based induction chemotherapy.[8][16]
-
Randomization: Patients were randomized in a 2:1 ratio.[16]
-
Treatment Arms:
-
Endpoints: The primary efficacy endpoints were progression-free survival and overall survival. Quality of life was also assessed.[16]
Pemetrexed vs. Docetaxel Trial Protocol
-
Study Design: A randomized, phase III trial.[11][13][14][15]
-
Patient Population: 571 patients with advanced NSCLC who had been previously treated with one prior chemotherapy regimen and had an ECOG performance status of 0 to 2.[11][12][13][14][15]
-
Treatment Arms:
-
Endpoints:
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. cgtlive.com [cgtlive.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. PARAMOUNT trial - Wikipedia [en.wikipedia.org]
- 6. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 7. PARAMOUNT: Final overall survival results of the phase III study of maintenance pemetrexed versus placebo immediately after induction treatment with pemetrexed plus cisplatin for advanced nonsquamous non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Pemetrexed in Maintenance Therapy of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Randomized phase III trial of pemetrexed versus docetaxel in patients with non-small-cell lung cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. scispace.com [scispace.com]
- 16. Quality of life in patients with advanced non-small-cell lung cancer given maintenance treatment with pemetrexed versus placebo (H3E-MC-JMEN): results from a randomised, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemetrexed Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pemetrexed combination therapies, supported by data from pivotal clinical trials. The information is presented to facilitate a clear understanding of the efficacy and methodologies of these treatment regimens in non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).
Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of nonsquamous non-small cell lung cancer and malignant pleural mesothelioma. Its efficacy is significantly enhanced when used in combination with other cytotoxic agents and, more recently, with immune checkpoint inhibitors. This guide synthesizes key clinical trial data to offer a comparative analysis of various pemetrexed-based combination therapies.
Comparative Efficacy of Pemetrexed Combination Therapies
The following tables summarize the primary efficacy endpoints from key clinical trials that have shaped the current landscape of pemetrexed combination therapies.
Non-Small Cell Lung Cancer (NSCLC)
Table 1: Pemetrexed plus Platinum with or without Pembrolizumab in First-Line Metastatic Nonsquamous NSCLC (KEYNOTE-189)
| Efficacy Endpoint | Pembrolizumab + Pemetrexed-Platinum | Placebo + Pemetrexed-Platinum | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 22.0 months | 10.7 months | 0.56 (0.46–0.69) |
| Median Progression-Free Survival (PFS) | 9.0 months | 4.9 months | 0.49 (0.41–0.59) |
| Objective Response Rate (ORR) | 48.3% | 19.9% | N/A |
Table 2: Maintenance Pemetrexed vs. Placebo in Advanced Nonsquamous NSCLC (PARAMOUNT)
| Efficacy Endpoint | Maintenance Pemetrexed | Placebo | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) from randomization | 13.9 months | 11.0 months | 0.78 (0.64–0.96)[1] |
| Median Progression-Free Survival (PFS) from randomization | 4.1 months | 2.8 months | 0.62 (0.49-0.79)[1] |
Table 3: Pemetrexed-Cisplatin vs. Pemetrexed-Carboplatin in Advanced NSCLC
| Efficacy Endpoint | Pemetrexed + Cisplatin | Pemetrexed + Carboplatin | p-value |
| Median Overall Survival (OS) | 9.96 months | 11.64 months | 0.96[2] |
| Median Progression-Free Survival (PFS) | 7.04 months | 5.69 months | 0.60[2] |
| Objective Response Rate (ORR) | 42.31% | 37.21% | 0.50[2] |
Malignant Pleural Mesothelioma (MPM)
Table 4: Pemetrexed-Cisplatin vs. Cisplatin Alone in MPM
| Efficacy Endpoint | Pemetrexed + Cisplatin | Cisplatin Alone | p-value |
| Median Survival Time | 12.1 months | 9.3 months | 0.020[3] |
| Median Time to Progression | 5.7 months | 3.9 months | 0.001[3] |
| Response Rate | 41.3% | 16.7% | <0.0001[3] |
Experimental Protocols
A thorough understanding of the experimental design is crucial for the accurate interpretation of clinical trial data. Below are the methodologies for the key trials cited.
KEYNOTE-189
-
Objective: To evaluate the efficacy and safety of pembrolizumab combined with pemetrexed and a platinum-based drug for the first-line treatment of metastatic nonsquamous NSCLC without EGFR or ALK alterations.[4]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC, irrespective of PD-L1 expression.[4]
-
Treatment Arms:
-
Experimental Arm: Pembrolizumab (200 mg every 3 weeks) plus pemetrexed (500 mg/m²) and investigator's choice of cisplatin (75 mg/m²) or carboplatin (AUC 5) for four cycles, followed by maintenance therapy with pembrolizumab and pemetrexed.[4]
-
Control Arm: Placebo plus pemetrexed and platinum chemotherapy for four cycles, followed by maintenance with placebo and pemetrexed.[4]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[5]
PARAMOUNT
-
Objective: To assess the efficacy of continuation maintenance with pemetrexed in patients with advanced nonsquamous NSCLC who had not progressed after first-line induction therapy with pemetrexed plus cisplatin.[1]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[1][6]
-
Patient Population: 939 patients received induction therapy, of whom 539 with non-progressive disease were randomized.[1]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[6]
Pemetrexed-Cisplatin in MPM
-
Objective: To determine if pemetrexed plus cisplatin results in superior survival compared to cisplatin alone in patients with malignant pleural mesothelioma.[3]
-
Study Design: A phase 3, randomized, single-blind trial.[3]
-
Patient Population: 456 chemotherapy-naive patients with unresectable malignant pleural mesothelioma.
-
Treatment Arms:
-
Primary Endpoint: Survival time.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of pemetrexed and a typical clinical trial workflow.
Caption: Pemetrexed's multi-targeted inhibition of key folate pathway enzymes.
Caption: A generalized workflow for a randomized clinical trial of pemetrexed.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Efficacy of Pemetrexed in Maintenance Therapy of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed in Advanced Non-Small Cell Lung Cancer: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Clinical Trial Outcomes
This guide provides a comprehensive comparison of pemetrexed-based therapies against other treatment modalities for advanced non-small cell lung cancer (NSCLC), drawing on data from extensive meta-analyses. It is designed to offer drug development professionals and clinical researchers a clear, data-driven overview of pemetrexed's efficacy, safety, and optimal use in specific patient populations. The following sections detail its mechanism of action, typical clinical trial protocols, and comparative outcomes supported by quantitative data.
Mechanism of Action: Multi-Targeted Folate Pathway Inhibition
Pemetrexed is a multi-targeted antifolate agent that disrupts crucial metabolic pathways essential for cell replication. After transport into the cell, it is converted into its active polyglutamated form. This active form then inhibits three key enzymes involved in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).[1][2][3][4] By blocking these pathways, pemetrexed effectively halts DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[2]
References
Cross-Validation of Pemetrexed Sensitivity: A Comparative Guide for Researchers
An Objective Analysis of Pemetrexed's Performance Across Diverse Cancer Types, Supported by Experimental Data
This guide provides a comprehensive comparison of pemetrexed sensitivity across various cancer types, designed for researchers, scientists, and drug development professionals. By collating experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to facilitate a deeper understanding of pemetrexed's therapeutic potential and its variable efficacy.
Quantitative Analysis of Pemetrexed Sensitivity
The sensitivity of cancer cells to pemetrexed, a multi-targeted antifolate drug, varies significantly across different cancer types. This variation is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize IC50 values and clinical response rates of pemetrexed in various cancer cell lines and patient cohorts.
Table 1: In Vitro Pemetrexed Sensitivity (IC50) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| Adenocarcinoma | PC-9 | 0.080 ± 0.0053 | [1] |
| Adenocarcinoma | H1975 | 0.080 ± 0.013 | [1] |
| Adenocarcinoma | A549 | Similar to HCC827 and H1975 | [2] |
| Adenocarcinoma | Calu-6 | - | [3] |
| Adenocarcinoma | H292 | - | [3] |
| Adenocarcinoma | H322 | - | [3] |
| Malignant Pleural Mesothelioma | |||
| NCI-H2452 | 0.5 - 2 | [4] | |
| MSTO-211H | 0.0318 | [5] | |
| MSTO-211H (Pemetrexed-Resistant) | 0.4136 | [5] | |
| TCC-MESO-2 | 0.0323 | [5] | |
| TCC-MESO-2 (Pemetrexed-Resistant) | 0.8692 | [5] |
Table 2: Clinical Response to Pemetrexed-Based Chemotherapy
| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Patient Cohort | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Pemetrexed Monotherapy (second-line) | ~20% | Advanced NSCLC | [6] |
| Pemetrexed + Cisplatin | ~40% | Advanced NSCLC | [6] | |
| Pemetrexed-based (vs. non-pemetrexed) | 44.7% vs. 14.3% | ALK+ Advanced NSCLC | [7] | |
| Pemetrexed + Carboplatin | 28.6% | Elderly, Advanced NSCLC | [8] | |
| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | - | Inoperable Malignant Mesothelioma | [9] |
Experimental Protocols
The methodologies used to determine pemetrexed sensitivity are crucial for the interpretation and comparison of data. Below are detailed protocols for common in vitro assays cited in the literature.
In Vitro Antiproliferative Assays (e.g., MTT, WST-1, CellTiter-Glo)
These assays are fundamental for determining the IC50 of pemetrexed in cancer cell lines.
-
Cell Culture and Seeding:
-
Select appropriate cancer cell lines (e.g., A549 for NSCLC, MSTO-211H for mesothelioma).
-
Culture cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[1]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of pemetrexed in an appropriate solvent, such as water or DMSO.[4]
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.001 to 10 µM).[1]
-
Replace the cell culture medium with fresh medium containing the various concentrations of pemetrexed. Include a vehicle control (medium with the solvent at the same concentration used for the drug).
-
Incubate the cells with the drug for a standard period, typically 72 hours.[1][4]
-
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm.[10]
-
WST-1/CellTiter-Glo Assay: Follow the manufacturer's instructions to add the reagent to each well and measure the absorbance or luminescence, respectively.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the pemetrexed concentration.
-
Use non-linear regression analysis to determine the IC50 value.[10]
-
Real-Time Quantitative PCR (RT-qPCR) for Biomarker Expression
This protocol is used to quantify the mRNA expression of potential biomarkers of pemetrexed sensitivity, such as thymidylate synthase (TS).
-
RNA Isolation:
-
Isolate total RNA from cancer cells or tumor tissue samples using a suitable kit (e.g., RNeasy FFPE kit).[11]
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using specific primers and probes for the target gene (e.g., TYMS) and a reference gene (e.g., GAPDH) for normalization.
-
Run the reaction on a qPCR platform (e.g., LightCycler 480II).[11]
-
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
Pemetrexed's efficacy is intrinsically linked to its mechanism of action and the cellular pathways that mediate its effects and potential resistance.
Pemetrexed's Multi-Targeted Mechanism of Action
Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[13][14][15] By disrupting these pathways, pemetrexed impedes the synthesis of DNA and RNA, which is essential for cell proliferation.
Caption: Pemetrexed's mechanism of action.
Experimental Workflow for Assessing Pemetrexed Sensitivity
A typical workflow for evaluating the sensitivity of cancer cells to pemetrexed involves a series of in vitro and potentially in vivo experiments.
Caption: Experimental workflow for pemetrexed sensitivity.
Biomarkers and Mechanisms of Resistance
The expression of thymidylate synthase (TS) is a key biomarker for pemetrexed sensitivity.[11][12][16] High levels of TS expression are often associated with reduced sensitivity to pemetrexed.[11][12] Studies have shown that patients with low TS expression in their tumors have a better response rate and a longer time to progression when treated with pemetrexed-containing chemotherapy.[11][12]
Mechanisms of resistance to pemetrexed are multifaceted and can include:
-
Gene amplification of target enzymes: Increased copies of the TYMS gene can lead to higher levels of the TS enzyme, thus overcoming the inhibitory effect of pemetrexed.[17]
-
Reduced drug transport: Decreased expression of the reduced folate carrier (RFC), which is responsible for transporting pemetrexed into the cell, can limit the drug's intracellular concentration.[14]
-
Altered drug metabolism: Changes in the activity of folylpolyglutamate synthetase (FPGS), the enzyme that converts pemetrexed into its more active polyglutamated forms, can affect drug efficacy.[17]
-
Activation of salvage pathways: Cancer cells can utilize alternative metabolic pathways to synthesize the necessary nucleotides, bypassing the enzymes inhibited by pemetrexed.[14]
Conclusion
The sensitivity of different cancer types to pemetrexed is highly variable and influenced by a range of molecular factors, most notably the expression of thymidylate synthase. This guide provides a comparative overview of pemetrexed's efficacy, supported by quantitative data and detailed experimental protocols. The provided diagrams of the drug's mechanism of action and experimental workflows offer a visual aid for understanding its complex pharmacology. For researchers and drug development professionals, a thorough understanding of these factors is critical for optimizing the clinical application of pemetrexed and developing novel therapeutic strategies to overcome resistance.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed Enhances Membrane PD-L1 Expression and Potentiates T Cell-Mediated Cytotoxicity by Anti-PD-L1 Antibody Therapy in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ap24534.com [ap24534.com]
- 5. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 6. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Pemetrexed-based Chemotherapy in Comparison to Non-Pemetrexed-based Chemotherapy in Advanced, ALK+ Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Thymidylate synthase expression as a predictive biomarker of pemetrexed sensitivity in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Thymidylate synthase expression as a predictive biomarker of pemetrexed sensitivity in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Phosmet
Disclaimer: The initial query for "Plesmet" did not yield specific results for a chemical substance. This guide pertains to Phosmet , an organophosphate insecticide, assuming it was the intended subject. It is crucial to always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.
This document provides essential safety and logistical information for the proper disposal of Phosmet, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Phosmet Disposal and Safety Data
The following table summarizes key quantitative and safety information for Phosmet disposal.
| Parameter | Value/Instruction | Citation |
| CAS Number | 732-11-6 | [1] |
| Hazard Class | 6.1 (Toxic substances) | [1] |
| Primary Hazards | Toxic if swallowed, harmful in contact with skin, harmful if inhaled, very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [2] |
| Storage Requirements | Store in a cool, dry, well-ventilated area in tightly sealed, compatible containers. Segregate from incompatible materials. | [3][4] |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow product to reach sewage system. Contact a licensed professional waste disposal service. | [1][2] |
| Empty Container Disposal | Triple-rinse with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container may be disposed of in the trash. | [5][6] |
Experimental Protocol: Step-by-Step Phosmet Disposal
This protocol outlines the detailed methodology for the safe disposal of Phosmet waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm that the waste material is Phosmet.
-
If dealing with an unknown chemical, do not proceed. Follow your institution's protocol for unidentified substances.[7]
-
Designate a specific "Hazardous Waste" accumulation area within the laboratory.[4]
-
Segregate Phosmet waste from other incompatible chemical waste streams to prevent dangerous reactions.[4]
2. Personal Protective Equipment (PPE):
-
Before handling Phosmet, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
3. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for Phosmet waste.[5]
-
The container must have a secure, screw-on cap.[7]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name "Phosmet".[4][5]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Place the primary waste container in a larger, chemically compatible secondary container to contain any potential leaks or spills.[7]
4. Storage of Phosmet Waste:
-
Store the labeled and contained Phosmet waste in the designated satellite accumulation area.[4]
-
Keep the waste container closed at all times, except when adding waste.[5]
-
The storage area should be away from general lab traffic and drains.[7]
5. Arranging for Disposal:
-
Once the waste container is full, or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[2]
-
Do not attempt to dispose of Phosmet waste down the drain or in regular solid waste.[8]
6. Handling Empty Phosmet Containers:
-
To be considered non-hazardous, an empty Phosmet container must be triple-rinsed.[6]
-
Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the formulation).
-
Collect all rinsate and manage it as Phosmet hazardous waste.
-
After triple-rinsing and air-drying, deface the original label and the container can be disposed of as regular trash.[5][9]
Phosmet Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Phosmet.
Caption: Workflow for the safe handling and disposal of Phosmet waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. agilent.com [agilent.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. herbiguide.com.au [herbiguide.com.au]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
